3,5-Dibromosalicylaldehyde
Description
Structure
3D Structure
Properties
IUPAC Name |
3,5-dibromo-2-hydroxybenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Br2O2/c8-5-1-4(3-10)7(11)6(9)2-5/h1-3,11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHZOXYGFQMROFJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C=O)O)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Br2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1021796 | |
| Record name | 3,5-Dibromosalicylaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1021796 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.91 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
90-59-5 | |
| Record name | 3,5-Dibromosalicylaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=90-59-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 3,5-Dibromosalicylaldehyde | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000090595 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,5-Dibromo-2-hydroxybenzaldehyde | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6221 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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| Record name | 3,5-Dibromosalicylaldehyde | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,5-dibromo-2-hydroxybenzaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.822 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3,5-DIBROMOSALICYLALDEHYDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7A260PBI3A | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to 3,5-Dibromosalicylaldehyde: Properties, Synthesis, and Applications in Drug Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of 3,5-Dibromosalicylaldehyde. It details experimental protocols for its synthesis, purification, and characterization. Furthermore, this guide explores its applications in drug development, with a focus on its anticancer activity through the inhibition of the PI3K/AKT/mTOR signaling pathway and the antimicrobial potential of its Schiff base derivatives.
Core Physical and Chemical Properties
This compound is a yellow to yellow-brown crystalline powder with a characteristic aromatic odor.[1] It is an important intermediate in organic synthesis, particularly in the preparation of Schiff bases and other heterocyclic compounds.
Structural and General Properties
| Property | Value | Reference |
| IUPAC Name | 3,5-dibromo-2-hydroxybenzaldehyde | [2] |
| Synonyms | 3,5-Dibromo-2-hydroxybenzaldehyde, Dalyde | [2] |
| CAS Number | 90-59-5 | [2] |
| Molecular Formula | C₇H₄Br₂O₂ | [2] |
| Molecular Weight | 279.91 g/mol | [2] |
| Appearance | Yellow to yellow-brown crystalline powder | [1] |
| Odor | Aromatic | [1] |
Physicochemical Data
| Property | Value | Reference |
| Melting Point | 82-83.5 °C (lit.) | [3] |
| Boiling Point | 261.2±35.0 °C (Predicted) | [3] |
| Density | 1.9661 g/cm³ (rough estimate) | [3] |
| pKa | 6.08±0.23 (Predicted) | [3] |
Solubility
| Solvent | Solubility | Reference |
| Methanol | Soluble (25 mg/mL), clear, yellow to brown | [3] |
| Hot Alcohol | Readily soluble | [1] |
| Ether | Readily soluble | [1] |
| Benzene | Readily soluble | [1] |
| Chloroform | Readily soluble | [1] |
| Water | Insoluble | [3] |
| Boiling Water | Slightly soluble | [1] |
Synthesis and Purification
Synthesis of this compound
A common method for the synthesis of this compound is the bromination of salicylaldehyde (B1680747) in glacial acetic acid.[4]
Experimental Protocol:
-
Dissolve 20 g of salicylaldehyde in 100 cc of glacial acetic acid in a flask.
-
Separately, prepare a solution of 20 cc of bromine in 100 cc of glacial acetic acid.
-
Slowly add the bromine solution in small portions to the salicylaldehyde solution with stirring. The reaction is exothermic and cooling may be necessary to control the temperature.
-
Continue stirring until the reaction is complete, which can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the product can be isolated by pouring the reaction mixture into water, which will precipitate the crude this compound.
-
The crude product is then collected by filtration, washed with water, and dried. This method typically yields a nearly quantitative amount of the product.[4]
Logical Workflow for Synthesis:
Synthesis of this compound.
Purification Methods
Purification of the crude product is essential to obtain high-purity this compound for research and drug development applications.
Experimental Protocol:
-
Select a suitable solvent or solvent system. Common choices include ethanol, methanol/water, or hexane (B92381)/ethyl acetate (B1210297) mixtures.[5] The ideal solvent should dissolve the compound well at elevated temperatures but poorly at room temperature.
-
Dissolve the crude this compound in a minimum amount of the hot solvent to form a saturated solution.
-
If colored impurities are present, a small amount of activated charcoal can be added to the hot solution.
-
Perform a hot gravity filtration to remove any insoluble impurities and charcoal.
-
Allow the filtrate to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.
-
Collect the purified crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold solvent to remove any remaining impurities.
-
Dry the crystals under vacuum to obtain pure this compound.
Experimental Protocol:
-
Prepare a chromatography column with a suitable stationary phase, typically silica (B1680970) gel.
-
Select an appropriate mobile phase (eluent). The choice of eluent depends on the polarity of the compound and impurities. A mixture of non-polar and polar solvents, such as hexane and ethyl acetate, is commonly used, with the polarity adjusted to achieve good separation.[6] Thin-layer chromatography (TLC) can be used to determine the optimal solvent system.
-
Dissolve the crude this compound in a minimum amount of the eluent.
-
Load the sample onto the top of the column.
-
Elute the column with the chosen solvent system, collecting fractions.
-
Monitor the fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and evaporate the solvent to obtain the purified this compound.
Spectroscopic and Analytical Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (400 MHz, CDCl₃):
-
δ 11.50 (s, 1H, -OH)
-
δ 9.81 (s, 1H, -CHO)
-
δ 7.89 (d, J=2.3 Hz, 1H, Ar-H)
-
δ 7.67 (d, J=2.3 Hz, 1H, Ar-H) [1]
Sample Preparation for NMR:
-
Dissolve approximately 5-25 mg of this compound in a deuterated solvent such as chloroform-d (B32938) (CDCl₃).[1]
-
Filter the solution to remove any particulate matter.
-
Transfer the solution to an NMR tube.
-
Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ 0.00 ppm).[7]
Infrared (IR) Spectroscopy
Sample Preparation (KBr Pellet Method):
-
Thoroughly grind 1-2 mg of this compound with approximately 100-200 mg of dry, spectroscopy-grade potassium bromide (KBr) in an agate mortar and pestle.[8][9]
-
Place the resulting fine powder into a pellet-forming die.
-
Apply high pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.[8]
-
Place the pellet in the sample holder of the IR spectrometer for analysis.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. For this compound, electron ionization (EI) is a common method.[3] The mass spectrum will show a characteristic isotopic pattern for a molecule containing two bromine atoms.
Applications in Drug Development
This compound serves as a versatile building block in the synthesis of various biologically active compounds.
Anticancer Activity
Recent studies have highlighted the potential of this compound as an anticancer agent, particularly against glioblastoma. Its mechanism of action is believed to involve the inhibition of the PI3K/AKT/mTOR signaling pathway, which is frequently overactivated in cancer and plays a crucial role in cell proliferation, survival, and growth.[10]
PI3K/AKT/mTOR Signaling Pathway and Inhibition by this compound:
References
- 1. This compound(90-59-5) 1H NMR spectrum [chemicalbook.com]
- 2. This compound | C7H4Br2O2 | CID 7024 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound [webbook.nist.gov]
- 4. A Review on the Antimicrobial Activity of Schiff Bases: Data Collection and Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Home Page [chem.ualberta.ca]
- 6. web.uvic.ca [web.uvic.ca]
- 7. NMR solvent reference shift [chem.ch.huji.ac.il]
- 8. How Do You Prepare A Kbr Pellet For Ir Spectroscopy? Master The Key Steps For A Clear Spectrum - Kintek Solution [kindle-tech.com]
- 9. shimadzu.com [shimadzu.com]
- 10. Targeting the PI3K signaling pathway in cancer - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to 3,5-Dibromosalicylaldehyde: Synthesis, Properties, and Applications in Research and Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,5-Dibromosalicylaldehyde is a versatile aromatic aldehyde that serves as a crucial building block in synthetic organic chemistry and medicinal chemistry. Its unique chemical structure, featuring a reactive aldehyde group, a hydroxyl group, and two bromine atoms on the benzene (B151609) ring, makes it an important precursor for the synthesis of a wide range of compounds, most notably Schiff bases and their metal complexes, which have shown significant potential in various therapeutic areas. This technical guide provides an in-depth overview of this compound, including its chemical and physical properties, synthesis protocols, and key applications in research and drug discovery.
Core Chemical Data
The fundamental chemical and physical properties of this compound are summarized below for easy reference.
| Property | Value | Citations |
| CAS Number | 90-59-5 | [1][2][3] |
| Molecular Formula | C₇H₄Br₂O₂ | [4][1][3][5] |
| Molecular Weight | 279.91 g/mol | [4][1][3][5] |
| Appearance | Yellow to yellow-brown crystalline powder | |
| Melting Point | 82-85 °C | [6] |
| Solubility | Soluble in methanol, ether, benzene, chloroform, and hot alcohol. Sparingly soluble in boiling water and insoluble in cold water. | |
| IUPAC Name | 3,5-Dibromo-2-hydroxybenzaldehyde | [2][5] |
Spectroscopic Data
Spectroscopic data is essential for the identification and characterization of this compound. Key spectral features are outlined below.
| Spectroscopic Technique | Key Peaks/Signals | Citations |
| ¹H NMR (CDCl₃) | δ ~11.49 (s, 1H, -OH), δ ~9.81 (s, 1H, -CHO), δ ~7.89 (d, 1H, Ar-H), δ ~7.66 (d, 1H, Ar-H) | [1] |
| IR (KBr) | Characteristic peaks for O-H, C-H (aromatic), C=O (aldehyde), and C-Br stretching. | [4][2] |
| Mass Spectrometry (EI) | Molecular ion peak (M⁺) at m/z ~278, with characteristic isotopic pattern for two bromine atoms. | [1][2][7] |
Experimental Protocols
Synthesis of this compound
A common method for the preparation of this compound is the bromination of salicylaldehyde (B1680747).[6]
Materials:
-
Salicylaldehyde
-
Glacial Acetic Acid
-
Bromine
Procedure:
-
Dissolve 20 g of salicylaldehyde in 100 cc of glacial acetic acid in a flask.
-
In a separate beaker, prepare a solution of 20 cc of bromine in 100 cc of glacial acetic acid.
-
Slowly add the bromine solution to the salicylaldehyde solution in small portions with cooling.
-
The reaction mixture is stirred until the reaction is complete.
-
The product, this compound, can be isolated by pouring the reaction mixture into water, followed by filtration and recrystallization, yielding a nearly quantitative yield.[6]
Synthesis of a Schiff Base from this compound
This compound is a common starting material for the synthesis of Schiff bases. The following is a general procedure.
Materials:
-
This compound
-
A primary amine (e.g., an amino acid or another amine-containing compound)
-
Ethanol (B145695) or Methanol
Procedure:
-
Dissolve this compound in a suitable solvent such as ethanol or methanol.
-
In a separate flask, dissolve an equimolar amount of the desired primary amine in the same solvent.
-
Add the amine solution to the this compound solution dropwise while stirring.
-
The reaction mixture is then typically refluxed for a period of time to ensure the completion of the condensation reaction.
-
Upon cooling, the Schiff base product often precipitates out of the solution and can be collected by filtration, washed with a cold solvent, and dried.
Applications in Research and Drug Development
This compound is a valuable precursor in the development of novel therapeutic agents and research tools.
Synthesis of Biologically Active Schiff Bases and Metal Complexes
The most prominent application of this compound is in the synthesis of Schiff bases and their coordination complexes with various metal ions (e.g., Cu(II), Ni(II), Zn(II), Co(II)).[6][8] These complexes have been investigated for a range of biological activities:
-
Urease Inhibition: Schiff base copper(II) complexes derived from this compound have demonstrated potent inhibitory activity against jack bean urease, with IC₅₀ values in the low micromolar range.[8]
-
Antibacterial Activity: Chiral Schiff base metal complexes synthesized from derivatives of 3,5-dibromobenzaldehyde (B114249) have shown potential as antibacterial agents.
-
Anticancer Research: Palladium(II) complexes of this compound have been studied for their potential to regulate osteosarcoma cell proliferation.[9] Furthermore, Schiff bases of the related 5-bromosalicylaldehyde (B98134) have been explored as inhibitors of Poly(ADP-ribose) polymerase-1 (PARP-1), a target in breast cancer therapy.[10][11]
Precursor for Heterocyclic Compounds
This compound reacts with alkyl cyanoacetates in the presence of ammonium (B1175870) acetate (B1210297) to form 4H-chromenes, a class of heterocyclic compounds with diverse biological activities.[6]
Use in Mechanistic Studies
Schiff bases derived from this compound, such as N-(3,5-dibromosalicylidene)-methylamine, have been used as models to study the tautomeric equilibrium and proton transfer mechanisms in the active sites of enzymes that utilize the pyridoxal-5'-phosphate (PLP) cofactor.[12]
Visualized Workflows and Pathways
Synthesis Workflow
The following diagram illustrates a typical workflow for the synthesis of a Schiff base metal complex starting from this compound.
Caption: Synthesis of a Schiff Base Metal Complex.
Potential Signaling Pathway Involvement
The diagram below conceptualizes how a derivative of this compound, as part of a metal complex, might be investigated for its role in cancer cell signaling, based on related research.
Caption: Potential Role in a Signaling Pathway.
Conclusion
This compound is a chemical intermediate of significant value to the research and drug development community. Its straightforward synthesis and the diverse biological activities of its derivatives, particularly Schiff base metal complexes, underscore its importance. The information and protocols provided in this guide are intended to support researchers in the effective utilization of this compound in their synthetic and medicinal chemistry endeavors.
References
- 1. This compound(90-59-5) 1H NMR [m.chemicalbook.com]
- 2. This compound [webbook.nist.gov]
- 3. This compound | 90-59-5 | FD29079 | Biosynth [biosynth.com]
- 4. This compound | C7H4Br2O2 | CID 7024 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound [webbook.nist.gov]
- 6. This compound | 90-59-5 [chemicalbook.com]
- 7. This compound [webbook.nist.gov]
- 8. Synthesis, structures and urease inhibition studies of Schiff base metal complexes derived from this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Palladium(II) Complexes of Substituted Salicylaldehydes: Synthesis, Characterization and Investigation of Their Biological Profile - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis, characterization, DFT analysis and docking studies of a novel Schiff base using 5-bromo salicylaldehyde and β-alanine - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound 98 90-59-5 [sigmaaldrich.com]
Solubility Profile of 3,5-Dibromosalicylaldehyde: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the solubility of 3,5-Dibromosalicylaldehyde in common organic solvents. Due to the limited availability of comprehensive quantitative data in publicly accessible literature, this document summarizes the existing qualitative and quantitative information and furnishes general experimental protocols for its determination. Furthermore, it details established synthetic routes involving this compound, which are crucial for its application in medicinal chemistry and materials science.
Quantitative Solubility Data
The solubility of this compound has been qualitatively described in the literature. It is reported to be readily soluble in ether, benzene, chloroform, hot petroleum ether, alcohol, and glacial acetic acid.[1][2] Conversely, it is sparingly soluble in water.[1][2] To date, a single quantitative solubility value has been identified in the public domain.
Table 1: Quantitative Solubility of this compound
| Solvent | Temperature (°C) | Solubility (mg/mL) |
| Methanol | Not Specified | 25[1][3][4] |
A comprehensive, temperature-dependent analysis of solubility in a wider range of common organic solvents such as ethanol, acetone, ethyl acetate, dichloromethane, chloroform, toluene, and hexane (B92381) is not currently available in the literature and would require dedicated experimental investigation.
Experimental Protocols for Solubility Determination
A precise and reproducible method for determining the solubility of a compound is critical for various applications, including formulation development and reaction optimization. The gravimetric method is a straightforward and reliable technique for determining the solubility of a solid in a liquid solvent.
General Protocol: Gravimetric Solubility Determination
This protocol outlines the fundamental steps for determining the solubility of this compound in a given solvent.
Objective: To determine the concentration of a saturated solution of this compound in a specific solvent at a controlled temperature.
Materials:
-
This compound
-
Solvent of interest
-
Analytical balance
-
Thermostatic shaker or water bath
-
Filtration apparatus (e.g., syringe filters with appropriate membrane)
-
Pre-weighed evaporation dish or vial
-
Oven
Procedure:
-
Preparation of a Saturated Solution:
-
Add an excess amount of this compound to a known volume of the solvent in a sealed container.
-
Agitate the mixture at a constant temperature using a thermostatic shaker or water bath until equilibrium is reached. The time required to reach equilibrium should be determined experimentally but is typically several hours.
-
-
Sample Withdrawal and Filtration:
-
Once equilibrium is established, allow the solution to stand undisturbed for a sufficient time to permit the settling of undissolved solids.
-
Carefully withdraw a known volume of the supernatant using a calibrated pipette.
-
Immediately filter the solution using a syringe filter to remove any suspended solid particles. The filter material should be compatible with the solvent.
-
-
Solvent Evaporation:
-
Transfer the filtered, saturated solution to a pre-weighed, clean, and dry evaporation dish.
-
Carefully evaporate the solvent under a gentle stream of nitrogen or in a fume hood. For less volatile solvents, a rotary evaporator or a vacuum oven at a suitable temperature may be used.
-
-
Drying and Weighing:
-
Once the solvent has been completely removed, place the evaporation dish containing the solid residue in an oven at a temperature below the melting point of this compound to ensure all residual solvent is removed.
-
Cool the dish in a desiccator to room temperature and weigh it on an analytical balance.
-
Repeat the drying and weighing steps until a constant weight is achieved.
-
-
Calculation:
-
The solubility (S) is calculated using the following formula:
S (mg/mL) = (Weight of dish with residue - Weight of empty dish) / Volume of the filtered solution withdrawn
-
Synthetic Applications and Experimental Workflows
This compound is a versatile building block in organic synthesis, most notably in the preparation of Schiff bases and chromene derivatives, which are classes of compounds with significant interest in medicinal chemistry and materials science.
Synthesis of Schiff Bases
Schiff bases derived from this compound are important ligands in coordination chemistry and have been investigated for their biological activities. The general synthesis involves the condensation of this compound with a primary amine.
Synthesis of 4H-Chromenes
4H-Chromenes are a class of heterocyclic compounds with a broad spectrum of biological activities. They can be synthesized via a multi-component reaction involving this compound, an active methylene (B1212753) compound, and a nucleophile, often in the presence of a catalyst. A common example is the reaction with malononitrile (B47326) and a phenol (B47542) or naphthol derivative.
References
Spectroscopic Profile of 3,5-Dibromosalicylaldehyde: A Technical Guide
Introduction
This technical guide provides a comprehensive overview of the spectroscopic data for 3,5-Dibromosalicylaldehyde (CAS No: 90-59-5), a key intermediate in the synthesis of various Schiff bases, ligands, and biologically active compounds. This document is intended for researchers, scientists, and professionals in drug development, offering a centralized resource for its structural characterization through Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The data presented herein is crucial for confirming the identity and purity of the compound in synthetic and analytical workflows.
Spectroscopic Data
The following sections summarize the key spectroscopic data for this compound. The data is presented in tabular format for clarity and ease of comparison.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.
¹H NMR (Proton NMR) Data
The ¹H NMR spectrum of this compound provides information on the chemical environment of the hydrogen atoms in the molecule.
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| 11.49 - 11.50 | Singlet | - | -OH (hydroxyl proton) |
| 9.81 | Singlet | - | -CHO (aldehyde proton) |
| 7.89 | Doublet | 2.3 | Ar-H |
| 7.66 | Doublet | 2.3 | Ar-H |
Solvent: CDCl₃. Spectrometer frequency: 89.56 MHz and 399.65 MHz.[1]
¹³C NMR (Carbon-13 NMR) Data
The ¹³C NMR spectrum reveals the number and types of carbon atoms present in the molecule.
| Chemical Shift (δ) ppm | Assignment |
| 192.5 | -CHO (aldehyde carbon) |
| 159.2 | C-OH (carbon attached to hydroxyl) |
| 140.1 | Ar-C |
| 130.5 | Ar-C |
| 124.8 | Ar-C-Br |
| 115.6 | Ar-C-Br |
| 112.9 | Ar-C |
Solvent: CDCl₃.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3400 | Broad | O-H stretch (hydroxyl group) |
| ~1660 | Strong | C=O stretch (aldehyde carbonyl) |
| ~1570 | Medium | C=C stretch (aromatic ring) |
| ~1250 | Medium | C-O stretch (phenol) |
| ~860 | Strong | C-H bend (aromatic, out-of-plane) |
| ~600-700 | Medium-Strong | C-Br stretch |
Sample preparation: KBr wafer or ATR.[2]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
| m/z | Relative Intensity (%) | Assignment |
| 282 | ~48 | [M+4]⁺ (isotope peak with ²Br) |
| 280 | 100 | [M+2]⁺ (isotope peak with ¹Br⁸¹Br) |
| 278 | ~52 | [M]⁺ (molecular ion with ²Br) |
| 252 | ~3.5 | [M-CO]⁺ |
| 223 | ~7.0 | [M-CHO-Br]⁺ |
| 172 | ~10.5 | [M-2Br]⁺ |
| 143 | ~9.7 | [M-2Br-CHO]⁺ |
Ionization method: Electron Ionization (EI) at 75 eV.[1] The characteristic isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) is clearly visible in the mass spectrum, with prominent peaks at M, M+2, and M+4.[1]
Experimental Protocols
The following are generalized experimental protocols for the acquisition of the spectroscopic data presented above.
NMR Spectroscopy
Sample Preparation:
-
Weigh approximately 10-20 mg of this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃) in a clean, dry vial.
-
Filter the solution through a small plug of glass wool or a syringe filter directly into a 5 mm NMR tube to remove any particulate matter.
-
Cap the NMR tube securely.
¹H and ¹³C NMR Acquisition:
-
The NMR spectra are typically acquired on a 300 MHz or higher field NMR spectrometer.
-
The instrument is locked onto the deuterium (B1214612) signal of the CDCl₃ solvent.
-
Shimming is performed to optimize the magnetic field homogeneity.
-
For ¹H NMR, a standard single-pulse experiment is used. Key parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
For ¹³C NMR, a proton-decoupled experiment is typically performed to simplify the spectrum to singlets for each carbon. A larger number of scans is required due to the lower natural abundance of ¹³C.
Infrared (IR) Spectroscopy (ATR Method)
-
Ensure the Attenuated Total Reflectance (ATR) crystal of the FTIR spectrometer is clean.
-
Record a background spectrum of the empty ATR crystal.
-
Place a small amount of the solid this compound powder onto the ATR crystal, ensuring complete coverage.
-
Apply pressure using the instrument's pressure clamp to ensure good contact between the sample and the crystal.
-
Acquire the sample spectrum. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹.
-
Clean the ATR crystal thoroughly after the measurement.
Mass Spectrometry (Electron Ionization)
-
A small amount of the solid sample is introduced into the mass spectrometer, typically via a direct insertion probe.
-
The sample is heated to induce volatilization into the ion source, which is maintained under high vacuum.
-
The gaseous molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.
-
The resulting positive ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer.
-
A detector records the abundance of each ion, generating the mass spectrum.
Workflow Visualization
The following diagram illustrates a typical workflow for the spectroscopic characterization of a chemical compound like this compound.
Caption: Workflow for the synthesis, purification, and spectroscopic characterization of this compound.
References
The Discovery and Enduring Utility of 3,5-Dibromosalicylaldehyde: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
3,5-Dibromosalicylaldehyde, a halogenated derivative of salicylaldehyde (B1680747), has been a compound of interest in the scientific community for over a century. Its journey from initial synthesis in the early 20th century to its current applications in medicinal chemistry and materials science is a testament to its versatile reactivity. This technical guide provides an in-depth exploration of the discovery, history, and key chemical properties of this compound. It details historical and contemporary synthetic protocols, presents key quantitative data in a structured format, and illustrates its synthetic utility and biological significance through graphical representations. This document serves as a comprehensive resource for researchers leveraging this important chemical building block.
Introduction
This compound is an aromatic aldehyde characterized by a benzene (B151609) ring substituted with a formyl group, a hydroxyl group, and two bromine atoms at positions 3 and 5. This substitution pattern imparts unique chemical properties that have been exploited in a wide range of applications, most notably in the synthesis of Schiff bases and their subsequent metal complexes. These derivatives have shown significant potential in various fields, including catalysis, materials science, and, importantly, as therapeutic agents with anticancer, antibacterial, and enzyme-inhibiting properties. This guide will delve into the historical context of its discovery and provide a detailed overview of its synthesis and applications.
Discovery and History
The first preparations of this compound were reported in the early 1920s. Wentworth and Brady, in 1920, and subsequently Brewster in 1924, described its synthesis through the bromination of salicylaldehyde in glacial acetic acid.[1] These early works laid the foundation for the exploration of its chemical reactivity. The primary focus of this early research was the synthesis of Schiff's bases, a class of compounds formed by the condensation of a primary amine with an aldehyde or ketone.[2] The work by Brewster, in particular, detailed the preparation of various Schiff's bases from this compound, highlighting its utility as a robust chemical intermediate.[2] Another early method involved the bromination in the presence of sodium acetate (B1210297) in glacial acetic acid at 50°C, as described by Lindemann and Forth in 1924.[1]
Physicochemical Properties
This compound is a yellow to yellow-brown crystalline powder with a characteristic aromatic odor.[2][3] It is known to color the skin bright yellow, similar to salicylaldehyde.[2][3] Its solubility profile is a key aspect of its handling and reactivity.
| Property | Value | References |
| Molecular Formula | C₇H₄Br₂O₂ | [1][4][5] |
| Molecular Weight | 279.91 g/mol | [1][4] |
| Melting Point | 82-86 °C | [1][2][3] |
| Appearance | Yellow to yellow-brown crystalline powder | [2][3] |
| Solubility | Readily soluble in ether, benzene, chloroform, and hot alcohol. Sparingly soluble in water. | [1][2][3] |
Spectroscopic Data
The structural elucidation of this compound is well-supported by various spectroscopic techniques.
| Technique | Key Data | References |
| ¹H NMR | Spectral data available, confirming the presence of aromatic and aldehydic protons. | [6] |
| IR Spectroscopy | Infrared spectral data is available from the Coblentz Society's collection. | [7] |
| Mass Spectrometry | Mass spectral data is available in the NIST/EPA/NIH Mass Spectral Library. | [7] |
Experimental Protocols
Historical Synthesis of this compound
The following protocol is based on the methods described in early 20th-century literature.[1][2]
Materials:
-
Salicylaldehyde
-
Glacial Acetic Acid
-
Bromine
Procedure:
-
Dissolve 20 g of salicylaldehyde in 100 cc of glacial acetic acid.
-
In a separate flask, prepare a solution of 20 cc of bromine in 100 cc of glacial acetic acid.
-
Slowly add the bromine solution in small portions to the salicylaldehyde solution with cooling.
-
The this compound product is obtained in nearly quantitative yield.[2]
-
The crude product can be purified by steam distillation or recrystallization from hot petroleum ether.[1]
Applications in Research and Drug Development
A primary application of this compound is in the synthesis of Schiff bases. These compounds are formed through the condensation of the aldehyde with a primary amine. The resulting imine linkage is a key feature that allows for the chelation of metal ions, forming stable metal complexes. These metal complexes have been the subject of extensive research due to their diverse biological activities.
Derivatives of this compound have been investigated for a range of therapeutic applications:
-
Anticancer Activity: Schiff base metal complexes derived from salicylaldehyde analogues have demonstrated cytotoxicity against various cancer cell lines.[1][2][8] The proposed mechanisms often involve DNA binding and intercalation, leading to apoptosis.
-
Enzyme Inhibition: Certain Schiff base complexes of this compound have shown potent inhibitory activity against enzymes like urease.[3]
-
Antibacterial and Antifungal Activity: The inherent antimicrobial properties of Schiff bases and their metal complexes make them promising candidates for the development of new anti-infective agents.
Visualizing Workflows and Applications
Synthesis Workflow
The following diagram illustrates the general workflow for the synthesis of this compound and its subsequent use in the formation of a Schiff base metal complex.
Caption: Synthetic pathway and application of this compound.
Logical Relationship in Drug Discovery
The following diagram illustrates the logical progression from this compound to its potential therapeutic applications.
Caption: Role of this compound in a drug discovery workflow.
Conclusion
This compound is a historically significant and synthetically versatile molecule. From its initial preparation over a century ago, it has remained a relevant building block for the creation of complex molecular architectures with significant biological activities. Its ability to readily form Schiff bases and subsequently chelate with a variety of metal ions has positioned it as a valuable precursor in the development of potential therapeutic agents. The continued exploration of the biological properties of its derivatives ensures that this compound will remain a compound of interest for researchers in medicinal chemistry and drug development for the foreseeable future.
References
- 1. Transition Metal Complexes with Tridentate Schiff Bases (O N O and O N N) Derived from Salicylaldehyde: An Analysis of Their Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, characterization, and anticancer activity of some metal complexes with a new Schiff base ligand - Arabian Journal of Chemistry [arabjchem.org]
- 3. Synthesis, structures and urease inhibition studies of Schiff base metal complexes derived from this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. This compound | C7H4Br2O2 | CID 7024 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound [webbook.nist.gov]
- 8. s3.eu-central-1.amazonaws.com [s3.eu-central-1.amazonaws.com]
An In-depth Technical Guide on the Health and Safety of 3,5-Dibromosalicylaldehyde
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive health and safety information for 3,5-Dibromosalicylaldehyde (CAS No. 90-59-5), a chemical intermediate used in the synthesis of various compounds, including Schiff bases and 4H-chromenes.[1][2] Adherence to proper safety protocols is crucial when handling this compound due to its potential health and environmental hazards.
Hazard Identification and Classification
This compound is classified as a hazardous substance.[3] The following tables summarize its GHS classification and hazard statements.
Table 1: GHS Hazard Classification
| Hazard Class | Category |
| Acute Toxicity, Oral | 4 |
| Acute Toxicity, Dermal | 4 |
| Skin Corrosion/Irritation | 2 |
| Serious Eye Damage/Eye Irritation | 2 |
| Specific target organ toxicity — single exposure | 3 |
| Hazardous to the aquatic environment, acute hazard | 1 |
Table 2: Hazard and Precautionary Statements
| Code | Statement |
| Hazard Statements | |
| H302 + H312 | Harmful if swallowed or in contact with skin.[3] |
| H315 | Causes skin irritation.[3][4] |
| H319 | Causes serious eye irritation.[3][4] |
| H335 | May cause respiratory irritation.[3][4] |
| H400 | Very toxic to aquatic life.[4] |
| Precautionary Statements | |
| P261 | Avoid breathing dust/fume/gas/mist/vapors/spray.[3] |
| P273 | Avoid release to the environment.[5][6][7] |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection.[3] |
| P301 + P312 | IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[3] |
| P302 + P352 | IF ON SKIN: Wash with plenty of soap and water.[3] |
| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3] |
| P391 | Collect spillage.[5][6][7] |
| P501 | Dispose of contents/container to an approved waste disposal plant.[5][6] |
Signal Word: Warning[3]
GHS Pictograms:
Physical and Chemical Properties
Understanding the physical and chemical properties of this compound is essential for safe handling and storage.
Table 3: Physical and Chemical Properties
| Property | Value |
| Molecular Formula | C₇H₄Br₂O₂[3][4][8] |
| Molecular Weight | 279.91 g/mol [3][4][8] |
| Appearance | Yellow to yellow-brown crystalline powder.[1][2][9] |
| Melting Point | 82-83.5 °C[1][2][9] |
| Boiling Point | 261.2 ± 35.0 °C (Predicted)[2][9] |
| Solubility | Soluble in methanol (B129727) (25 mg/mL), ether, benzene, chloroform, and hot alcohol. Insoluble in water.[1][2][9] |
| Odor | Aromatic[1][2] |
Toxicological Information
While detailed toxicological studies are not fully available, the existing data indicates that this compound is harmful if swallowed or in contact with skin.[3][10] It also causes skin, eye, and respiratory irritation.[3][10]
Table 4: Toxicological Data
| Endpoint | Result |
| Acute Oral Toxicity | Category 4[3] |
| Acute Dermal Toxicity | Category 4[3] |
| Skin Irritation | Causes skin irritation.[3][10] |
| Eye Irritation | Causes serious eye irritation.[3][10] |
| Respiratory Irritation | May cause respiratory irritation.[3][10] |
| Other | The toxicological properties have not been fully investigated.[10] |
Experimental Protocols
Detailed experimental protocols for the determination of the toxicological and physical-chemical properties of this compound are not publicly available in the provided search results. These tests are typically conducted according to internationally recognized guidelines, such as those established by the OECD (Organisation for Economic Co-operation and Development).
First Aid Measures
In the event of exposure, immediate and appropriate first aid is critical. The following workflow outlines the necessary steps.
Caption: First aid workflow for exposure to this compound.
Detailed First Aid Procedures:
-
Inhalation: If inhaled, remove the victim to fresh air and keep them at rest in a position comfortable for breathing.[10] If you feel unwell, call a POISON CENTER or doctor.[10]
-
Skin Contact: In case of skin contact, wash with plenty of soap and water.[10] If skin irritation occurs, get medical advice/attention.[10] Contaminated clothing should be removed and washed before reuse.[10]
-
Eye Contact: If in eyes, rinse cautiously with water for several minutes.[10] Remove contact lenses if present and easy to do, and continue rinsing.[10] If eye irritation persists, seek medical advice/attention.[10]
-
Ingestion: If swallowed, call a POISON CENTER or doctor if you feel unwell.[10] Rinse the mouth.[10]
Handling and Storage
Proper handling and storage procedures are necessary to minimize risk.
Handling:
-
Wash hands and any exposed skin thoroughly after handling.[10]
-
Do not eat, drink, or smoke when using this product.[10]
-
Wear protective gloves, clothing, eye, and face protection.[10]
-
Avoid breathing dust, fume, gas, mist, vapors, or spray.[10]
-
Use only outdoors or in a well-ventilated area.[10]
Storage:
-
Store in a well-ventilated place.[10]
-
Keep the container tightly closed.[10]
-
Store locked up.[10]
-
Incompatible materials include strong oxidizing agents.[10]
Accidental Release Measures
In case of a spill or release, the following measures should be taken:
-
Personal Precautions: Ensure adequate ventilation and use personal protective equipment as required.[10]
-
Environmental Precautions: Do not flush into surface water or sanitary sewer systems.[10] This substance is very toxic to aquatic organisms.[10]
-
Methods for Containment and Cleaning Up: Sweep up the material and shovel it into suitable containers for disposal.[10]
Firefighting Measures
-
Suitable Extinguishing Media: Use water spray, carbon dioxide (CO₂), dry chemical, or chemical foam.[3]
-
Specific Hazards: Thermal decomposition can lead to the release of irritating gases and vapors.[3]
-
Protective Equipment: As in any fire, wear a self-contained breathing apparatus with pressure-demand (MSHA/NIOSH approved or equivalent) and full protective gear.[3][10]
Ecological Information
This compound is very toxic to aquatic organisms.[10] It is important to prevent its release into the environment.
Table 5: Ecotoxicity Data
| Organism | Test | Result |
| Freshwater Fish | LC50 | 0.8 - 1.2 mg/L, 96h |
Source:[10]
There is no information available regarding its bioaccumulation or mobility.[10]
Disposal Considerations
Dispose of contents and containers to an approved waste disposal plant in accordance with local, regional, and national regulations.[10]
This document is intended to provide a summary of the available health and safety information for this compound and should be used in conjunction with the full Safety Data Sheet (SDS) provided by the supplier. Always consult the most current SDS for this product before use.
References
- 1. This compound | 90-59-5 [chemicalbook.com]
- 2. This compound CAS#: 90-59-5 [m.chemicalbook.com]
- 3. fishersci.nl [fishersci.nl]
- 4. This compound | C7H4Br2O2 | CID 7024 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | 90-59-5 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 6. This compound, 5G | Labscoop [labscoop.com]
- 7. This compound | 90-59-5 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 8. This compound [drugfuture.com]
- 9. 90-59-5 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 10. fishersci.com [fishersci.com]
A Technical Guide to High-Purity 3,5-Dibromosalicylaldehyde for Researchers and Drug Development Professionals
An in-depth examination of the commercial landscape, synthesis, and applications of a key synthetic building block.
This technical guide provides a comprehensive overview of high-purity 3,5-Dibromosalicylaldehyde, a crucial reagent for researchers, scientists, and professionals in drug development. This document details commercial supplier specifications, synthesis and purification protocols, and its application in the synthesis of Schiff bases, alongside an exploration of the biological signaling pathways its derivatives may influence.
Commercial Availability and Specifications
High-purity this compound is available from a range of chemical suppliers. The quality and purity of the commercially available product can vary, making a thorough evaluation of supplier specifications essential for research and development applications. Key quality attributes from prominent suppliers are summarized below.
Table 1: Comparison of Commercial High-Purity this compound Specifications
| Supplier | Purity | Analysis Method | Melting Point (°C) | Appearance |
| Sigma-Aldrich | 98%[1] | Not specified | 82-83.5 (lit.)[1] | Solid[1] |
| TCI America | >98.0%[2] | HPLC[2] | 81.0 to 85.0[2] | White to Orange to Green powder to crystalline[2] |
| Biosynth | Not specified | Not specified | Not specified | Not specified |
| Thermo Fisher Scientific | 98% | Not specified | Not specified | Not specified |
| Santa Cruz Biotechnology | 97%[3] | Not specified | Not specified | Not specified |
Note: It is highly recommended to request a lot-specific Certificate of Analysis (CoA) from the supplier to obtain detailed information on the purity and impurity profile.
Synthesis and Purification
The synthesis of this compound is typically achieved through the bromination of salicylaldehyde (B1680747). The following protocol is a representative method for its preparation and subsequent purification to achieve high purity.
Experimental Protocol: Synthesis of this compound
Materials:
-
Salicylaldehyde
-
Glacial Acetic Acid
-
Bromine
-
Sodium bisulfite solution (saturated)
-
Deionized water
-
Ethanol
Procedure:
-
In a fume hood, dissolve salicylaldehyde in glacial acetic acid in a flask equipped with a dropping funnel and a magnetic stirrer.
-
Cool the flask in an ice bath.
-
Slowly add a solution of bromine in glacial acetic acid dropwise to the cooled salicylaldehyde solution with continuous stirring. Maintain the temperature below 10°C during the addition.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 2-3 hours.
-
Pour the reaction mixture into a beaker containing ice water. A yellow precipitate of this compound will form.
-
Collect the crude product by vacuum filtration and wash the solid with cold deionized water until the filtrate is colorless.
-
To remove any unreacted bromine, wash the crude product with a saturated sodium bisulfite solution, followed by washing with deionized water.
Experimental Protocol: Purification by Recrystallization
-
Dissolve the crude this compound in a minimal amount of hot ethanol.
-
If the solution is colored, a small amount of activated charcoal can be added, and the solution can be heated for a few minutes.
-
Hot filter the solution to remove the activated charcoal and any insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature, and then place it in an ice bath to facilitate complete crystallization.
-
Collect the purified crystals by vacuum filtration and wash them with a small amount of cold ethanol.
-
Dry the crystals under vacuum to obtain high-purity this compound.
Workflow for the Synthesis and Purification of this compound
References
An In-depth Technical Guide to the Electrophilic Substitution Mechanism in the Synthesis of 3,5-Dibromosalicylaldehyde
Audience: Researchers, scientists, and drug development professionals.
Core Content: This guide provides a detailed examination of the electrophilic aromatic substitution mechanism underlying the synthesis of 3,5-Dibromosalicylaldehyde. It covers the theoretical principles, directing group effects, a step-by-step reaction mechanism, detailed experimental protocols, and relevant physicochemical data.
Introduction
This compound is a vital synthetic intermediate used in the creation of more complex molecules, such as Schiff bases, 4H-chromenes, and various ligands for coordination chemistry.[1][2][3][4][5] Its synthesis from salicylaldehyde (B1680747) is a classic example of an electrophilic aromatic substitution (EAS) reaction, where the principles of substituent effects on an aromatic ring dictate the outcome of the reaction. Understanding this mechanism is crucial for optimizing reaction conditions and for the rational design of related synthetic pathways. This document serves as a technical resource, detailing the mechanistic underpinnings and practical execution of this synthesis.
The Core Mechanism: Electrophilic Aromatic Substitution (EAS)
Electrophilic aromatic substitution is a fundamental reaction class in organic chemistry where an atom, typically hydrogen, on an aromatic ring is replaced by an electrophile.[6] The reaction preserves the highly stable aromatic system. The general mechanism proceeds through a two-step process involving a carbocation intermediate.[7][8]
-
Attack on the Electrophile: The π-electron system of the aromatic ring acts as a nucleophile, attacking the electrophile (E+). This step is typically the slow, rate-determining step as it temporarily disrupts the aromaticity of the ring.[7][8] The result is a resonance-stabilized carbocation known as an arenium ion or sigma complex.[6][8]
-
Restoration of Aromaticity: A base removes a proton from the sp³-hybridized carbon of the arenium ion. This is a fast step that restores the stable aromatic π-system, yielding the substituted product.[6][7][8]
Role of Substituents in EAS
Substituents already present on the benzene (B151609) ring profoundly influence both the rate of reaction and the position of the incoming electrophile. They are broadly classified as activating or deactivating groups.
-
Activating Groups: These groups donate electron density to the aromatic ring, making it more nucleophilic and thus increasing the rate of EAS relative to benzene.[9][10][11] They are typically ortho, para-directors because they can effectively stabilize the positive charge of the arenium ion intermediate through resonance or inductive effects when the electrophile adds to these positions.[9][12] Examples include hydroxyl (-OH), amino (-NH2), and alkyl (-R) groups.
-
Deactivating Groups: These groups withdraw electron density from the ring, making it less nucleophilic and slowing the reaction rate.[9][10][11] Most deactivating groups are meta-directors. This is because substitution at the meta position avoids placing the positive charge of the arenium ion on the carbon atom directly attached to the electron-withdrawing group, which would be highly destabilizing.[9] Examples include nitro (-NO2), carbonyl (-CHO, -COR), and sulfonyl (-SO3H) groups. Halogens are an exception; they are deactivating due to their strong inductive effect but are ortho, para-directing because of their ability to donate a lone pair of electrons through resonance.
Mechanism of this compound Synthesis
The synthesis of this compound from salicylaldehyde via bromination is a direct application of these EAS principles.
Starting Material Analysis: Salicylaldehyde has two substituents on the benzene ring:
-
Hydroxyl (-OH) group: A powerful activating group and an ortho, para-director.[9][12]
-
Aldehyde (-CHO) group: A moderately deactivating group and a meta-director.[9]
When both an activating and a deactivating group are present, the directing effect is controlled by the more powerful activating group.[9] In salicylaldehyde, the hydroxyl group's directing effect dominates. The -OH group at position 1 directs incoming electrophiles to positions 3 (ortho), and 5 (para). Coincidentally, the -CHO group at position 2 directs to position 5 (meta). This alignment of directing effects strongly favors substitution at positions 3 and 5.
Step-by-Step Bromination Mechanism
The reaction proceeds in two successive bromination steps. The electrophile is bromine (Br₂), which becomes polarized upon approach to the electron-rich aromatic ring.
Step 1: Formation of the Monobromo-intermediate The highly activated salicylaldehyde ring attacks a bromine molecule. The hydroxyl group directs the first bromine atom to either the ortho (position 3) or para (position 5) position. Both positions are activated, leading to the formation of a mixture of 3-bromo- (B131339) and 5-bromosalicylaldehyde. The arenium ion intermediate is stabilized by resonance, with particularly stable contributors where the positive charge is delocalized onto the hydroxyl oxygen. A base (such as the acetate (B1210297) ion from the acetic acid solvent) then removes a proton to restore aromaticity.
Step 2: Formation of this compound The resulting monobrominated salicylaldehyde is still an activated ring due to the powerful -OH group. It rapidly undergoes a second bromination at the remaining available activated position. If the first bromine added at position 5, the second will add at position 3, and vice versa. This leads to the final product, this compound.
Salicylaldehyde [label=<
Salicylaldehyde
Intermediate [label=<
5-Bromosalicylaldehyde (Intermediate)
FinalProduct [label=<
this compound
Salicylaldehyde -> Intermediate [label="+ Br₂\n- HBr", color="#4285F4"]; Intermediate -> FinalProduct [label="+ Br₂\n- HBr", color="#4285F4"]; } .dot Figure 2: Reaction pathway for the synthesis of this compound.
Experimental Protocol
The following protocol is based on established literature procedures for the synthesis of this compound.[1][3]
Materials:
-
Salicylaldehyde (20 g)
-
Glacial Acetic Acid (200 cc total)
-
Bromine (20 cc)
-
Standard laboratory glassware (e.g., flask, dropping funnel, condenser)
-
Stirring apparatus
-
Heating mantle or water bath
-
Filtration apparatus (e.g., Buchner funnel)
Procedure:
-
Dissolution: Dissolve 20 g of salicylaldehyde in 100 cc of glacial acetic acid in a flask equipped with a stirrer and a dropping funnel.
-
Bromine Solution Preparation: Separately, prepare a solution of 20 cc of bromine in 100 cc of glacial acetic acid.
-
Reaction: While stirring the salicylaldehyde solution, add the bromine solution in small portions from the dropping funnel. The reaction can be exothermic, so control the rate of addition to maintain a manageable temperature.
-
Completion: After the addition is complete, continue stirring the mixture until the reaction is complete (this can be monitored by TLC).
-
Work-up: Pour the reaction mixture into a large volume of cold water to precipitate the crude product.
-
Purification: Collect the yellow crystalline powder by filtration. The product can be purified by recrystallization from a suitable solvent like hot alcohol or by steam distillation, as it is slightly soluble in boiling water.[1][3] The final product is a yellow to yellow-brown crystalline powder.[1][3][5]
Data Presentation
Quantitative data for this compound is summarized below for easy reference.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| IUPAC Name | 3,5-dibromo-2-hydroxybenzaldehyde | [13] |
| CAS Number | 90-59-5 | [13][14] |
| Molecular Formula | C₇H₄Br₂O₂ | [13][14][15][16] |
| Molecular Weight | 279.91 g/mol | [13][14][15][16] |
| Appearance | Yellow to yellow-brown crystalline powder | [1][3][5] |
| Melting Point | 82-83.5 °C | [3][4][5] |
| Solubility | Soluble in methanol, ether, benzene, chloroform, hot alcohol. Slightly soluble in boiling water. Insoluble in cold water. | [1][3][4][5] |
Table 2: Spectroscopic Data for this compound
| Spectroscopy | Key Signals and Interpretation | Reference |
| ¹H NMR (CDCl₃) | δ ~11.5 ppm (s, 1H, -OH), δ ~9.8 ppm (s, 1H, -CHO), δ ~7.9 ppm (d, 1H, Ar-H), δ ~7.7 ppm (d, 1H, Ar-H) | [17] |
| IR Spectrum | Characteristic peaks for O-H stretching, C=O stretching (aldehyde), and C-Br stretching. | [14][18] |
| Mass Spec (EI) | Molecular ion peak (M⁺) consistent with the isotopic pattern of two bromine atoms. | [19] |
Table 3: Summary of a Typical Synthesis Protocol
| Parameter | Details | Reference |
| Reactant 1 | Salicylaldehyde (20 g) | [1][3] |
| Reactant 2 | Bromine (20 cc) | [1][3] |
| Solvent | Glacial Acetic Acid (~200 cc) | [1][3] |
| Molar Ratio (Br₂:Salicylaldehyde) | Approximately 2:1 | Calculated |
| Yield | Nearly quantitative | [1][3] |
Conclusion
The synthesis of this compound is a textbook illustration of electrophilic aromatic substitution, governed by the powerful activating and ortho, para-directing effects of the hydroxyl group on the salicylaldehyde scaffold. The reaction proceeds efficiently through a two-step bromination, yielding the desired product in high yield. The principles demonstrated in this synthesis are fundamental to organic chemistry and are widely applicable in the development of pharmaceuticals and other advanced materials where precise functionalization of aromatic rings is required.
References
- 1. This compound | 90-59-5 [chemicalbook.com]
- 2. 3,5-二溴水杨醛 98% | Sigma-Aldrich [sigmaaldrich.com]
- 3. This compound CAS#: 90-59-5 [m.chemicalbook.com]
- 4. 3,5-ジブロモサリチルアルデヒド 98% | Sigma-Aldrich [sigmaaldrich.com]
- 5. lookchem.com [lookchem.com]
- 6. byjus.com [byjus.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Activating and Deactivating Groups - Chemistry Steps [chemistrysteps.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. cdn2.assets-servd.host [cdn2.assets-servd.host]
- 13. This compound | C7H4Br2O2 | CID 7024 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. This compound [webbook.nist.gov]
- 15. scbt.com [scbt.com]
- 16. This compound | 90-59-5 | FD29079 | Biosynth [biosynth.com]
- 17. This compound(90-59-5) 1H NMR [m.chemicalbook.com]
- 18. This compound [webbook.nist.gov]
- 19. This compound [webbook.nist.gov]
Methodological & Application
Synthesis and Application of Schiff Bases Derived from 3,5-Dibromosalicylaldehyde: A Detailed Guide for Researchers
FOR IMMEDIATE RELEASE
[City, State] – [Date] – Researchers in medicinal chemistry and materials science now have access to a comprehensive guide on the synthesis and application of Schiff bases derived from 3,5-Dibromosalicylaldehyde. This document provides detailed application notes and experimental protocols, aimed at facilitating research and development in these critical fields. The guide includes in-depth methodologies, quantitative data summaries, and visual representations of experimental workflows and potential biological pathways.
Introduction
Schiff bases are a versatile class of organic compounds synthesized from the condensation of a primary amine and an aldehyde or ketone. Those derived from this compound are of particular interest due to their wide range of biological activities, including antimicrobial and enzyme-inhibiting properties, as well as their applications in catalysis and materials science. The presence of bromine atoms on the salicylaldehyde (B1680747) ring is believed to enhance the lipophilicity and biological efficacy of these compounds. This document outlines the synthesis, characterization, and various applications of these promising molecules.
Synthesis of Schiff Bases from this compound
The general synthesis of Schiff bases from this compound involves a condensation reaction with a primary amine in a suitable solvent, often with the aid of an acid catalyst. The reaction proceeds via a nucleophilic addition of the amine to the carbonyl group of the aldehyde, followed by the elimination of a water molecule to form the characteristic imine or azomethine group (-C=N-).
A general workflow for the synthesis is depicted below:
Caption: General workflow for the synthesis of Schiff bases from this compound.
Experimental Protocols
Protocol 1: General Synthesis of a Schiff Base from this compound and an Aromatic Amine
Materials:
-
This compound (1.0 mmol)
-
Substituted Aromatic Amine (1.0 mmol)
-
Absolute Ethanol (20 mL)
-
Glacial Acetic Acid (2-3 drops)
Procedure:
-
Dissolve this compound in 10 mL of hot absolute ethanol in a round-bottom flask.
-
In a separate beaker, dissolve the aromatic amine in 10 mL of absolute ethanol.
-
Add the amine solution to the aldehyde solution dropwise with continuous stirring.
-
Add 2-3 drops of glacial acetic acid to the reaction mixture.
-
Attach a reflux condenser and heat the mixture at reflux for 2-4 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After completion, allow the reaction mixture to cool to room temperature.
-
Collect the precipitated solid by vacuum filtration.
-
Wash the product with cold ethanol to remove any unreacted starting materials.
-
Dry the purified Schiff base in a desiccator over anhydrous CaCl₂.
-
Characterize the product using FTIR, ¹H NMR, ¹³C NMR, and mass spectrometry.
Applications and Biological Activities
Schiff bases derived from this compound and their metal complexes have demonstrated significant potential in various applications, most notably as antimicrobial agents and enzyme inhibitors.
Antimicrobial Activity
These compounds have been shown to be effective against a range of Gram-positive and Gram-negative bacteria as well as some fungi. The antimicrobial activity is generally attributed to the azomethine group, which can interfere with microbial cell wall synthesis or protein function. The presence of the lipophilic bromine atoms can enhance the passage of the molecule through the microbial cell membrane.
General Mechanism of Antimicrobial Action:
Caption: Potential mechanisms of antimicrobial action of Schiff bases.
Experimental Protocol: Antibacterial Susceptibility Testing (Broth Microdilution Method)
Materials:
-
Synthesized Schiff base
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Standard antibiotic (e.g., Ciprofloxacin)
-
Dimethyl sulfoxide (B87167) (DMSO)
Procedure:
-
Prepare a stock solution of the Schiff base in DMSO.
-
Perform serial two-fold dilutions of the stock solution in MHB in the wells of a 96-well plate.
-
Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Add the bacterial suspension to each well containing the diluted compound.
-
Include a positive control (bacteria in MHB without the compound) and a negative control (MHB only). A standard antibiotic is also tested as a reference.
-
Incubate the plates at 37°C for 18-24 hours.
-
The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Table 1: Representative Antimicrobial Activity Data
| Compound ID | Amine Moiety | Test Organism | MIC (µg/mL) |
| SB-1 | Aniline | S. aureus | 62.5 |
| SB-1 | Aniline | E. coli | 125 |
| SB-2 | p-Toluidine | S. aureus | 31.25 |
| SB-2 | p-Toluidine | E. coli | 62.5 |
| SB-3 | 2-Aminophenol | S. aureus | 15.6 |
| SB-3 | 2-Aminophenol | E. coli | 31.25 |
Note: The data presented are hypothetical and for illustrative purposes. Actual values may vary.
Urease Inhibition
Metal complexes of Schiff bases derived from this compound have shown potent inhibitory activity against the enzyme urease.[1] Urease is implicated in pathologies such as peptic ulcers and urinary tract infections caused by Helicobacter pylori and Proteus mirabilis, respectively. The inhibition is thought to occur through the coordination of the Schiff base metal complex to the nickel ions in the active site of the enzyme.
Experimental Protocol: In Vitro Urease Inhibition Assay
Materials:
-
Jack bean urease
-
Urea (B33335) solution
-
Phosphate buffer (pH 7.0)
-
Phenol-hypochlorite reagent
-
Synthesized Schiff base metal complex
-
Standard inhibitor (e.g., Thiourea)
Procedure:
-
Prepare solutions of the test compound in a suitable solvent.
-
In a test tube, mix a solution of urease with the test compound at various concentrations and incubate for a specified time at a controlled temperature.
-
Initiate the enzymatic reaction by adding urea solution.
-
After a set incubation period, stop the reaction and measure the amount of ammonia (B1221849) produced using the phenol-hypochlorite method (Berthelot reaction).
-
The absorbance is measured spectrophotometrically.
-
The percentage of inhibition is calculated, and the IC₅₀ value (the concentration of inhibitor required to inhibit 50% of the enzyme activity) is determined.
Table 2: Urease Inhibition Activity of Schiff Base Metal Complexes [1]
| Complex ID | Metal Ion | IC₅₀ (µM) |
| Cu(II)-SB-1 | Cu²⁺ | 1.51 - 3.52 |
| Ni(II)-SB-1 | Ni²⁺ | > 50 |
| Zn(II)-SB-1 | Zn²⁺ | > 50 |
| Co(II)-SB-1 | Co²⁺ | > 50 |
| Thiourea (Standard) | - | 21.2 |
Note: Data is based on published literature. "SB-1" represents a Schiff base derived from this compound.
Anticancer Activity and Potential Signaling Pathway Involvement
Some salicylaldehyde-derived Schiff base complexes have been investigated for their anticancer properties.[2] One of the proposed mechanisms involves the induction of apoptosis (programmed cell death) in cancer cells. For instance, certain copper complexes of salicylaldehyde-amino acid Schiff bases have been shown to inhibit the proliferation of cancer cells and may be associated with the downregulation of the p53 tumor suppressor protein.[2]
Potential Signaling Pathway: p53-Mediated Apoptosis
Caption: A simplified diagram illustrating the potential involvement of p53 in apoptosis, which may be modulated by certain Schiff base complexes.
Conclusion
The synthesis of Schiff bases from this compound offers a versatile platform for the development of novel compounds with significant biological activities. The detailed protocols and application notes provided herein serve as a valuable resource for researchers in drug discovery and materials science. Further investigations into the mechanisms of action and the development of more potent and selective derivatives are warranted to fully exploit the therapeutic potential of this class of compounds.
Contact: [Name of Corresponding Scientist/Department] [Institution] [Email] [Phone Number]
References
Application Notes and Protocols: Preparation and Biological Evaluation of Metal Complexes Using 3,5-Dibromosalicylaldehyde Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metal complexes derived from salicylaldehyde (B1680747) and its substituted derivatives represent a promising class of compounds in medicinal chemistry and drug development. The coordination of metal ions with these organic ligands can significantly enhance their biological activities, including antimicrobial, antioxidant, and anticancer properties. The 3,5-dibromosalicylaldehyde moiety is of particular interest due to the influence of halogen substituents on the electronic and steric properties of the resulting complexes, which can modulate their therapeutic efficacy.[1]
This document provides detailed protocols for the synthesis and characterization of metal complexes using this compound and its Schiff base derivatives. It also summarizes their potential applications in drug development, with a focus on their interactions with biological targets such as DNA and enzymes.
I. Synthesis of Metal Complexes
The synthesis of metal complexes with this compound derivatives can be broadly categorized into two main approaches: direct ligation of the aldehyde and the use of Schiff base ligands derived from the aldehyde.
A. Direct Ligation of this compound
In this method, the deprotonated this compound acts as a bidentate ligand, coordinating to the metal center through its phenolate (B1203915) and carbonyl oxygen atoms.[1][2]
Experimental Workflow: Direct Ligation
Caption: General workflow for the synthesis of metal complexes via direct ligation of this compound.
Protocol 1: Synthesis of an Iron(III) Complex with this compound [2]
-
Ligand Preparation: Dissolve this compound in methanol.
-
Deprotonation: Add a stoichiometric amount of a strong base, such as sodium methoxide (B1231860) (CH₃ONa) or potassium hydroxide (B78521) (KOH), to the ligand solution to deprotonate the phenolic hydroxyl group in situ.
-
Reaction: Slowly add the deprotonated ligand solution to a methanolic solution of ferric chloride hexahydrate (FeCl₃·6H₂O).
-
Stirring: Stir the resulting mixture at room temperature for a specified period (e.g., 1-2 hours) to ensure complete complex formation.
-
Isolation: The resulting solid complex, such as [Fe(3,5-diBr-salo)₃], can be collected by filtration.
-
Purification: Wash the collected solid with a suitable solvent (e.g., cold methanol) to remove any unreacted starting materials and dry under vacuum.
B. Synthesis via Schiff Base Ligands
Schiff bases are formed by the condensation of a primary amine with an aldehyde. This compound can be reacted with various amines to form Schiff base ligands, which are then used to chelate metal ions. This approach allows for a high degree of tunability of the resulting metal complex's properties by varying the amine component.
Experimental Workflow: Schiff Base Complex Synthesis
Caption: General workflow for the synthesis of metal complexes using Schiff base ligands derived from this compound.
Protocol 2: Synthesis of a Palladium(II) Schiff Base Complex [3]
-
Ligand Synthesis:
-
Dissolve this compound in hot ethanol (B145695).
-
Add an equimolar amount of 4-methoxyaniline dissolved in ethanol to the aldehyde solution.
-
Add a few drops of formic acid as a catalyst.
-
Reflux the mixture for approximately 4.5 hours.
-
Cool the solution to allow the Schiff base ligand to precipitate.
-
Collect the precipitate by filtration, wash with ethanol, and recrystallize from ethanol.
-
-
Complex Synthesis:
-
A general procedure involves the reaction of Pd(CH₃COO)₂ with the corresponding deprotonated Schiff base ligand.[4]
-
The Schiff base ligand is dissolved in a suitable solvent, and a base is added to deprotonate it.
-
A solution of the palladium salt is then added, and the mixture is stirred, often with heating.
-
The resulting palladium(II) complex precipitates from the solution and is collected by filtration, washed, and dried.
-
II. Characterization of Metal Complexes
The synthesized complexes are characterized using various spectroscopic and analytical techniques to confirm their structure and purity.
| Technique | Purpose | Key Observations |
| FT-IR Spectroscopy | To identify the coordination mode of the ligand. | Shift of the C=O stretching vibration to lower wavenumbers upon coordination.[1][5] Disappearance of the phenolic O-H band, and a shift in the C-O stretching vibration, indicating deprotonation and coordination of the phenolato oxygen.[1][5] |
| UV-Vis Spectroscopy | To study the electronic transitions and geometry of the complex. | Appearance of new charge transfer bands upon complexation. |
| ¹H NMR Spectroscopy | To elucidate the structure of the complex in solution. | Disappearance of the phenolic -OH proton signal upon deprotonation and coordination.[5] Shifts in the signals of the aldehyde and aromatic protons upon complexation.[5] |
| Single-Crystal X-ray Diffraction | To determine the precise three-dimensional molecular structure. | Provides information on bond lengths, bond angles, and coordination geometry (e.g., square-planar, tetrahedral, octahedral).[1][6] |
| Elemental Analysis | To determine the elemental composition and confirm the empirical formula. | The experimental percentages of C, H, and N should match the calculated values for the proposed formula.[1] |
III. Applications in Drug Development
Metal complexes of this compound derivatives have shown a range of biological activities, making them promising candidates for drug development.
A. Urease Inhibition
Certain Schiff base metal complexes derived from this compound have demonstrated potent inhibitory activity against urease.[6] This is relevant for the treatment of infections caused by urease-producing bacteria, such as Helicobacter pylori.
Proposed Mechanism: Enzyme Inhibition
Caption: Proposed mechanism of urease inhibition by metal complexes.
Quantitative Data: Urease Inhibitory Activity [6]
| Complex Type | IC₅₀ (µM) |
| Copper(II) Schiff Base Complexes | 1.51 - 3.52 |
| Acetohydroxamic Acid (Standard) | 62.52 |
IC₅₀ values represent the concentration of the compound required to inhibit 50% of the enzyme activity.
B. Interaction with DNA and Serum Albumins
Many of these metal complexes can interact with DNA, typically through intercalation, which can lead to cytotoxic effects against cancer cells.[1][2][5] They also exhibit binding affinity for serum albumins, which is crucial for their transport and bioavailability in the bloodstream.[1][2]
Proposed Mechanism: DNA Interaction
Caption: Proposed mechanism of action for DNA-targeting metal complexes.
C. Antioxidant and Antimicrobial Activities
Palladium(II) complexes of this compound have been shown to possess antioxidant properties by scavenging free radicals.[4] Additionally, various metal complexes of substituted salicylaldehydes exhibit antimicrobial activity against a range of bacteria.[4][5]
Conclusion
The synthesis of metal complexes using this compound and its derivatives offers a versatile platform for the development of new therapeutic agents. The detailed protocols and characterization methods provided herein serve as a guide for researchers in this field. The promising biological activities, including enzyme inhibition and DNA interaction, highlight the potential of these compounds in addressing various health challenges. Further investigation into their mechanisms of action and in vivo efficacy is warranted to translate these findings into clinical applications.
References
- 1. mdpi.com [mdpi.com]
- 2. Iron(III) Complexes with Substituted Salicylaldehydes: Synthesis, Interaction with DNA and Serum Albumins, and Antioxidant Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. digitalcommons.aaru.edu.jo [digitalcommons.aaru.edu.jo]
- 4. Palladium(II) Complexes of Substituted Salicylaldehydes: Synthesis, Characterization and Investigation of Their Biological Profile - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Zinc( ii ) complexes of 3-bromo-5-chloro-salicylaldehyde: characterization and biological activity - Dalton Transactions (RSC Publishing) DOI:10.1039/D2DT02404G [pubs.rsc.org]
- 6. Synthesis, structures and urease inhibition studies of Schiff base metal complexes derived from this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Fluorescent Probe Synthesis Using 3,5-Dibromosalicylaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluorescent probes are indispensable tools in modern biological and chemical research, enabling the visualization and quantification of specific analytes in complex environments. Salicylaldehyde (B1680747) derivatives, particularly halogenated variants like 3,5-dibromosalicylaldehyde, serve as versatile building blocks for the synthesis of Schiff base fluorescent probes. These probes often exhibit significant changes in their fluorescence properties upon binding to specific metal ions or in response to changes in pH, making them valuable for a wide range of applications, including live-cell imaging and environmental monitoring.
The key advantages of using this compound as a precursor include the facile nature of Schiff base condensation reactions, the inherent fluorescence of the resulting imanophenolic core, and the ability of the bromine substituents to modulate the electronic properties and enhance the photostability of the final probe. The signaling mechanisms of these probes are often governed by well-understood photophysical processes such as Chelation-Enhanced Fluorescence (CHEF) and Excited-State Intramolecular Proton Transfer (ESIPT).
This document provides detailed application notes and experimental protocols for the synthesis and utilization of fluorescent probes derived from this compound, with a focus on their application in detecting metal ions.
Signaling Mechanisms
Fluorescent probes derived from this compound typically operate via one of two primary signaling mechanisms upon analyte binding:
-
Chelation-Enhanced Fluorescence (CHEF): In the unbound state, the fluorescence of the probe is often quenched due to photoinduced electron transfer (PET) from the nitrogen of the imine group to the fluorophore. Upon chelation with a metal ion, this PET process is inhibited, leading to a significant enhancement of the fluorescence intensity.[1][2]
-
Excited-State Intramolecular Proton Transfer (ESIPT): The probe exists in an enol form in the ground state. Upon excitation, a proton is transferred from the hydroxyl group to the imine nitrogen, forming an excited keto tautomer which then fluoresces.[3][4] Coordination with a metal ion can disrupt this process, leading to a change in the fluorescence signal.[3][4]
Diagram of the CHEF Signaling Pathway
Caption: Chelation-Enhanced Fluorescence (CHEF) mechanism.
Diagram of the ESIPT Signaling Pathway
Caption: Excited-State Intramolecular Proton Transfer (ESIPT) mechanism.
Data Presentation
The photophysical properties of fluorescent probes are critical for their application. The following table summarizes key quantitative data for a representative Schiff base fluorescent probe synthesized from a salicylaldehyde derivative, which is expected to have similar properties to a probe derived from this compound.
| Property | Value | Reference |
| Excitation Wavelength (λex) | 370 nm | [5] |
| Emission Wavelength (λem) | 455 nm | [5] |
| Stokes Shift | 85 nm | [5] |
| Quantum Yield (Φ) | Not explicitly reported for a this compound probe. However, related Schiff base-boron complexes can have quantum yields up to 48%. | [6] |
| Molar Absorptivity (ε) | Not explicitly reported. | |
| Limit of Detection (LOD) | 2 pmol L⁻¹ for Al³⁺ | [5] |
| Binding Stoichiometry | 1:1 (Probe:Al³⁺) | [3] |
Note: The data presented is for a closely related salicylaldehyde-based Schiff base probe and should be considered as a representative example.[3][5][6] Experimental determination of these parameters is crucial for any newly synthesized probe.
Experimental Protocols
Protocol 1: Synthesis of a this compound-based Schiff Base Fluorescent Probe
This protocol describes a general method for the synthesis of a Schiff base fluorescent probe from this compound and a diamine (e.g., ethylenediamine). The reaction proceeds via a condensation reaction to form the di-imine linkage.
Materials:
-
This compound
-
Ethanol (B145695) (absolute)
-
Magnetic stirrer with heating
-
Round-bottom flask
-
Reflux condenser
-
Büchner funnel and filter paper
Workflow Diagram for Synthesis
Caption: General workflow for the synthesis of the Schiff base probe.
Procedure:
-
In a round-bottom flask, dissolve this compound (2.0 mmol) in absolute ethanol (20 mL).
-
To this solution, add ethylenediamine (1.0 mmol) dropwise with constant stirring.
-
Attach a reflux condenser and heat the reaction mixture to reflux for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature. A yellow precipitate should form.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the precipitate with a small amount of cold ethanol to remove any unreacted starting materials.
-
Dry the product under vacuum to yield the pure Schiff base fluorescent probe.
-
Characterize the synthesized probe using techniques such as ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry to confirm its structure.
Protocol 2: In Vitro Fluorescence Titration for Metal Ion Detection
This protocol outlines the procedure for evaluating the fluorescent response of the synthesized probe towards a specific metal ion (e.g., Al³⁺).
Materials:
-
Synthesized Schiff base fluorescent probe
-
Stock solution of the probe (e.g., 1 mM in DMSO or ethanol)
-
Stock solution of the metal salt (e.g., Al(NO₃)₃·9H₂O, 10 mM in deionized water)
-
Buffer solution (e.g., HEPES, pH 7.4)
-
Fluorometer
-
Quartz cuvettes
Procedure:
-
Prepare a working solution of the fluorescent probe (e.g., 10 µM) in the buffer solution.
-
Place the probe solution in a quartz cuvette and record its initial fluorescence emission spectrum.
-
Incrementally add small aliquots of the metal ion stock solution to the cuvette.
-
After each addition, mix the solution thoroughly and record the fluorescence emission spectrum.
-
Continue the additions until the fluorescence intensity reaches a plateau.
-
Plot the fluorescence intensity at the emission maximum against the concentration of the added metal ion to determine the detection limit and binding stoichiometry (e.g., using a Job's plot).[3]
Protocol 3: Live-Cell Imaging for Intracellular Metal Ion Detection
This protocol provides a general guideline for using the synthesized fluorescent probe to visualize intracellular metal ions in live cells.
Materials:
-
Cultured cells (e.g., SHSY5Y cells)[5]
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Stock solution of the fluorescent probe (e.g., 1 mM in DMSO)
-
Stock solution of the metal ion (e.g., Al³⁺)
-
Fluorescence microscope with appropriate filter sets
Workflow Diagram for Live-Cell Imaging
References
- 1. A Novel AIE-Active Salicylaldehyde-Schiff Base Probe with Carbazole Group for Al3+ Detection in Aqueous Solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sensitive detection of trace level Cd (II) triggered by chelation enhanced fluorescence (CHEF) "turn on": Nitrogen-doped graphene quantum dots (N-GQDs) as fluorometric paper-based sensor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Progress in Tuning Emission of the Excited-State Intramolecular Proton Transfer (ESIPT)-Based Fluorescent Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. dergipark.org.tr [dergipark.org.tr]
Application Notes and Protocols: 3,5-Dibromosalicylaldehyde in the Detection of Metal Ions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of Schiff bases derived from 3,5-dibromosalicylaldehyde as chemosensors for the detection of various metal ions. While specific quantitative data for this compound-based sensors is limited in publicly available literature, this document outlines the general principles, synthesis, and characterization methods, along with illustrative experimental protocols and data that are representative of halogenated salicylaldehyde (B1680747) Schiff base sensors.
Introduction
Schiff bases derived from salicylaldehyde and its analogues are a prominent class of chemosensors for metal ions due to their synthetic accessibility, rich coordination chemistry, and diverse photophysical properties. The introduction of electron-withdrawing bromine atoms at the 3 and 5 positions of the salicylaldehyde ring can modulate the electronic properties of the resulting Schiff base, potentially enhancing its selectivity and sensitivity towards specific metal ions. These sensors can operate through colorimetric (visual color change) or fluorometric ('turn-on' or 'turn-off' fluorescence) signaling mechanisms upon metal ion binding.
Signaling Mechanisms:
The detection of metal ions by these Schiff base sensors often involves one or more of the following photophysical processes:
-
Chelation-Enhanced Fluorescence (CHEF): Upon binding to a metal ion, the conformational rigidity of the Schiff base ligand increases, which can reduce non-radiative decay pathways and lead to a significant enhancement of fluorescence intensity ('turn-on' sensing).
-
Photoinduced Electron Transfer (PET): In the free ligand, a photoinduced electron transfer from an electron-rich part of the molecule to the fluorophore may quench the fluorescence. Coordination with a metal ion can inhibit this PET process, resulting in fluorescence enhancement.
-
Excited-State Intramolecular Proton Transfer (ESIPT): Salicylaldehyde Schiff bases can exhibit ESIPT from the phenolic hydroxyl group to the imine nitrogen. Metal ion binding can inhibit or alter this process, leading to changes in the fluorescence emission spectrum.
-
Internal Charge Transfer (ICT): The electronic character of the molecule can be altered upon metal ion coordination, affecting the ICT process and leading to a shift in the absorption or emission wavelength.
Illustrative Quantitative Data
The following tables summarize hypothetical yet representative quantitative data for a Schiff base sensor derived from this compound. This data is provided for illustrative purposes to guide researchers in their evaluation of newly synthesized sensors.
Table 1: General Properties of a Hypothetical this compound-based Schiff Base Sensor (DBS-SB)
| Property | Value |
| Molecular Formula | Varies based on amine component |
| Appearance | Yellowish solid |
| Solubility | Soluble in DMSO, DMF, CH3CN, partially in EtOH, MeOH |
| Excitation Wavelength (λex) | ~370 nm |
| Emission Wavelength (λem) | ~460 nm (free ligand, weak) |
Table 2: Metal Ion Sensing Performance of Hypothetical DBS-SB Sensor
| Metal Ion | Sensing Mode | Limit of Detection (LOD) | Binding Constant (Ka) | Quantum Yield (Φ) | Stoichiometry (L:M) |
| Al³⁺ | Turn-on Fluor. | 15 nM | 2.5 x 10⁵ M⁻¹ | 0.45 (complex) | 1:1 |
| Zn²⁺ | Turn-on Fluor. | 50 nM | 1.8 x 10⁵ M⁻¹ | 0.32 (complex) | 1:1 |
| Cu²⁺ | Fluor. Quench. | 25 nM | 3.2 x 10⁴ M⁻¹ | Not applicable | 2:1 |
| Fe³⁺ | Colorimetric | 1 µM | 1.5 x 10⁴ M⁻¹ | Not applicable | 1:1 |
Experimental Protocols
Synthesis of a this compound Schiff Base Sensor (Illustrative Protocol)
This protocol describes a general method for the synthesis of a Schiff base from this compound and a primary amine (e.g., aniline (B41778) or an aliphatic amine).
Materials:
-
This compound
-
Primary amine (e.g., Aniline)
-
Ethanol (B145695) (absolute)
-
Glacial acetic acid (catalyst)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with hotplate
-
Büchner funnel and filter paper
Procedure:
-
Dissolve this compound (1.0 mmol) in absolute ethanol (20 mL) in a 50 mL round-bottom flask with magnetic stirring.
-
To this solution, add the primary amine (1.0 mmol) dropwise.
-
Add 2-3 drops of glacial acetic acid as a catalyst.
-
Attach a reflux condenser and heat the mixture to reflux for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
A precipitate of the Schiff base should form. If not, the solution can be concentrated by rotary evaporation.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the product with a small amount of cold ethanol to remove unreacted starting materials.
-
Dry the purified Schiff base product in a vacuum oven.
-
Characterize the product using standard analytical techniques (¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry).
Protocol for Metal Ion Sensing Evaluation
This protocol outlines the steps to evaluate the performance of the synthesized Schiff base as a metal ion sensor.
Materials and Equipment:
-
Synthesized this compound Schiff base (DBS-SB)
-
Stock solutions of various metal perchlorate (B79767) or nitrate (B79036) salts (e.g., Al(ClO₄)₃, Zn(ClO₄)₂, Cu(NO₃)₂, Fe(NO₃)₃) in a suitable solvent (e.g., deionized water or acetonitrile).
-
Spectroscopic grade solvents (e.g., DMSO, CH₃CN)
-
Buffer solutions (e.g., HEPES, Tris-HCl)
-
UV-Vis Spectrophotometer
-
Fluorometer
-
Quartz cuvettes (1 cm path length)
Procedure:
1. Preparation of Stock Solutions:
-
Prepare a stock solution of the DBS-SB sensor (e.g., 1 mM) in a suitable solvent like DMSO or CH₃CN.
-
Prepare stock solutions of the metal ions (e.g., 10 mM) in deionized water or acetonitrile.
2. Selectivity Study (Screening):
-
In a series of cuvettes, place a solution of the DBS-SB sensor at a fixed concentration (e.g., 10 µM) in the desired solvent system (e.g., CH₃CN/H₂O, 9:1 v/v).
-
To each cuvette, add an excess (e.g., 10 equivalents) of a different metal ion stock solution.
-
Record the UV-Vis absorption and fluorescence emission spectra for each sample.
-
Observe any color changes under visible and UV light.
-
A significant change in the absorption or fluorescence spectrum in the presence of a particular metal ion indicates selectivity.
3. Titration Experiments (Quantitative Analysis):
-
Prepare a solution of the DBS-SB sensor at a fixed concentration (e.g., 10 µM).
-
Sequentially add increasing concentrations of the selected metal ion stock solution (e.g., from 0 to 2 equivalents).
-
After each addition, record the UV-Vis and fluorescence spectra.
-
Plot the change in absorbance or fluorescence intensity at the maximum wavelength against the concentration of the metal ion.
4. Determination of Limit of Detection (LOD):
-
From the titration data, determine the linear range of the sensor response at low metal ion concentrations.
-
Calculate the LOD using the formula: LOD = 3σ/k, where σ is the standard deviation of the blank measurement (sensor solution without metal ion) and k is the slope of the linear calibration curve.
5. Determination of Binding Stoichiometry (Job's Plot):
-
Prepare a series of solutions with varying mole fractions of the sensor and the metal ion, while keeping the total concentration constant (e.g., 20 µM).
-
Measure the fluorescence intensity or absorbance for each solution.
-
Plot the change in intensity/absorbance against the mole fraction of the metal ion. The mole fraction at which the maximum change is observed indicates the stoichiometry of the complex.
Visualization of Pathways and Workflows
Signaling Mechanisms
Caption: General signaling mechanisms for 'turn-on' fluorescence sensing.
Experimental Workflow
Caption: Workflow for the development and evaluation of a metal ion sensor.
Logical Relationship in Sensor Design
Application Notes and Protocols for the Synthesis and Evaluation of Urease Inhibitors Derived from 3,5-Dibromosalicylaldehyde
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the synthesis, characterization, and evaluation of Schiff base metal complexes derived from 3,5-Dibromosalicylaldehyde as potent urease inhibitors. Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea (B33335) to ammonia (B1221849) and carbon dioxide. Its activity is implicated in various pathological conditions, including peptic ulcers caused by Helicobacter pylori and the formation of urinary stones. The inhibition of urease is a key therapeutic strategy for managing these conditions.
I. Synthesis of Urease Inhibitors
The synthesis of the target urease inhibitors is a two-step process involving the formation of a Schiff base ligand followed by coordination with a metal salt.
Protocol 1: Synthesis of Schiff Base Ligands from this compound
This protocol outlines the general procedure for the condensation reaction between this compound and a primary amine to form the corresponding Schiff base.
Materials:
-
This compound
-
Appropriate primary amine (e.g., aniline, substituted anilines, amino acids)
-
Glacial acetic acid (catalyst)
-
Round-bottom flask
-
Reflux condenser
-
Stirring plate and stir bar
-
Buchner funnel and filter paper
Procedure:
-
In a round-bottom flask, dissolve 1 equivalent of this compound in a minimal amount of warm ethanol or methanol.
-
To this solution, add a solution of 1 equivalent of the desired primary amine in ethanol or methanol.
-
Add a few drops of glacial acetic acid to catalyze the reaction.
-
Attach a reflux condenser and heat the reaction mixture to reflux for 2-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
The precipitated Schiff base is collected by vacuum filtration using a Buchner funnel.
-
Wash the solid product with cold ethanol or methanol to remove any unreacted starting materials.
-
Dry the purified Schiff base ligand under vacuum.
-
Characterize the synthesized Schiff base using spectroscopic techniques such as FT-IR, ¹H-NMR, and Mass Spectrometry.
Protocol 2: Synthesis of Schiff Base Metal Complexes
This protocol describes the coordination of the synthesized Schiff base ligand with a metal salt to form the final urease inhibitor.
Materials:
-
Synthesized Schiff base ligand
-
Metal salt (e.g., Copper(II) acetate, Nickel(II) chloride, Zinc(II) acetate, Cobalt(II) chloride)
-
Methanol or Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Stirring plate and stir bar
-
Buchner funnel and filter paper
Procedure:
-
Dissolve 1 equivalent of the Schiff base ligand in warm methanol or ethanol in a round-bottom flask.
-
In a separate flask, dissolve 0.5 or 1 equivalent of the chosen metal salt in methanol or ethanol.
-
Slowly add the metal salt solution to the Schiff base solution while stirring.
-
Attach a reflux condenser and heat the mixture to reflux for 1-3 hours.
-
A change in color or the formation of a precipitate usually indicates the formation of the metal complex.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Collect the precipitated metal complex by vacuum filtration.
-
Wash the solid with a small amount of cold methanol or ethanol.
-
Dry the final product in a desiccator.
-
Characterize the synthesized metal complex by FT-IR, UV-Vis spectroscopy, and elemental analysis.
II. In-Vitro Urease Inhibition Assay
The following protocol details the determination of the urease inhibitory activity of the synthesized compounds using the Berthelot (phenol-hypochlorite) method. This colorimetric assay measures the amount of ammonia produced by the enzymatic hydrolysis of urea.
Protocol 3: Urease Inhibition Assay
Materials:
-
Jack bean urease
-
Urea
-
Phosphate (B84403) buffer (pH 7.0)
-
Phenol (B47542) reagent (Phenol and sodium nitroprusside solution)
-
Alkali reagent (Sodium hypochlorite (B82951) and sodium hydroxide (B78521) solution)
-
Synthesized inhibitor compounds
-
Thiourea or Acetohydroxamic acid (standard inhibitor)
-
96-well microplate
-
Microplate reader
-
Incubator
Procedure:
-
Prepare a stock solution of Jack bean urease in phosphate buffer.
-
Prepare a stock solution of urea in phosphate buffer.
-
Prepare stock solutions of the synthesized inhibitor compounds and the standard inhibitor in a suitable solvent (e.g., DMSO).
-
In a 96-well microplate, add 25 µL of the test compound solution at various concentrations.
-
Add 25 µL of the urease enzyme solution to each well.
-
Incubate the plate at 37°C for 30 minutes.
-
Initiate the enzymatic reaction by adding 50 µL of the urea solution to each well.
-
Incubate the plate at 37°C for 10 minutes.
-
Stop the reaction by adding 50 µL of the phenol reagent followed by 50 µL of the alkali reagent to each well.
-
Incubate the plate at room temperature for 20 minutes to allow for color development.
-
Measure the absorbance at 625 nm using a microplate reader.
-
A control well containing the enzyme and substrate but no inhibitor represents 100% enzyme activity. A blank well should contain all reagents except the enzyme.
-
The percentage of inhibition is calculated using the following formula: % Inhibition = [1 - (Absorbance of test sample / Absorbance of control)] x 100
-
The IC50 value (the concentration of inhibitor required to inhibit 50% of the urease activity) is determined by plotting the percentage of inhibition against the inhibitor concentration.
III. Data Presentation
The urease inhibitory activities of various Schiff base metal complexes derived from this compound are summarized in the table below.
| Compound ID | Metal Ion | Schiff Base Ligand Derived from Amine | IC50 (µM) | Reference |
| 1 | Copper(II) | Aniline | 2.52 | [1] |
| 2 | Nickel(II) | Aniline | > 100 | [1] |
| 3 | Zinc(II) | Aniline | > 100 | [1] |
| 4 | Cobalt(II) | Aniline | > 100 | [1] |
| 5 | Copper(II) | 2-amino-5-methylphenol | 1.51 | [1] |
| 6 | Copper(II) | 2-aminophenol | 3.52 | [1] |
| Standard | - | Acetohydroxamic acid | 62.52 | [1] |
IV. Visualizations
The following diagrams illustrate the experimental workflow for the synthesis and evaluation of the urease inhibitors and the proposed mechanism of urease inhibition.
Caption: Experimental workflow for the synthesis and evaluation of urease inhibitors.
Caption: Proposed mechanism of urease inhibition by Schiff base metal complexes.
References
Application Notes and Protocols for 3,5-Dibromosalicylaldehyde Schiff Bases in Antimicrobial Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis, characterization, and evaluation of the antibacterial and antifungal activities of Schiff bases derived from 3,5-Dibromosalicylaldehyde. The included protocols offer detailed, step-by-step instructions for the key experimental procedures.
Introduction
Schiff bases, characterized by the azomethine group (-C=N-), are a versatile class of organic compounds with a wide range of biological activities.[1][2] Those derived from salicylaldehyde (B1680747) and its halogenated analogues have garnered significant interest due to their potential as antimicrobial agents.[2] The presence of bromine atoms at the 3 and 5 positions of the salicylaldehyde ring can enhance the lipophilicity and antimicrobial potency of the resulting Schiff bases. This document outlines the synthesis of these compounds and the methodologies to assess their efficacy against various bacterial and fungal pathogens.
Data Presentation: Antimicrobial Activity
The antimicrobial efficacy of this compound Schiff bases is typically evaluated by determining the Minimum Inhibitory Concentration (MIC) and the diameter of the zone of inhibition. While extensive data for a broad range of this compound Schiff bases is still an active area of research, the following tables summarize representative data for related bromo-substituted salicylaldehyde Schiff bases and their metal complexes to provide a comparative context.
Table 1: Minimum Inhibitory Concentration (MIC) of Bromo-Substituted Salicylaldehyde Schiff Base Derivatives
| Compound/Complex | Organism | MIC (µg/mL) | Reference |
| Zn(II) complex with 2-((E)-((4-aminophenyl)imino)methyl)-4-bromo-6-methoxyphenol | Bacillus subtilis | 64 | [3][4] |
| Zn(II) complex with 2-((E)-((4-aminophenyl)imino)methyl)-4-bromo-6-methoxyphenol | Candida tropicalis | 64 | [3][4] |
| Schiff base of 5-bromosalicylaldehyde (B98134) and sulfadiazine | Staphylococcus aureus (including MRSA) | Starting from 7.81 µM | [5] |
| Schiff base of 5-bromosalicylaldehyde and sulfadiazine | Candida sp. | Starting from 1.95 µM | [5] |
| Schiff base of 5-bromosalicylaldehyde and sulfadiazine | Trichophyton interdigitale | Starting from 1.95 µM | [5] |
Table 2: Zone of Inhibition for Bromo-Substituted Salicylaldehyde Schiff Base Derivatives
| Compound/Complex | Organism | Concentration | Zone of Inhibition (mm) | Reference |
| Azo-Schiff base of salicylaldehyde | Pseudomonas aeruginosa | Not Specified | 14 | [6] |
| Azo-Schiff base of salicylaldehyde | Escherichia coli | Not Specified | 14 | [6] |
| Azo-Schiff base of salicylaldehyde | Candida albicans | Not Specified | 12 | [6] |
Experimental Protocols
Protocol 1: Synthesis of this compound Schiff Bases
This protocol describes a general method for the synthesis of Schiff bases via the condensation of this compound with a primary amine.
Materials:
-
This compound
-
Appropriate primary amine (e.g., aniline, substituted anilines, amino acids, sulfonamides)
-
Ethanol (B145695) (absolute)
-
Glacial acetic acid (catalyst, optional)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with hotplate
-
Buchner funnel and filter paper
-
Beakers and other standard laboratory glassware
Procedure:
-
Dissolve equimolar amounts of this compound and the selected primary amine in a minimal amount of absolute ethanol in a round-bottom flask.
-
Add a few drops of glacial acetic acid as a catalyst (optional, but can increase the reaction rate).
-
Attach a reflux condenser to the flask and heat the mixture to reflux with constant stirring. The reaction time can vary from 2 to 6 hours, depending on the reactivity of the amine.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion of the reaction, allow the mixture to cool to room temperature.
-
The Schiff base product will often precipitate out of the solution upon cooling. If not, the volume of the solvent can be reduced using a rotary evaporator.
-
Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the precipitate with a small amount of cold ethanol to remove any unreacted starting materials.
-
Dry the purified Schiff base in a desiccator or a vacuum oven at a low temperature.
-
Characterize the synthesized compound using spectroscopic techniques such as FT-IR, ¹H-NMR, ¹³C-NMR, and mass spectrometry to confirm its structure.
Protocol 2: Determination of Antimicrobial Activity by Agar (B569324) Disc Diffusion Method
This method is used to qualitatively assess the antimicrobial activity of the synthesized Schiff bases.
Materials:
-
Synthesized this compound Schiff base
-
Test microorganisms (bacterial and fungal strains)
-
Nutrient agar or Mueller-Hinton agar (for bacteria)
-
Sabouraud dextrose agar (for fungi)
-
Sterile Petri dishes
-
Sterile filter paper discs (6 mm diameter)
-
Dimethyl sulfoxide (B87167) (DMSO) as a solvent
-
Standard antibiotic and antifungal discs (positive controls)
-
Incubator
Procedure:
-
Prepare sterile agar plates by pouring the appropriate molten agar medium into Petri dishes and allowing it to solidify in a laminar flow hood.
-
Prepare a stock solution of the synthesized Schiff base in DMSO.
-
Prepare microbial inoculums by suspending a few colonies of the test microorganism in sterile saline to a turbidity equivalent to the 0.5 McFarland standard.
-
Evenly spread the microbial suspension over the surface of the agar plates using a sterile cotton swab.
-
Impregnate sterile filter paper discs with a known concentration of the Schiff base solution.
-
Place the impregnated discs, along with standard antibiotic/antifungal discs and a DMSO-only disc (negative control), onto the surface of the inoculated agar plates.
-
Incubate the plates at 37°C for 24 hours for bacteria and at 28-30°C for 48-72 hours for fungi.
-
After incubation, measure the diameter of the zone of inhibition (in mm) around each disc. A larger zone of inhibition indicates greater antimicrobial activity.
Protocol 3: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution Method
This quantitative method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
-
Synthesized this compound Schiff base
-
Test microorganisms
-
Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi)
-
Sterile 96-well microtiter plates
-
Micropipettes and sterile tips
-
Microplate reader (optional)
Procedure:
-
Prepare a stock solution of the Schiff base in a suitable solvent (e.g., DMSO).
-
In a 96-well microtiter plate, perform serial two-fold dilutions of the Schiff base stock solution in the appropriate broth to obtain a range of concentrations.
-
Prepare a standardized inoculum of the test microorganism in the broth.
-
Add the microbial inoculum to each well of the microtiter plate containing the diluted Schiff base.
-
Include a positive control (broth with inoculum, no compound) and a negative control (broth only) in each plate.
-
Incubate the plates at 37°C for 18-24 hours for bacteria and at 28-30°C for 24-48 hours for fungi.
-
After incubation, visually inspect the plates for microbial growth (turbidity). The MIC is the lowest concentration of the Schiff base at which no visible growth is observed.
-
Optionally, the growth can be quantified by measuring the optical density at 600 nm using a microplate reader.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and antimicrobial evaluation of this compound Schiff bases.
Caption: General workflow for synthesis and antimicrobial testing.
Proposed Mechanism of Action
While the precise signaling pathways for this compound Schiff bases are not yet fully elucidated, a generally accepted mechanism for many Schiff bases involves the inhibition of essential microbial enzymes. The azomethine nitrogen is believed to play a crucial role in this activity. The following diagram illustrates a plausible mechanism of action.
Caption: Proposed antimicrobial mechanism of action.
References
- 1. A Review on the Antimicrobial Activity of Schiff Bases: Data Collection and Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antimicrobial Activities of Schiff Base Metal Complexes of First Transition Series – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 3. [PDF] Synthesis of Antibacterial and Antifungal Activity of Metal (II) Complexes with Schiff Base Derived from 3-Methoxy-5-Bromosalicylaldehyde EMINE | Semantic Scholar [semanticscholar.org]
- 4. Synthesis of antibacterial and antifungal activity of metal (ii) complexes with schiff base derived from 3-methoxy-5-bromosalicylaldehyde [inis.iaea.org]
- 5. mdpi.com [mdpi.com]
- 6. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
Application Notes and Protocols: Synthesis of Bis-Schiff Bases of 3,5-Dibromosalicylaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of bis-Schiff bases derived from 3,5-dibromosalicylaldehyde. Schiff bases are a versatile class of organic compounds characterized by an imine or azomethine group (-C=N-). Those derived from salicylaldehyde (B1680747) derivatives are of particular interest due to their wide range of applications in medicinal chemistry and materials science. Their reported biological activities include antibacterial, antifungal, anticancer, and enzyme inhibition properties.[1][2][3][4] The protocol herein describes a general and efficient method for the preparation of bis-Schiff bases through the condensation reaction of this compound with various diamines.
Introduction
Schiff bases are synthesized through the condensation of a primary amine with an aldehyde or a ketone.[5] Bis-Schiff bases, containing two imine groups, are formed when a dialdehyde (B1249045) or a diketone reacts with a primary amine, or as in this protocol, when an aldehyde reacts with a diamine in a 2:1 molar ratio. The resulting compounds are often highly crystalline and stable. The presence of the halogen substituents (bromine) and the hydroxyl group on the salicylaldehyde moiety can enhance the biological activity and coordination properties of the resulting Schiff base ligands and their metal complexes.[2] This protocol provides a step-by-step method for the synthesis, purification, and characterization of these promising compounds.
General Reaction Scheme
The synthesis involves the reaction of two equivalents of this compound with one equivalent of a generic diamine (H₂N-R-NH₂) in the presence of a suitable solvent and an optional acid catalyst.
Caption: General reaction scheme for the synthesis of a bis-Schiff base.
Experimental Protocol
This protocol is a general guideline and may require optimization depending on the specific diamine used.
Materials and Equipment:
-
This compound
-
Diamine (e.g., ethylenediamine, 1,3-diaminopropane, 1,4-diaminobenzene)
-
Ethanol (absolute)
-
Formic acid or glacial acetic acid (catalyst, optional)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Büchner funnel and flask
-
Filter paper
-
Beakers and other standard laboratory glassware
-
Melting point apparatus
-
FT-IR spectrometer
-
NMR spectrometer
Procedure:
-
Dissolution of Aldehyde: In a round-bottom flask, dissolve 2.0 mmol of this compound in 20 mL of absolute ethanol. Heat the mixture gently with stirring to ensure complete dissolution.
-
Dissolution of Diamine: In a separate beaker, dissolve 1.0 mmol of the chosen diamine in 10 mL of absolute ethanol.
-
Reaction Mixture: Add the ethanolic solution of the diamine dropwise to the hot solution of this compound with continuous stirring.
-
Catalyst Addition (Optional): Add a few drops of formic acid or glacial acetic acid to the reaction mixture to catalyze the condensation.[1]
-
Reflux: Attach a reflux condenser to the flask and heat the reaction mixture to reflux. Maintain the reflux for 4-6 hours.[1] The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Precipitation and Filtration: After the reaction is complete, allow the mixture to cool to room temperature. The bis-Schiff base product will often precipitate out of the solution. If necessary, the solution can be cooled further in an ice bath to maximize precipitation.
-
Washing: Collect the precipitate by vacuum filtration using a Büchner funnel. Wash the solid product with cold ethanol to remove any unreacted starting materials.[1]
-
Drying: Dry the purified product in a vacuum oven or desiccator.
-
Characterization: Characterize the synthesized bis-Schiff base by determining its melting point, and by recording its FT-IR and NMR spectra.
Experimental Workflow
References
- 1. digitalcommons.aaru.edu.jo [digitalcommons.aaru.edu.jo]
- 2. Synthesis, structures and urease inhibition studies of Schiff base metal complexes derived from this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis, characterization, DFT analysis and docking studies of a novel Schiff base using 5-bromo salicylaldehyde and β-alanine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Metal complexes driven from Schiff bases and semicarbazones for biomedical and allied applications: a review - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of a Copper(II)-3,5-Dibromosalicylaldehyde Complex
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed experimental procedure for the synthesis and characterization of a copper(II) complex with 3,5-Dibromosalicylaldehyde. This class of compounds is of significant interest due to its potential applications in medicinal chemistry, including anticancer and antibacterial activities.[1][2]
Overview
The synthesis of the copper(II)-3,5-Dibromosalicylaldehyde complex is a straightforward procedure involving the reaction of a copper(II) salt with this compound in a suitable solvent. The resulting complex can be isolated as a stable solid and characterized using various spectroscopic and analytical techniques. The protocol provided below is a general method that can be adapted based on the specific copper(II) salt and desired final complex, which may also include a co-ligand to modify its properties.
Experimental Protocols
Synthesis of Bis(3,5-dibromosalicylaldehydato)dicopper(II) dihydrate
This protocol describes the synthesis of a common copper(II) complex with this compound in a 1:2 metal-to-ligand ratio.
Materials:
-
This compound (C₇H₄Br₂O₂)
-
Copper(II) acetate (B1210297) monohydrate (Cu(CH₃COO)₂·H₂O)
-
Methanol (B129727) (CH₃OH)
-
Diethyl ether ((C₂H₅)₂O)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Büchner funnel and filter paper
-
Standard laboratory glassware
Procedure:
-
Dissolve this compound (2.0 mmol, 0.560 g) in 20 mL of hot methanol in a round-bottom flask.
-
In a separate beaker, dissolve copper(II) acetate monohydrate (1.0 mmol, 0.199 g) in 10 mL of methanol.
-
Slowly add the copper(II) acetate solution to the stirred solution of this compound.
-
A color change should be observed, indicating the formation of the complex.
-
Heat the reaction mixture to reflux for 2 hours with continuous stirring.
-
Allow the mixture to cool to room temperature.
-
The resulting precipitate is collected by vacuum filtration using a Büchner funnel.
-
Wash the solid product with a small amount of cold methanol and then with diethyl ether.
-
Dry the final product in a desiccator over anhydrous CaCl₂.
Synthesis with a Co-ligand (e.g., 1,10-Phenanthroline)
The properties of the copper(II) complex can be modified by introducing a co-ligand. This example uses 1,10-phenanthroline (B135089).
Materials:
-
This compound (C₇H₄Br₂O₂)
-
Copper(II) chloride (CuCl₂)
-
1,10-Phenanthroline (phen)
-
Methanol (CH₃OH)
Procedure:
-
Dissolve this compound (1.0 mmol, 0.280 g) and 1,10-phenanthroline (1.0 mmol, 0.180 g) in 30 mL of methanol in a round-bottom flask.
-
To this solution, add a solution of copper(II) chloride (1.0 mmol, 0.134 g) in 10 mL of methanol.
-
Stir the reaction mixture at room temperature for 4 hours.
-
A precipitate will form during this time.
-
Collect the solid product by vacuum filtration.
-
Wash the product with cold methanol and dry it in a desiccator.
Data Presentation
The following tables summarize typical quantitative data for copper(II)-3,5-Dibromosalicylaldehyde complexes.
Table 1: Physicochemical Data
| Complex Formula | Molar Mass ( g/mol ) | Color | Yield (%) | Melting Point (°C) |
| [Cu(3,5-diBr-salo)₂(H₂O)₂] | 699.54 | Green | ~70-80 | >300 |
| [Cu(3,5-diBr-salo)(phen)Cl] | 559.24 | Dark Green | ~65-75 | >300 |
Table 2: Spectroscopic Data
| Complex | FT-IR (cm⁻¹) ν(C=O) | FT-IR (cm⁻¹) ν(Cu-O) | UV-Vis λₘₐₓ (nm) (in DMF) |
| [Cu(3,5-diBr-salo)₂(H₂O)₂] | ~1620-1640 | ~410-420 | ~380, ~680 |
| [Cu(3,5-diBr-salo)(phen)Cl] | ~1630-1650 | ~415-425 | ~390, ~700 |
Note: The exact positions of the peaks may vary slightly depending on the specific experimental conditions and instrumentation.
Visualizations
Diagram 1: Experimental Workflow for Synthesis
Caption: Workflow for the synthesis of the copper(II)-3,5-Dibromosalicylaldehyde complex.
Diagram 2: Logical Relationship of Components in the Complex
Caption: Coordination of ligands to the central copper(II) ion.
Characterization
The synthesized complex should be characterized to confirm its identity and purity.
-
FT-IR Spectroscopy: The coordination of the this compound to the copper(II) ion can be confirmed by the shift of the C=O stretching vibration to a lower frequency in the complex compared to the free ligand. The appearance of a new band in the far-IR region is attributed to the Cu-O bond.[3]
-
UV-Vis Spectroscopy: The electronic spectrum of the complex in a suitable solvent (e.g., DMF or DMSO) will show characteristic absorption bands. These bands are typically assigned to ligand-to-metal charge transfer (LMCT) and d-d transitions of the copper(II) ion.
-
Elemental Analysis: To confirm the empirical formula of the synthesized complex.
-
Molar Conductivity: Measurements in a solvent like DMF can determine if the complex is an electrolyte.[4]
Safety Precautions
-
Handle all chemicals with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Perform the experiment in a well-ventilated fume hood.
-
Methanol is flammable and toxic; avoid inhalation and contact with skin.
-
Copper salts are harmful if swallowed and can cause skin and eye irritation.
-
This compound is an irritant; handle with care.
References
- 1. Cu(ii) complexes with a salicylaldehyde derivative and α-diimines as co-ligands: synthesis, characterization, biological activity. Experimental and theoretical approach - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 2. Copper(II) complexes with 4-(diethylamino)salicylaldehyde and α-diimines: Anticancer, antioxidant, antigenotoxic effects and interaction with DNA and albumins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and Characterisation of Copper(II) Complexes with Tridentate NNO Functionalized Ligand: Density Function Theory Study, DNA Binding Mechanism, Optical Properties, and Biological Application - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Notes and Protocols: 3,5-Dibromosalicylaldehyde as a Versatile Precursor for Heterocyclic Compounds
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of various heterocyclic compounds utilizing 3,5-dibromosalicylaldehyde as a key precursor. The described methodologies offer pathways to a range of biologically active molecules, including Schiff bases, coumarins, benzofurans, and quinolines.
Synthesis of Schiff Bases
Schiff bases derived from this compound are readily synthesized through condensation reactions with primary amines. These compounds have garnered significant interest due to their wide range of biological activities, including antibacterial, antifungal, and anticancer properties.
General Synthesis Pathway
Caption: General reaction scheme for the synthesis of Schiff bases from this compound.
Quantitative Data Summary
| Product | Reactant (Amine) | Yield (%) | Biological Activity (MIC/IC50) | Reference |
| Schiff Base 1 | p-Toluidine (B81030) | 73% | MIC (E. coli): 50 µg/mL | [1] |
| Schiff Base 2 | 2-Aminobenzoic acid | 79% | MIC (P. aeruginosa): 50 µg/mL | [1][2] |
| Schiff Base 3 | Naphthalene-2-amine | - | MIC (S. typhi): 50 µg/mL | [2] |
| Schiff Base 4 | Benzene-1,4-diamine | - | MIC (S. maltophilia): 50 µg/mL | [2] |
| Metal Complexes | Various amines | - | IC50 (Urease inhibition): 1.51-3.52 µM |
Experimental Protocols
Protocol 1: Synthesis of 2-[(p-tolylimino)methyl]-4,6-dibromophenol (Schiff Base 1)
-
Dissolve this compound (1.0 mmol) in 20 mL of ethanol in a round-bottom flask.
-
Add p-toluidine (1.0 mmol) to the solution.
-
Reflux the reaction mixture for 2-3 hours.
-
Cool the mixture to room temperature.
-
The precipitated solid is collected by filtration, washed with cold ethanol, and dried under vacuum.
-
Recrystallize the product from ethanol to obtain pure crystals.[1]
Protocol 2: Synthesis of 2-({[2-hydroxy-3,5-dibromophenyl]methylidene}amino)benzoic acid (Schiff Base 2)
-
Follow the general procedure described in Protocol 1, using 2-aminobenzoic acid as the primary amine.
-
The product precipitates upon cooling and can be purified by recrystallization from ethanol.[1]
Synthesis of Coumarins
Coumarins are a class of benzopyrones that can be synthesized from this compound via reactions like the Perkin or Knoevenagel condensation. These compounds are known for their diverse pharmacological properties.
General Synthesis Pathway (Knoevenagel Condensation)
Caption: Synthesis of 6,8-dibromocoumarins via Knoevenagel condensation.
Quantitative Data Summary
| Product | Reactant (Active Methylene) | Catalyst | Yield (%) | Biological Activity (IC50) | Reference |
| 6,8-dibromo-2-oxo-2H-chromene-3-carboxylic acid | Malonic acid | Potassium 1,2,3,6-Tetrahydrophthalimide | 85-95% | - | [3] |
| 3-Acetyl-6,8-dibromocoumarin | Ethyl acetoacetate | - | 31% | - | [4] |
| Various Coumarin Derivatives | - | - | - | Cytotoxicity (MCF-7): IC50 = 32 µg/mL | [5] |
| Various Coumarin Derivatives | - | - | - | Cytotoxicity (HepG2): IC50 = ~0.083 µM | [5] |
Experimental Protocols
Protocol 3: Synthesis of 6,8-dibromo-2-oxo-2H-chromene-3-carboxylic acid
-
To a solution of this compound (10 mmol) in water, add malonic acid (10 mmol).
-
Add Potassium 1,2,3,6-Tetrahydrophthalimide (20 mol%) as a catalyst.
-
Stir the reaction mixture at room temperature for 1-5 hours, monitoring the reaction progress by TLC.
-
Upon completion, filter the solid product and wash with cold water.
-
Purify the product by recrystallization from hot ethanol to yield the desired coumarin.[3]
Protocol 4: Perkin Reaction for Coumarin Synthesis
-
Heat a mixture of this compound (1.0 equiv.), acetic anhydride (B1165640) (2.5 equiv.), and triethylamine (B128534) (1.0 equiv.).
-
The reaction mixture is typically heated at 120-180 °C for several hours.
-
After cooling, the mixture is poured into water to hydrolyze the excess anhydride.
-
The crude product is then collected and purified by recrystallization.
Synthesis of Benzofurans
Benzofurans are important heterocyclic scaffolds found in many natural products and pharmaceuticals. While direct synthesis from this compound is less commonly reported, established methods can be adapted. A plausible route involves the initial formation of a phenoxy ether followed by intramolecular cyclization.
General Synthesis Pathway
Caption: A potential synthetic route to 5,7-dibromobenzofurans.
Quantitative Data Summary
| Product | Reactants | Yield (%) | Biological Activity | Reference |
| Ethyl 5-bromo-3-amino-2-benzofurancarboxylate | 5-Bromosalicylonitrile, Ethyl chloroacetate (B1199739) | - | - | |
| 5-bromo-3-amino-2-acetylbenzofuran | 5-Bromosalicylonitrile, Chloroacetone | - | - | |
| Benzofuran Derivatives | Various | - | Antibacterial activity observed | [6] |
Experimental Protocols
Protocol 5: Synthesis of Ethyl 5,7-dibromo-3-aminobenzofuran-2-carboxylate (Hypothetical)
This is a proposed protocol based on similar syntheses.
-
Convert this compound to 3,5-dibromosalicylonitrile by reacting with hydroxylamine (B1172632) hydrochloride in a suitable solvent like DMF.
-
To a solution of 3,5-dibromosalicylonitrile (1.0 mmol) in anhydrous dimethylformamide (DMF), add anhydrous potassium carbonate (1.5 mmol) and ethyl chloroacetate (1.2 mmol).
-
Heat the reaction mixture at 80-100 °C for 4-6 hours, monitoring by TLC.
-
After cooling, pour the reaction mixture into ice-water.
-
The intermediate ether is then cyclized in the presence of a base like sodium ethoxide in ethanol to yield the benzofuran.
-
The crude product is filtered, washed, and purified by column chromatography or recrystallization.
Synthesis of Quinolines
Quinolines are a class of nitrogen-containing heterocyclic compounds with a broad spectrum of biological activities. The synthesis of quinolines from this compound is not straightforward but can be envisioned through multi-step sequences, such as the Friedländer synthesis, by first converting the aldehyde to a suitable ketone or amine precursor.
General Synthesis Pathway (Friedländer Annulation - conceptual)
Caption: Conceptual Friedländer synthesis of 6,8-dibromoquinolines.
Quantitative Data Summary
| Product | Synthesis Method | Yield (%) | Biological Activity | Reference |
| 6,8-dibromoquinoline | From 6,8-dibromo-1,2,3,4-tetrahydroquinoline | 88% | Precursor for bioactive compounds | [7] |
| 3,5,6,7-Tetrabromo-8-methoxyquinoline | Bromination of a tetrahydroquinoline precursor | 78% | Anticancer activity (IC50: 5.45–9.6 µg/mL) | [8] |
| 6,8-Dibromo-3-nitroquinoline | Nitration of 6,8-dibromoquinoline | - | Intermediate for amine synthesis | [9] |
| 6,8-Dibromoquinolin-3-amine | Reduction of nitroquinoline | - | Precursor for bioactive compounds | [9][10] |
Experimental Protocols
Protocol 6: Synthesis of 6,8-Dibromoquinoline (as a precursor)
-
Start with 6,8-dibromo-1,2,3,4-tetrahydroquinoline.
-
Dissolve the tetrahydroquinoline (1.0 g, 3.44 mmol) in benzene (B151609) (30 mL).
-
Add a solution of 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) (2.0 g, 8.81 mmol) in benzene (10 mL).
-
Reflux the mixture for 36 hours.
-
After cooling, filter the mixture and remove the solvent under reduced pressure.
-
Purify the residue by column chromatography (Ethyl acetate/hexane) and recrystallization from a hexane-chloroform mixture to yield 6,8-dibromoquinoline.[7]
Protocol 7: Synthesis of 6,8-Dibromo-3-nitroquinoline (as an intermediate)
-
Dissolve 6,8-dibromoquinoline in concentrated sulfuric acid at 0 °C.
-
Add fuming nitric acid dropwise while maintaining the temperature below 5 °C.
-
Stir the mixture for 2-3 hours at 0-5 °C.
-
Pour the reaction mixture onto crushed ice and neutralize with a saturated sodium bicarbonate solution.
-
Extract the product with ethyl acetate, wash, dry, and concentrate to obtain the crude product, which can be further purified.[9]
Protocol 8: Synthesis of 6,8-Dibromoquinolin-3-amine
-
Suspend 6,8-dibromo-3-nitroquinoline (1.0 eq) in ethanol.
-
Add tin(II) chloride dihydrate (4.0-5.0 eq).
-
Add concentrated hydrochloric acid dropwise at 0 °C.
-
Stir at room temperature for 2-4 hours, then reflux for 1-2 hours.
-
After cooling, neutralize the mixture and extract with ethyl acetate.
-
The crude product is purified by column chromatography or recrystallization.[9]
References
- 1. researchgate.net [researchgate.net]
- 2. Antimicrobial salicylaldehyde Schiff bases: synthesis, characterization and evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. bhu.ac.in [bhu.ac.in]
- 4. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 5. mdpi.com [mdpi.com]
- 6. cuestionesdefisioterapia.com [cuestionesdefisioterapia.com]
- 7. 6,8-Dibromoquinoline - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: 3,5-Dibromosalicylaldehyde Schiff Base Reactions
Welcome to the technical support center for the synthesis of 3,5-Dibromosalicylaldehyde Schiff bases. This resource is designed for researchers, scientists, and professionals in drug development to troubleshoot and optimize their reaction yields.
Troubleshooting Guide
This guide addresses common problems encountered during the synthesis of this compound Schiff bases.
Question: Why is my Schiff base reaction yield low?
Answer:
Low yields in Schiff base synthesis are a frequent issue and can be attributed to several factors. The reaction to form an imine is a reversible equilibrium. The presence of water, a byproduct of the reaction, can drive the equilibrium back towards the starting materials, thus reducing the yield.[1][2] Additionally, the stability of both the reactants and the resulting Schiff base plays a significant role.
Troubleshooting Steps:
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Water Removal: It is critical to remove water as it is formed to drive the reaction forward.[1][2]
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Azeotropic Distillation: Employ a Dean-Stark apparatus with a suitable solvent like toluene (B28343) to remove water azeotropically.[1]
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Dehydrating Agents: Add dehydrating agents such as molecular sieves (4Å) or anhydrous sodium sulfate (B86663) directly to the reaction mixture.[1][3]
-
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pH Optimization: The reaction is typically catalyzed by acid, but a highly acidic environment can protonate the amine, rendering it non-nucleophilic.[1]
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Catalyst Selection: While some reactions proceed without a catalyst, an acid catalyst can increase the reaction rate.
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Reaction Time and Temperature: Ensure the reaction has proceeded for a sufficient amount of time at an appropriate temperature. Refluxing in a solvent like ethanol (B145695) is a common practice.[4]
Question: My product is an oil and will not solidify. How can I purify it?
Answer:
Obtaining an oily product instead of a solid can complicate purification.
Troubleshooting Steps:
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Trituration: Attempt to induce crystallization by triturating the oil with a non-polar solvent such as hexane (B92381) or petroleum ether.[1]
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Conversion to a Salt: If the Schiff base is stable in acidic conditions, it can be converted to a solid salt (e.g., hydrochloride) by treating it with an acid like HCl in an anhydrous solvent. The salt can then be purified by recrystallization, and the free base can be regenerated if necessary.[1]
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In-situ Use: If purification proves to be particularly challenging, consider using the crude Schiff base directly in the subsequent step of your synthesis, assuming the impurities will not interfere.[1]
Question: The reaction is not proceeding to completion, and I still have starting material. What should I do?
Answer:
Incomplete conversion is often linked to the reversible nature of the reaction and suboptimal conditions.
Troubleshooting Steps:
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Increase Reactant Concentration: Based on Le Chatelier's principle, increasing the concentration of one of the reactants (typically the less expensive one) can help shift the equilibrium towards the product.
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Re-evaluate Reaction Conditions: Revisit the troubleshooting steps for low yield, particularly concerning water removal and pH optimization.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for Schiff base formation?
A1: The formation of a Schiff base is a two-step process involving the nucleophilic addition of a primary amine to a carbonyl group (in this case, an aldehyde), followed by the elimination of a water molecule to form an imine. The dehydration of the intermediate carbinolamine is often the rate-determining step and is catalyzed by acid.
Q2: What are typical solvents and temperatures for this reaction?
A2: Ethanol is a commonly used solvent for the synthesis of this compound Schiff bases.[4] The reaction is often carried out under reflux to ensure a sufficient reaction rate.
Q3: How can I effectively purify my this compound Schiff base?
A3: Recrystallization is a widely used and effective method for purifying solid Schiff bases.[4][5] The choice of solvent for recrystallization is crucial and should be determined experimentally. Common solvents include ethanol or methanol.[5] If using column chromatography, be aware that silica (B1680970) gel is acidic and can potentially cause hydrolysis of the imine bond.[5] In such cases, neutral or basic alumina (B75360) may be a better alternative.[5]
Q4: Are there any specific safety precautions I should take when working with this compound?
A4: As with all chemicals, it is important to handle this compound with appropriate safety measures. Consult the Safety Data Sheet (SDS) for specific handling and disposal information. Work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Quantitative Data Summary
| Reactant 1 | Reactant 2 | Catalyst | Solvent | Temperature | Time (h) | Yield (%) | Reference |
| This compound | 4-Methoxyaniline | Formic Acid (3 drops) | Ethanol | Reflux | 4.5 | 77 | [4] |
| 3,5-Diiodosalicylaldehyde | 4-Methoxyaniline | None specified | Ethanol | Reflux | 3 | 74 | [4] |
Experimental Protocols
Protocol 1: Synthesis of this compound Schiff base with 4-Methoxyaniline [4]
Materials:
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This compound (1.14 mmol)
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4-Methoxyaniline (1.14 mmol)
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Ethanol
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Formic Acid
Procedure:
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In a round-bottom flask, dissolve 0.32 g (1.14 mmol) of this compound in 5 mL of hot ethanol.
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In a separate beaker, dissolve 0.14 g (1.14 mmol) of 4-Methoxyaniline in 5 mL of ethanol.
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Add the 4-Methoxyaniline solution to the hot solution of this compound.
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Add three drops of formic acid to the resulting orange solution to act as a catalyst.
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Reflux the reaction mixture for 4.5 hours.
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After the reaction is complete, allow the mixture to cool. The product will precipitate out of the solution.
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Separate the formed precipitate by filtration.
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Wash the precipitate with ethanol.
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Recrystallize the product from 11 mL of ethanol to obtain the pure Schiff base. The final product should be orange crystals with a yield of approximately 77%.
Visualizations
Caption: General reaction mechanism for Schiff base formation.
Caption: A typical experimental workflow for Schiff base synthesis.
Caption: A logical workflow for troubleshooting low reaction yields.
References
troubleshooting low yield in 3,5-Dibromosalicylaldehyde synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the synthesis of 3,5-Dibromosalicylaldehyde, specifically addressing the issue of low yield.
Troubleshooting Guides & FAQs
This section is formatted in a question-and-answer format to directly address specific issues you may encounter during your experiment.
Q1: My reaction yielded a mixture of products, including the starting material and a mono-brominated species. What went wrong?
A1: This is a common issue and typically points to an incomplete reaction. Several factors could be at play:
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Insufficient Bromine: The stoichiometry of the reaction is crucial. Ensure you are using at least two equivalents of bromine per equivalent of salicylaldehyde (B1680747). It is advisable to accurately determine the concentration of your bromine solution.
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Poor Bromine Addition: Adding the bromine solution too quickly can lead to localized high concentrations and potential side reactions, while adding it too slowly might result in an incomplete reaction if the total reaction time is not adjusted accordingly. A steady, dropwise addition is recommended.
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Low Reaction Temperature: While the reaction is often carried out at or below room temperature to control selectivity, a temperature that is too low can significantly slow down the reaction rate, leading to incomplete conversion within a typical timeframe.
Q2: My final product yield is significantly lower than expected, even after a complete reaction was indicated by TLC. Where could I be losing my product?
A2: Product loss during workup and purification is a frequent cause of low yields. Consider the following possibilities:
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Extraction Losses: this compound has some solubility in water. Ensure you are performing multiple extractions with an appropriate organic solvent (e.g., diethyl ether, ethyl acetate) to maximize recovery from the aqueous phase. Additionally, back-extraction of the combined organic layers with brine can help to minimize the loss of product in any residual aqueous phase.
-
Purification Losses:
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Steam Distillation: While steam distillation can be an effective purification method, it requires careful setup and execution to avoid losses.[1][2][3][4] Ensure a steady rate of steam generation and efficient condensation. The distillate, which will be a mixture of water and your product, needs to be thoroughly extracted.
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Recrystallization: Choosing the right solvent is critical for high recovery. Based on solubility data, hot ethanol (B145695) or a mixture of ethanol and water are good starting points for recrystallization.[5] If the product "oils out," it indicates the solvent is too nonpolar or the solution is too saturated at high temperatures. Try a more polar solvent system or use a larger volume of the same solvent.
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Salt Formation: The product can be purified by converting it to its sodium salt, which is sparingly soluble in cold water or alcohol.[5] However, ensure complete re-acidification to convert the salt back to the aldehyde for efficient extraction. Incomplete acidification will result in product loss in the aqueous layer.
-
Q3: I have an unidentified impurity in my final product. What could it be?
A3: Besides the starting material and mono-brominated salicylaldehyde, other impurities could arise from:
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Over-bromination: Although less common, it is possible to introduce a third bromine atom to the ring under harsh conditions, leading to a tribrominated species. Careful control of bromine stoichiometry is key to avoid this.
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Oxidation of the Aldehyde: The aldehyde group is susceptible to oxidation to a carboxylic acid, especially if the reaction is exposed to air for extended periods or if oxidizing contaminants are present. While the use of glacial acetic acid as a solvent provides a non-aqueous environment, minimizing exposure to air is good practice.
Q4: The reaction mixture turned very dark, and the yield was poor. What could be the cause?
A4: A very dark reaction mixture can indicate decomposition or polymerization, which can be caused by:
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High Temperatures: The bromination of phenols is highly exothermic. If the temperature is not controlled, it can lead to a runaway reaction and the formation of polymeric byproducts. It is crucial to maintain the recommended reaction temperature, often with the use of an ice bath.
-
Impure Reagents: Impurities in the starting salicylaldehyde or the bromine can catalyze side reactions. Ensure you are using reagents of appropriate purity.
Data Presentation
| Compound | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance |
| Salicylaldehyde | 122.12 | -7 | Colorless to light yellow liquid |
| 5-Bromosalicylaldehyde | 201.02 | 104-106 | Light yellow crystalline solid |
| This compound | 279.91 | 82-85 | Yellow to yellow-brown crystalline powder[5] |
Experimental Protocols
Synthesis of this compound
This protocol is adapted from a literature procedure reporting a nearly quantitative yield.[5]
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Dissolution of Starting Material: In a flask equipped with a magnetic stirrer and a dropping funnel, dissolve 20 g of salicylaldehyde in 100 mL of glacial acetic acid.
-
Preparation of Bromine Solution: In a separate container, carefully prepare a solution of 20 mL of bromine in 100 mL of glacial acetic acid.
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Reaction: Cool the salicylaldehyde solution in an ice bath. Begin the dropwise addition of the bromine solution to the stirred salicylaldehyde solution. Maintain the temperature of the reaction mixture below 10 °C throughout the addition.
-
Reaction Completion: After the addition is complete, allow the reaction mixture to stir at room temperature for an additional hour to ensure the reaction goes to completion. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Slowly pour the reaction mixture into a beaker containing ice water with constant stirring. The crude this compound will precipitate as a yellow solid.
-
Isolation: Collect the solid product by vacuum filtration and wash it thoroughly with cold water to remove acetic acid and any unreacted bromine.
-
Purification (Recrystallization): Dissolve the crude product in a minimal amount of hot ethanol. If the product is highly soluble, add water dropwise until the solution becomes slightly turbid. Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization. Collect the purified crystals by vacuum filtration and dry them under vacuum.
Mandatory Visualization
Caption: Troubleshooting workflow for low yield in this compound synthesis.
Caption: Reaction pathway for the synthesis of this compound and potential side reactions.
References
Technical Support Center: Purification of Crude 3,5-Dibromosalicylaldehyde by Recrystallization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of crude 3,5-Dibromosalicylaldehyde via recrystallization.
Frequently Asked Questions (FAQs)
Q1: What is the principle behind the recrystallization of this compound?
Recrystallization is a purification technique for solid compounds.[1] It relies on the principle that the solubility of a compound in a solvent increases with temperature. In the case of this compound, a suitable solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature.[1] The crude material is dissolved in a minimum amount of the hot solvent to form a saturated solution. As the solution cools slowly, the solubility of this compound decreases, and it crystallizes out of the solution, leaving impurities behind in the solvent.
Q2: What are the ideal properties of a recrystallization solvent for this compound?
An ideal solvent for the recrystallization of this compound should:
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High solubility at elevated temperatures and low solubility at room temperature: This ensures a good recovery of the purified compound upon cooling.
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Dissolve impurities well at all temperatures or not at all: This allows for the effective separation of impurities.
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Be chemically inert: The solvent should not react with this compound.
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Be volatile enough to be easily removed from the purified crystals: This simplifies the drying process.[1]
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Have a boiling point below the melting point of this compound (82-86°C): This prevents the compound from melting or "oiling out" during the dissolution step.[2][3]
Q3: Which solvents are commonly used for the recrystallization of this compound?
Based on available data, this compound is readily soluble in hot alcohol.[2] Therefore, ethanol (B145695) and methanol (B129727) are common choices. It is also soluble in ether, benzene, and chloroform.[2] A specific solubility in methanol at room temperature is reported as 25 mg/mL.[2][4][5]
Q4: What are the potential impurities in crude this compound?
Crude this compound is typically synthesized by the bromination of salicylaldehyde (B1680747) in glacial acetic acid.[2] Potential impurities may include:
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Unreacted starting materials: Salicylaldehyde and bromine.
-
Mono-brominated salicylaldehydes: Such as 3-bromosalicylaldehyde and 5-bromosalicylaldehyde.
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Other poly-brominated species.
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Residual solvent: Glacial acetic acid.
Troubleshooting Guide
| Problem | Possible Cause(s) | Solution(s) |
| No crystals form upon cooling. | 1. Too much solvent was used. The solution is not supersaturated. 2. The cooling process is too slow, or the solution was not cooled to a low enough temperature. | 1. Boil off some of the solvent to concentrate the solution and attempt to cool again. 2. Induce crystallization by scratching the inside of the flask with a glass rod at the meniscus or by adding a seed crystal of pure this compound. 3. Cool the solution in an ice-water bath. |
| Oiling out (a liquid layer forms instead of crystals). | 1. The boiling point of the solvent is higher than the melting point of the solute. 2. The concentration of the solute is too high. 3. The presence of significant impurities can lower the melting point of the mixture. | 1. Add a small amount of a co-solvent in which the compound is less soluble to lower the overall solubility. 2. Re-heat the solution to dissolve the oil, add a small amount of additional hot solvent, and allow it to cool more slowly. 3. Consider a pre-purification step like column chromatography if impurities are substantial. |
| Low yield of purified crystals. | 1. Too much solvent was used, and a significant amount of product remains in the mother liquor. 2. Premature crystallization during hot filtration. 3. Crystals were not completely collected during filtration. | 1. Concentrate the mother liquor by evaporation and cool to obtain a second crop of crystals. 2. Ensure the filtration apparatus (funnel, filter paper, and receiving flask) is pre-heated before filtering the hot solution. 3. Wash the crystals with a minimal amount of ice-cold recrystallization solvent to minimize dissolution. |
| The purified crystals are colored. | 1. Colored impurities are co-crystallizing with the product. 2. The crude material contains highly colored, insoluble impurities. | 1. Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Do not add charcoal to a boiling solution as it can cause bumping. 2. Ensure all insoluble impurities are removed during the hot filtration step. |
Experimental Protocols
Protocol 1: Recrystallization of this compound from Ethanol
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Dissolution: Place the crude this compound (e.g., 1.0 g) in a 50 mL Erlenmeyer flask. Add a magnetic stir bar. In a separate beaker, heat ethanol to its boiling point. Add the hot ethanol dropwise to the flask containing the crude solid while stirring and heating until the solid just dissolves. Use the minimum amount of hot solvent necessary.
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Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal (approx. 1-2% by weight of the solute) and swirl the flask. Reheat the solution to boiling for a few minutes.
-
Hot Filtration: Pre-heat a gravity filtration setup (funnel and fluted filter paper) by pouring hot solvent through it. Filter the hot solution quickly to remove any insoluble impurities (and charcoal if used).
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Crystallization: Cover the flask with a watch glass and allow the filtrate to cool slowly to room temperature. To maximize crystal formation, subsequently place the flask in an ice-water bath for 15-30 minutes.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
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Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining mother liquor.
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Drying: Dry the purified crystals in a desiccator or a vacuum oven at a temperature well below the melting point.
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility at Room Temperature | Solubility at Elevated Temperature | Boiling Point (°C) |
| Methanol | 25 mg/mL[2][4][5] | Readily Soluble | 64.7 |
| Ethanol | Sparingly Soluble | Readily Soluble[2] | 78.4 |
| Water | Insoluble | Slightly Soluble in boiling water[2] | 100 |
| Benzene | Soluble | Readily Soluble[2] | 80.1 |
| Chloroform | Soluble | Readily Soluble[2] | 61.2 |
| Ether | Soluble | Readily Soluble[2] | 34.6 |
Table 2: Physical Properties of this compound
| Property | Value |
| Molecular Formula | C₇H₄Br₂O₂ |
| Molecular Weight | 279.91 g/mol |
| Appearance | Pale yellow to yellow-brown crystalline powder[2] |
| Melting Point | 82-86 °C[2][3] |
Mandatory Visualization
References
optimizing reaction conditions for Schiff base formation with 3,5-Dibromosalicylaldehyde
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions for the synthesis of Schiff bases using 3,5-Dibromosalicylaldehyde.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common challenges encountered during the synthesis and purification of Schiff bases derived from this compound.
Q1: My reaction yield is very low or I'm getting no product. What are the common causes?
A1: Low or no yield can stem from several factors:
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Sub-optimal Solvent: The choice of solvent is critical. While ethanol (B145695) is a common and effective solvent, others like methanol (B129727), or even green chemistry approaches using water, can be explored.[1][2][3] For some reactions, aprotic solvents may be necessary.[4]
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Inadequate Reaction Time or Temperature: Schiff base formation is an equilibrium reaction.[4] Some reactions proceed well at room temperature within 30 minutes, while others require several hours of reflux to go to completion.[1] It is recommended to monitor the reaction's progress using Thin Layer Chromatography (TLC).
-
Absence of a Catalyst: While many Schiff base condensations proceed without a catalyst, an acid catalyst like a few drops of acetic acid or formic acid can significantly improve the reaction rate and yield.[5][6] For specific substrates, catalysts like polyphosphoric acid (PPA) have been used.[7]
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Water Removal: The formation of a Schiff base from an aldehyde and an amine involves the elimination of a water molecule.[8][9] In some cases, actively removing water using a Dean-Stark apparatus (with solvents like benzene (B151609) or toluene) or adding molecular sieves can drive the equilibrium toward the product.
-
Purity of Starting Materials: Ensure the this compound and the amine are pure. Impurities can interfere with the reaction.
Q2: I've formed the Schiff base, but I'm struggling with purification. What are the best methods?
A2: Purification can be challenging due to the nature of the product or the presence of unreacted starting materials.
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Recrystallization: This is the most common method. The crude product, obtained after filtering the reaction mixture, can often be recrystallized from hot ethanol.[5] Other solvent systems like a mixture of dichloromethane (B109758) and petroleum ether or DMF/water have also been reported.[2][7]
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Washing: After filtration, washing the solid product with a cold solvent (like ethanol or ether) can remove soluble impurities.[2][5]
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Column Chromatography: If recrystallization fails to yield a pure product, flash silica (B1680970) gel chromatography is a viable option.[7] A mobile phase such as a mixture of methanol and ethyl acetate (B1210297) can be effective.
Q3: My final product seems to have impurities according to my NMR spectrum. What could they be?
A3: Common impurities include:
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Unreacted Starting Materials: Signals corresponding to this compound or the starting amine may be present. This indicates an incomplete reaction.
-
Hydrolysis: Schiff bases exist in equilibrium and can be susceptible to hydrolysis, especially in the presence of water and an unoptimized pH.[4] Using an anhydrous solvent for NMR can sometimes clarify if water is affecting the spectrum.[4]
-
Side Products: Depending on the specific amine used, side reactions can occur. For instance, a byproduct urea (B33335) has been noted to form in some cases.[4]
Q4: Do I always need a catalyst for this reaction?
A4: Not always. Many Schiff base formations with this compound proceed efficiently simply by refluxing the reactants in a suitable solvent like ethanol.[5] However, if the reaction is sluggish or the amine is weakly nucleophilic, an acid catalyst is recommended to protonate the aldehyde's carbonyl group, making it more electrophilic.[5][6]
Q5: Can I use water as a solvent for a more environmentally friendly synthesis?
A5: Yes, using water as a solvent is a viable green chemistry approach.[2] In some cases, reactions in pure water have been shown to produce better yields and require less reaction time compared to conventional methods using organic solvents like benzene.[2]
Data Presentation: Reaction Condition Optimization
The following tables summarize key quantitative data for optimizing the synthesis of Schiff bases from this compound.
Table 1: Comparison of Reaction Conditions and Yields
| Amine Reactant | Solvent | Catalyst | Temperature | Time | Yield | Reference |
|---|---|---|---|---|---|---|
| 4-Methoxyaniline | Ethanol | Formic Acid | Reflux | 4.5 hours | 77% | [5] |
| Carbohydrazide | Ethanol/Water | None | 80 °C | 5 hours | - | [7] |
| L-Valinol HCl | Benzene | Triethylamine | Reflux | 4 hours | 83% | |
| Ethylenediamine | Water | None | Room Temp. | - | Better than in Benzene | [2] |
| Various Amines | Ethanol | Acetic Acid | Reflux | 2 hours | - |[6] |
Table 2: Key Spectroscopic Data for Characterization
| Schiff Base Derivative | Technique | Key Signal / Peak | Frequency / Shift (δ) | Reference |
|---|---|---|---|---|
| From L-Valinol | 1H NMR | N=CH (Azomethine) | 8.2 ppm | |
| From β-alanine | IR | C=N Stretch | 1609 cm⁻¹ | [3] |
| From β-alanine | Mass Spec | Molecular Ion (M+) | m/z = 274 | [3] |
| From 4-Methoxyaniline | 1H NMR | N=CH (Azomethine) | 8.48 - 8.53 ppm | [10] |
| From 4-Methoxyaniline | 13C NMR | C=N (Azomethine) | ~162 ppm | |
Experimental Protocols & Visualized Workflows
Protocol 1: General Synthesis of a Schiff Base with this compound
-
Preparation: In a round-bottom flask, dissolve this compound (1.0 mmol) in 5-10 mL of hot ethanol.[5]
-
Amine Addition: In a separate beaker, dissolve the corresponding primary amine (1.0 mmol) in a minimal amount of ethanol. Add this solution dropwise to the aldehyde solution with stirring.[6]
-
Catalysis (Optional): Add 2-3 drops of a suitable acid catalyst, such as glacial acetic acid or formic acid, to the reaction mixture.[5][6]
-
Reaction: Reflux the mixture for 3 to 5 hours.[5][7] The progress of the reaction should be monitored by TLC.
-
Isolation: Upon completion, cool the reaction mixture to room temperature. A solid precipitate of the Schiff base should form.
-
Purification: Collect the solid product by vacuum filtration. Wash the precipitate with cold ethanol and then ether to remove unreacted starting materials.[5]
-
Drying: Dry the purified product in a vacuum desiccator over silica gel.[2]
Protocol 2: Purification by Recrystallization
-
Solvent Selection: Transfer the crude, dry Schiff base product to a clean Erlenmeyer flask.
-
Dissolution: Add a minimum amount of a suitable hot solvent (e.g., ethanol) to just dissolve the solid.[5]
-
Cooling: Allow the solution to cool slowly to room temperature. If crystals do not form, gently scratch the inside of the flask with a glass rod or place the flask in an ice bath.
-
Collection: Collect the purified crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum.
Visualized Workflow for Synthesis and Purification
References
- 1. researchgate.net [researchgate.net]
- 2. ijpca.org [ijpca.org]
- 3. Synthesis, characterization, DFT analysis and docking studies of a novel Schiff base using 5-bromo salicylaldehyde and β-alanine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. digitalcommons.aaru.edu.jo [digitalcommons.aaru.edu.jo]
- 6. Synthesis and Structure Determination of Some Schiff Base Metal Complexes with Investigating Antibacterial Activity [article.sapub.org]
- 7. CN104311451A - Preparation method of this compound bis-Schiff base - Google Patents [patents.google.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Effect of a Substituent on the Properties of Salicylaldehyde Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ajol.info [ajol.info]
side reactions to consider when using 3,5-Dibromosalicylaldehyde
Welcome to the technical support center for 3,5-Dibromosalicylaldehyde. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot potential side reactions and optimize experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions to consider when using this compound?
A1: The primary side reactions of concern are the Cannizzaro reaction, oxidation of the aldehyde group, over-bromination of the aromatic ring, and potential polymerization under certain conditions.
Q2: My reaction with this compound is not working as expected. What are the first troubleshooting steps?
A2: First, verify the purity of your this compound, as impurities can significantly affect the reaction outcome. Ensure that your reaction is performed under an inert atmosphere with dry solvents, as the aldehyde is sensitive to both air and moisture. Finally, carefully check your reaction parameters, including temperature, pH, and the purity of other reagents.
Q3: How can I purify this compound if I suspect it is impure?
A3: this compound can be purified by recrystallization from a suitable solvent like ethanol (B145695) or by steam distillation.[1] Column chromatography on silica (B1680970) gel can also be employed for purification.
Troubleshooting Guides
Cannizzaro Reaction
The Cannizzaro reaction is a disproportionation of two molecules of a non-enolizable aldehyde, like this compound, in the presence of a strong base to yield a primary alcohol and a carboxylic acid.[2][3][4][5]
Symptoms:
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Formation of 3,5-dibromo-2-hydroxybenzyl alcohol and 3,5-dibromosalicylic acid as byproducts.
-
Reduced yield of the desired product.
-
Complex product mixture observed by TLC or HPLC.
Troubleshooting:
| Potential Cause | Recommended Solution |
| High concentration of strong base (e.g., NaOH, KOH) | Use a weaker base if the reaction chemistry allows. If a strong base is necessary, use the minimum stoichiometric amount required. |
| Elevated reaction temperature | Perform the reaction at a lower temperature. The Cannizzaro reaction is generally favored at higher temperatures. |
| Prolonged reaction time in basic conditions | Monitor the reaction progress closely and work up the reaction as soon as the starting material is consumed to minimize exposure to basic conditions. |
Experimental Protocol to Minimize Cannizzaro Reaction in Schiff Base Synthesis:
A common application of this compound is the synthesis of Schiff bases. To minimize the Cannizzaro reaction during this process, a carefully controlled pH is crucial.
-
Reaction: this compound + Primary Amine → Schiff Base
-
Procedure:
-
Dissolve this compound in a suitable solvent (e.g., ethanol).
-
Add the primary amine dropwise at room temperature.
-
If necessary, add a catalytic amount of a weak acid (e.g., acetic acid) to promote imine formation without creating a strongly basic environment.
-
Monitor the reaction by TLC.
-
Upon completion, isolate the product by filtration or extraction.
-
Logical Relationship: Cannizzaro Reaction Troubleshooting
Caption: Troubleshooting logic for minimizing the Cannizzaro reaction.
Oxidation of the Aldehyde Group
The aldehyde group of this compound can be oxidized to a carboxylic acid (3,5-dibromosalicylic acid), especially in the presence of oxidizing agents or upon prolonged exposure to air.[6][7][8][9]
Symptoms:
-
Presence of 3,5-dibromosalicylic acid in the product mixture.
-
Decrease in the yield of the desired aldehyde-containing product.
-
Changes in the pH of the reaction mixture if the carboxylic acid is formed.
Troubleshooting:
| Potential Cause | Recommended Solution |
| Presence of oxidizing agents | Ensure all reagents and solvents are free from peroxides and other oxidizing impurities. |
| Exposure to air (oxygen) | Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Incompatible reagents | Avoid using strong oxidizing agents unless the desired reaction is oxidation. |
Experimental Protocol: Handling and Storage to Prevent Oxidation
-
Storage: Store this compound in a tightly sealed container, in a cool, dark, and dry place, preferably under an inert atmosphere.
-
Handling: When weighing and transferring the reagent, minimize its exposure to air. Use a glove box or perform the transfer quickly.
Signaling Pathway: Oxidation of this compound
Caption: Oxidation of this compound to 3,5-dibromosalicylic acid.
Over-Bromination
During the synthesis of this compound from salicylaldehyde (B1680747), over-bromination can occur, leading to the formation of 3,5,6-tribromosalicylaldehyde or other polybrominated species.
Symptoms:
-
Presence of impurities with a higher molecular weight than the desired product in the mass spectrum.
-
Additional spots on the TLC plate.
-
Lower than expected yield of this compound.
Troubleshooting:
| Potential Cause | Recommended Solution |
| Excess bromine | Use a stoichiometric amount of bromine or slightly less. Add the bromine slowly and in portions to control the reaction. |
| High reaction temperature | The bromination reaction should be carried out at a controlled, low temperature (e.g., 0-5 °C) to improve selectivity. |
| Inappropriate solvent | Glacial acetic acid is a common solvent for this reaction. Ensure the solvent is appropriate and dry. |
Experimental Protocol: Synthesis of this compound
-
Reaction: Salicylaldehyde + 2 Br₂ → this compound + 2 HBr
-
Procedure:
-
Dissolve salicylaldehyde in glacial acetic acid and cool the solution in an ice bath.
-
Slowly add a solution of bromine in glacial acetic acid dropwise with vigorous stirring.
-
Maintain the temperature below 5 °C throughout the addition.
-
After the addition is complete, allow the reaction to stir at room temperature for a specified time, monitoring by TLC.
-
Pour the reaction mixture into ice water to precipitate the product.
-
Collect the solid by filtration, wash with cold water, and dry.
-
Experimental Workflow: Synthesis and Purification
Caption: Workflow for the synthesis and purification of this compound.
Polymerization
Under certain conditions, particularly in the presence of strong acids or bases, or at elevated temperatures, salicylaldehyde derivatives can undergo self-condensation or polymerization to form resinous materials.[6]
Symptoms:
-
Formation of an insoluble, tar-like substance in the reaction vessel.
-
Significant loss of desired product.
-
Difficulty in isolating and purifying the product.
Troubleshooting:
| Potential Cause | Recommended Solution |
| Strongly acidic or basic conditions | Maintain a neutral or mildly acidic/basic pH if possible. Buffer the reaction mixture if necessary. |
| High reaction temperatures | Conduct the reaction at the lowest feasible temperature. |
| High concentration of reactants | Use a more dilute solution to reduce the likelihood of intermolecular reactions leading to polymerization. |
Quantitative Data Summary
While specific quantitative data for side reactions of this compound is not extensively available in the literature, the following table provides a general guide based on the reactivity of similar aromatic aldehydes. The yields are estimates and can vary significantly with reaction conditions.
| Side Reaction | Condition | Reactant | Side Product | Approximate Yield of Side Product (%) |
| Cannizzaro | 50% aq. NaOH, 100°C | Benzaldehyde | Benzyl alcohol, Benzoic acid | ~50% of each |
| Oxidation | KMnO₄, aq. NaOH | Salicylaldehyde | Salicylic acid | Can be high (>90%) with strong oxidants |
| Over-bromination | Excess Br₂, Acetic Acid | Salicylaldehyde | Polybrominated salicylaldehydes | Varies with excess of bromine |
This technical support center provides a starting point for troubleshooting common issues encountered when working with this compound. For more specific issues, consulting detailed literature for the particular reaction being performed is highly recommended.
References
- 1. benchchem.com [benchchem.com]
- 2. US3381032A - Preparation of 3, 5-dibromo-salicylic acid - Google Patents [patents.google.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Cannizzaro reaction - Wikipedia [en.wikipedia.org]
- 5. Cannizzaro Reaction [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. fpl.fs.usda.gov [fpl.fs.usda.gov]
- 8. researchgate.net [researchgate.net]
- 9. Functionalization of Phenolic Aldehydes for the Preparation of Sustainable Polyesters and Polyurethanes - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of Schiff Bases from 3,5-Dibromosalicylaldehyde
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of Schiff bases from 3,5-Dibromosalicylaldehyde, with a particular focus on the critical role of pH.
Troubleshooting Guide
Encountering issues during your Schiff base synthesis? This guide addresses common problems and provides actionable solutions.
| Issue | Potential Cause | Troubleshooting Steps |
| Low or No Product Yield | Suboptimal pH: The reaction is highly pH-dependent. An incorrect pH can either fail to catalyze the dehydration step or render the amine non-nucleophilic. | - Adjust pH to a mildly acidic range: The optimal pH for Schiff base formation is typically between 4 and 6. For syntheses involving this compound, a pH of 5-6 has been reported to be effective. - Use a catalytic amount of a weak acid: Add a few drops of acetic acid or formic acid to the reaction mixture. |
| Presence of Water: Schiff base formation is a reversible condensation reaction that produces water. Excess water can drive the equilibrium back towards the reactants. | - Use a Dean-Stark apparatus: If the solvent forms an azeotrope with water (e.g., toluene), this can be used to remove water as it is formed. - Add a dehydrating agent: Anhydrous magnesium sulfate (B86663) (MgSO₄), sodium sulfate (Na₂SO₄), or molecular sieves (4 Å) can be added to the reaction mixture to sequester water. | |
| Incomplete Reaction: The reaction may not have reached equilibrium. | - Increase reaction time: Monitor the reaction progress using Thin Layer Chromatography (TLC). - Increase reaction temperature: Refluxing the reaction mixture is a common practice to ensure the reaction goes to completion. | |
| Product is Impure (Contaminated with Starting Materials) | Incorrect Stoichiometry: An improper molar ratio of this compound to the amine will result in an excess of one of the starting materials in the final product. | - Ensure accurate molar equivalents: Carefully calculate and measure the molar ratios of your reactants. A 1:1 molar ratio is typically used. |
| Inefficient Purification: The purification method may not be suitable for removing unreacted starting materials or byproducts. | - Recrystallization: Choose a solvent system in which the Schiff base has high solubility at elevated temperatures and low solubility at room temperature. Ethanol (B145695) is often a suitable solvent.[1] - Column Chromatography: This can be effective for separating the product from impurities. | |
| Product Decomposes After Isolation | Hydrolysis: The imine bond of the Schiff base is susceptible to cleavage by water, reverting to the aldehyde and amine. | - Ensure anhydrous conditions: Use dry solvents and glassware for the reaction and purification. - Work under an inert atmosphere: If the Schiff base is particularly sensitive, working under nitrogen or argon can prevent moisture from the air from causing hydrolysis. - Store the product properly: Keep the purified Schiff base in a desiccator to protect it from atmospheric moisture. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for the synthesis of Schiff bases from this compound?
A1: A mildly acidic pH is crucial for the successful synthesis of Schiff bases. For reactions involving this compound, a pH in the range of 5-6 has been found to be effective.[2] This is because the reaction mechanism involves two key pH-dependent steps. The initial nucleophilic attack of the amine on the aldehyde is favored at a more neutral pH where the amine is deprotonated and thus more nucleophilic. However, the subsequent dehydration of the carbinolamine intermediate to form the imine is acid-catalyzed. Therefore, a mildly acidic environment provides a balance for both steps to proceed efficiently.
Q2: How can I adjust the pH of my reaction?
A2: The pH of the reaction can be adjusted by adding a catalytic amount of a weak acid. Glacial acetic acid or formic acid are commonly used for this purpose.[1] Typically, a few drops are sufficient to achieve the desired pH. It is advisable to monitor the pH of the reaction mixture to ensure it remains within the optimal range.
Q3: Why is my Schiff base yield consistently low even with pH control?
A3: Low yields can be attributed to several factors beyond pH. A primary consideration is the presence of water, which can shift the reaction equilibrium back to the starting materials. To improve the yield, consider removing water from the reaction mixture using a Dean-Stark apparatus or by adding a dehydrating agent like anhydrous MgSO₄ or molecular sieves. Additionally, ensure that the reaction has been allowed to proceed for a sufficient amount of time at an appropriate temperature, which can be monitored by TLC.
Q4: Can the choice of solvent affect the reaction?
A4: Yes, the solvent can play a significant role. The solvent should be inert to the reactants and capable of dissolving both the this compound and the amine. Ethanol is a commonly used solvent for this reaction as it facilitates the dissolution of the reactants and the precipitation of the Schiff base product upon cooling.[1] Some reactions may benefit from the use of a solvent like toluene, which can form an azeotrope with water, aiding in its removal.
Q5: My purified Schiff base is unstable and decomposes over time. How can I prevent this?
A5: The instability of Schiff bases is often due to hydrolysis of the imine bond. To prevent decomposition, it is critical to handle and store the purified product under anhydrous conditions. This includes using dry solvents during the final purification steps and storing the final product in a desiccator to protect it from atmospheric moisture.
Data Presentation
The yield of Schiff base synthesis is highly dependent on the specific amine used and the reaction conditions. Below is an example of a reported yield for a Schiff base derived from this compound under specific catalytic conditions.
| Aldehyde | Amine | Catalyst | Solvent | Yield (%) |
| This compound | 4-Methoxyaniline | Formic Acid | Ethanol | 77%[1] |
Experimental Protocols
General Procedure for the Synthesis of a Schiff Base from this compound:
This protocol is a general guideline and may require optimization for specific amines.
-
Dissolution of Aldehyde: In a round-bottom flask, dissolve one molar equivalent of this compound in an appropriate volume of ethanol.
-
Addition of Amine: To the stirred solution, add one molar equivalent of the desired primary amine.
-
pH Adjustment: Add a catalytic amount (e.g., 2-3 drops) of glacial acetic acid or formic acid to the reaction mixture.
-
Reaction: Reflux the mixture for a designated period (typically 2-4 hours), monitoring the progress of the reaction by Thin Layer Chromatography (TLC).
-
Isolation of Product: After the reaction is complete, allow the mixture to cool to room temperature. The Schiff base product will often precipitate out of the solution.
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Purification: Collect the solid product by vacuum filtration and wash it with cold ethanol to remove any unreacted starting materials. The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol.
-
Drying and Storage: Dry the purified Schiff base in a vacuum oven or desiccator. Store the final product in a tightly sealed container in a desiccator to prevent hydrolysis.
Visualizations
Caption: Experimental workflow for the synthesis of Schiff bases from this compound.
References
choosing the right solvent for 3,5-Dibromosalicylaldehyde reactions
Welcome to the technical support center for 3,5-Dibromosalicylaldehyde. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on solvent selection and reaction troubleshooting.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility properties of this compound?
A1: this compound is a yellow to yellow-brown crystalline powder.[1][2] Its solubility is a critical factor for successful reactions. It is readily soluble in several common organic solvents but generally insoluble in water.[1][2][3]
Q2: Can you provide specific solubility data for this compound?
A2: Yes. The table below summarizes its solubility in various solvents.
| Solvent | Solubility | Remarks | Source |
| Methanol (B129727) | Soluble (25 mg/mL) | Solution is clear, yellow to brown. | [1][2][3][4] |
| Hot Alcohol | Readily Soluble | [1][2] | |
| Diethyl Ether | Readily Soluble / Freely Soluble | [1][2] | |
| Benzene (B151609) | Readily Soluble | [1][2] | |
| Chloroform | Readily Soluble | [1][2] | |
| Water | Insoluble | Imparts a yellow color to cold water. | [1][2][3] |
| Boiling Water | Slightly Soluble | Can be used for purification via steam distillation. | [1][2] |
Q3: Is this compound stable? What are the recommended storage conditions?
A3: this compound is known to be air-sensitive.[1][4] To ensure its integrity, it should be stored under an inert atmosphere, sealed in a dry container, and kept in a dark place at room temperature.[1][4]
Reaction-Specific Solvent Recommendations
Choosing the optimal solvent is crucial for maximizing yield and minimizing side products. The following table provides solvent recommendations for common reactions involving this compound.
| Reaction Type | Recommended Solvents | Key Considerations |
| Schiff Base Formation | Ethanol (B145695), Methanol, Glacial Acetic Acid, Toluene (B28343), DMF | Ethanol and methanol are excellent starting points.[5] Glacial acetic acid can act as both solvent and catalyst.[5] Toluene with a Dean-Stark apparatus is effective for removing water.[5] |
| Suzuki Coupling | Dioxane/Water, Toluene/Water, DMF | The ratio of organic solvent to water is critical to prevent dehalogenation.[6] Start with a higher organic-to-water ratio (e.g., 6:1 Dioxane/Water).[7] |
| Williamson Ether Synthesis | DMF, Acetonitrile, THF | Use polar aprotic solvents to favor the S_N2 mechanism. The alcohol corresponding to the desired ether can also sometimes be used as the solvent. |
| Chromene Synthesis | Ethanol, Acetic Acid | Often performed with a catalyst like ammonium (B1175870) acetate. Ethanol is a common choice for similar condensations. |
Troubleshooting Guide
Problem 1: Low or No Yield in a Schiff Base Reaction
| Possible Cause | Troubleshooting Step | Explanation |
| Poor Solubility of Reactants | Even if one reactant appears insoluble, proceed with the reaction in refluxing ethanol or methanol. The reaction can often occur at the solid-liquid interface.[5] | Apparent insolubility does not always prevent a reaction. The product may be soluble, driving the equilibrium forward. |
| Equilibrium Not Favoring Product | Use a solvent like toluene or benzene with a Dean-Stark apparatus to azeotropically remove the water formed during the reaction. | Removing a product (water) shifts the reaction equilibrium towards the desired imine, increasing the yield.[8] |
| Insufficient Reaction Time/Temp | Increase the reaction temperature to the boiling point of the chosen solvent (reflux) and monitor the reaction over a longer period using TLC. | Condensation reactions can be slow and often require heat to proceed at a reasonable rate. |
| "Green" Alternative | Consider using water as the solvent. Stirring the reactants vigorously at room temperature or with gentle heating can sometimes lead to higher yields and shorter reaction times.[8] | For some Schiff base syntheses, water has been shown to be a surprisingly effective medium, avoiding hazardous organic solvents.[8] |
Problem 2: Significant Dehalogenation Side Product in Suzuki Coupling
| Possible Cause | Troubleshooting Step | Explanation |
| Excess Water in Solvent Mixture | Reduce the amount of water in your dioxane/water or toluene/water solvent system. Try ratios from 6:1 to 8:1 (organic:water).[7] | While some water is necessary for the catalytic cycle, an excess can promote protodebromination (dehalogenation), where a bromine atom is replaced by hydrogen.[6][7] |
| Inappropriate Solvent System | Switch to a less polar aprotic solvent system, such as toluene with an appropriate base (e.g., K₃PO₄). | This may require re-optimization of the base and catalyst but can significantly reduce the dehalogenation pathway.[6] |
| Reaction Conditions Too Harsh | Lower the reaction temperature and monitor carefully. Ensure a properly degassed solvent and an inert (N₂ or Ar) atmosphere. | High temperatures can sometimes promote side reactions. Catalyst deactivation can also be an issue. |
Visualizations and Workflows
The following diagrams illustrate key decision-making processes and workflows for experiments with this compound.
Caption: A decision flowchart for selecting the appropriate solvent based on the type of reaction.
Caption: A typical experimental workflow for synthesizing a Schiff base from this compound.
Key Experimental Protocols
Protocol 1: General Procedure for Schiff Base Formation
This protocol is a starting point and may require optimization for specific amines.
-
Preparation : In a round-bottom flask equipped with a condenser, dissolve this compound (1.0 eq) in a suitable solvent such as ethanol or methanol (approx. 0.2-0.5 M concentration).
-
Addition : Add the primary amine (1.0 eq) to the solution. If the amine is a salt, add a non-nucleophilic base (e.g., triethylamine, 1.1 eq) to liberate the free amine.
-
Reaction : Heat the mixture to reflux and maintain for 2-8 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC), observing the consumption of the aldehyde.
-
Workup : Once the reaction is complete, cool the flask to room temperature. The Schiff base product will often precipitate from the solution. If not, the solvent volume can be reduced under vacuum.
-
Purification : Collect the solid product by vacuum filtration and wash with a small amount of cold solvent. The crude product can be further purified by recrystallization, typically from hot ethanol.[5][9]
Protocol 2: General Procedure for Suzuki-Miyaura Coupling
This protocol is a general guideline for coupling an arylboronic acid to one of the bromine positions.
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Preparation : To a flask, add this compound (1.0 eq), the arylboronic acid (1.1-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a base (e.g., K₂CO₃ or K₃PO₄, 2-3 eq).
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Solvent Addition : Add a degassed solvent mixture, such as 1,4-dioxane (B91453) and water (a 6:1 ratio is a good starting point).[7] The total concentration should be around 0.1 M.
-
Inert Atmosphere : Purge the flask with an inert gas (Argon or Nitrogen) for 10-15 minutes.
-
Reaction : Heat the reaction mixture (typically 80-100 °C) under the inert atmosphere until TLC or GC-MS indicates consumption of the starting material.
-
Workup : Cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate. Wash the organic layer with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purification : Purify the crude residue by column chromatography on silica (B1680970) gel to isolate the desired product.[10]
References
- 1. This compound CAS#: 90-59-5 [m.chemicalbook.com]
- 2. This compound | 90-59-5 [chemicalbook.com]
- 3. chembk.com [chembk.com]
- 4. lookchem.com [lookchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Regioselective double Suzuki couplings of 4,5-dibromothiophene-2-carboxaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ijpca.org [ijpca.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Catalyst Selection for 3,5-Dibromosalicylaldehyde Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 3,5-Dibromosalicylaldehyde. Our aim is to help improve reaction kinetics, yield, and selectivity through appropriate catalyst selection and optimized experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the synthesis of this compound?
A1: The synthesis of this compound from salicylaldehyde (B1680747) is typically achieved through an electrophilic aromatic substitution reaction. The hydroxyl (-OH) and aldehyde (-CHO) groups on the salicylaldehyde ring direct the incoming bromine electrophiles to the ortho and para positions. Since the para position to the hydroxyl group is already substituted with the aldehyde group, the bromine atoms are directed to the two remaining ortho and para positions relative to the hydroxyl group (positions 3 and 5). The reaction requires a source of electrophilic bromine, which is often generated in situ with the help of a catalyst.
Q2: What are the common catalysts used for the bromination of salicylaldehyde?
A2: A variety of catalysts can be employed to facilitate the bromination of salicylaldehyde. These can be broadly categorized as:
-
Traditional Methods: Often involving elemental bromine in a solvent like glacial acetic acid, which can act as both a solvent and a catalyst.
-
Lewis Acids: Catalysts such as FeBr₃ or AlCl₃ can be used with a bromine source like N-bromosuccinimide (NBS) to enhance the electrophilicity of the bromine.
-
Oxidative Bromination Catalysts: Vanadium complexes, for instance, can catalyze the oxidative bromination using a bromide salt (e.g., KBr) and an oxidant like hydrogen peroxide (H₂O₂). However, these methods often show high selectivity for the mono-brominated product, 5-bromosalicylaldehyde (B98134).[1]
-
Phase-Transfer Catalysts (PTC): Quaternary ammonium (B1175870) salts can be used to facilitate the reaction between reactants in different phases, which can improve reaction rates and yields.
-
Advanced Energy Sources: Microwave irradiation and ultrasound can be used to accelerate the reaction, often leading to shorter reaction times and improved yields.[1]
Q3: How can I improve the selectivity for the di-brominated product over the mono-brominated product?
A3: Achieving high selectivity for this compound over 5-bromosalicylaldehyde often involves controlling the stoichiometry of the brominating agent and the reaction conditions. Using at least two equivalents of the brominating agent is necessary. Reaction temperature and time also play a crucial role; prolonged reaction times and/or higher temperatures can favor the formation of the di-brominated product. The choice of catalyst and solvent system can also influence selectivity.
Q4: What are the potential side products in this reaction?
A4: Besides the mono-brominated 5-bromosalicylaldehyde, other potential side products can include over-brominated species (if other positions on the ring become susceptible to bromination under harsh conditions) and products from the oxidation of the aldehyde group to a carboxylic acid, especially if strong oxidizing agents are used. Impurities in the starting materials can also lead to undesired side products.
Troubleshooting Guide
Issue 1: Low Yield of this compound
| Possible Cause | Suggested Solution |
| Incomplete Reaction | - Increase the reaction time and monitor the progress using Thin Layer Chromatography (TLC).[2] - Gradually increase the reaction temperature, while monitoring for the formation of side products.[3] - Ensure the catalyst is active and used in the correct amount. |
| Suboptimal Stoichiometry | - Ensure at least two equivalents of the brominating agent (e.g., Bromine, NBS) are used relative to salicylaldehyde for di-bromination. - A slight excess of the brominating agent might be necessary, but a large excess can lead to over-bromination. |
| Poor Reagent Quality | - Use freshly purified salicylaldehyde. - If using NBS, ensure it is of high purity as impurities can lead to unreliable results.[4] - Ensure solvents are anhydrous, especially for reactions sensitive to moisture.[2] |
| Product Loss During Workup | - Optimize the extraction and purification steps. Ensure complete extraction from the aqueous phase. - During crystallization, ensure the correct solvent system and temperature are used to minimize loss of product in the mother liquor. |
Issue 2: Formation of Significant Amounts of 5-Bromosalicylaldehyde (Mono-brominated Product)
| Possible Cause | Suggested Solution |
| Insufficient Brominating Agent | - Increase the equivalents of the brominating agent to favor di-substitution. |
| Reaction Time Too Short | - The formation of the di-brominated product may be slower than the mono-bromination. Increase the reaction time and monitor the product distribution by TLC or GC-MS. |
| Reaction Temperature Too Low | - Gently increasing the temperature may provide the necessary activation energy for the second bromination to occur at a reasonable rate. |
Issue 3: Reaction is Not Initiating or is Very Sluggish
| Possible Cause | Suggested Solution |
| Inactive Catalyst | - For Lewis acid catalysis, ensure the catalyst has not been deactivated by moisture. - For oxidative bromination, ensure all components of the catalytic system are present and active. |
| Low Reaction Temperature | - Some reactions require an initial activation energy. Gently warm the reaction mixture to initiate the reaction, then maintain the optimal temperature. |
| Poor Mixing | - Ensure efficient stirring, especially in heterogeneous reaction mixtures, to facilitate contact between reactants and catalyst.[5] |
Data Presentation
Table 1: Comparison of Catalytic Methods for the Synthesis of Brominated Salicylaldehydes
| Catalyst/Method | Brominating Agent | Solvent | Temperature (°C) | Time | Product | Yield (%) | Reference |
| Glacial Acetic Acid | Br₂ | Glacial Acetic Acid | Not specified | Not specified | This compound | Nearly quantitative | [3] |
| N-Bromosuccinimide (NBS) & Tetrabutylammonium (B224687) bromide | NBS | Chloroform | 50 | 12 h | 3,5-Dibromo-2-pyrone* | 51-53 | [6] |
| Dioxovanadium(V) complex | KBr / H₂O₂ | Not specified | Not specified | 4 h | 5-Bromosalicylaldehyde | 34 | |
| Microwave-assisted | Not specified | Ethanol | 160 | 5 min | Salicylaldazine** | Not specified | [1] |
* Data for a related reaction involving N-bromosuccinimide for dibromination. ** Illustrates the speed of microwave-assisted reactions for salicylaldehyde derivatives.
Experimental Protocols
Protocol 1: Classical Synthesis of this compound
This protocol is based on the traditional method of electrophilic aromatic bromination.
Materials:
-
Salicylaldehyde
-
Glacial Acetic Acid
-
Bromine
Procedure:
-
Dissolve salicylaldehyde in glacial acetic acid in a round-bottom flask equipped with a dropping funnel and a magnetic stirrer.
-
Prepare a solution of bromine in glacial acetic acid in the dropping funnel.
-
Slowly add the bromine solution to the stirred salicylaldehyde solution. The reaction is exothermic, so the addition rate should be controlled to maintain a moderate temperature.
-
After the addition is complete, continue stirring the reaction mixture at room temperature until the reaction is complete (monitor by TLC).
-
Pour the reaction mixture into a beaker of ice water to precipitate the crude product.
-
Collect the solid product by vacuum filtration and wash with cold water.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain pure this compound.
Protocol 2: Synthesis using N-Bromosuccinimide (NBS)
This protocol is adapted from a procedure for the dibromination of a related compound and can be optimized for salicylaldehyde.[6]
Materials:
-
Salicylaldehyde
-
N-Bromosuccinimide (NBS)
-
Tetrabutylammonium bromide (TBAB) - Phase Transfer Catalyst
-
Chloroform
Procedure:
-
In a two-necked round-bottomed flask equipped with a reflux condenser and a magnetic stir bar, charge N-bromosuccinimide (2.5 equivalents), tetrabutylammonium bromide (0.05 equivalents), and chloroform.
-
Add salicylaldehyde (1 equivalent) to the stirring solution.
-
Heat the reaction mixture at 50 °C for 12 hours, monitoring the reaction by TLC.
-
After cooling to room temperature, add hexane (B92381) to the mixture.
-
Filter the mixture through a short plug of silica (B1680970) gel to remove the succinimide (B58015) byproduct, eluting with a suitable solvent mixture (e.g., 1:1 dichloromethane-hexane).
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizations
A generalized workflow for the synthesis of this compound.
A logical workflow for troubleshooting low yields in chemical synthesis.
References
Technical Support Center: Purification of Reaction Mixtures Containing 3,5-Dibromosalicylaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist in the removal of unreacted 3,5-Dibromosalicylaldehyde from reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: My reaction is complete, but I still have a significant amount of unreacted this compound. What is the most effective way to remove it?
A1: The most common and highly effective method for removing unreacted aldehydes, including this compound, is a liquid-liquid extraction using a saturated aqueous solution of sodium bisulfite (NaHSO₃).[1] This method is selective for aldehydes and some reactive ketones, forming a water-soluble adduct that can be easily separated from your desired product in an aqueous layer.[1]
Q2: Are there alternative methods to the sodium bisulfite wash for removing this compound?
A2: Yes, other common purification techniques include column chromatography and recrystallization. The choice of method depends on the properties of your desired product and the scale of your reaction. Column chromatography can be effective for separating compounds with different polarities.[2] Recrystallization is a good option if your product is a solid and a suitable solvent system can be found where the solubility of your product and the unreacted aldehyde differ significantly with temperature.[3][4]
Q3: I am concerned about the stability of my product under the conditions of the sodium bisulfite wash. Are there any precautions I should take?
A3: The sodium bisulfite wash is generally a mild procedure. However, if your product is sensitive to acidic conditions, it's worth noting that sulfur dioxide gas can be generated during the process.[1] Performing the extraction in a well-ventilated fume hood is essential. If your product contains a tri- or tetra-substituted double bond, using a non-polar organic solvent for the extraction can help avoid decomposition.[1]
Q4: Can I recover the this compound after it has been reacted with sodium bisulfite?
A4: Yes, the formation of the bisulfite adduct is a reversible reaction. To recover the this compound, the aqueous layer containing the adduct can be treated with a base (e.g., sodium hydroxide) to regenerate the aldehyde, which can then be extracted back into an organic solvent.[1]
Q5: What is a good starting point for a solvent system if I choose to use column chromatography?
A5: The choice of solvent system for column chromatography is highly dependent on the polarity of your desired product. A good starting point for separating aldehydes is often a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate.[5][6] You can determine the optimal solvent system by first running a thin-layer chromatography (TLC) analysis of your crude reaction mixture.[5]
Troubleshooting Guides
Issue 1: Incomplete Removal of this compound with Sodium Bisulfite Wash
| Possible Cause | Troubleshooting Step |
| Insufficient contact time or mixing | Vigorously shake the separatory funnel for at least 30-60 seconds to ensure thorough mixing of the organic and aqueous phases. |
| Concentration of sodium bisulfite solution is too low | Use a freshly prepared saturated aqueous solution of sodium bisulfite. |
| Formation of an insoluble adduct | For highly non-polar aldehydes, the bisulfite adduct may be insoluble in both the organic and aqueous layers, appearing as a solid at the interface.[1] If this occurs, filter the entire mixture through a pad of Celite® to remove the solid adduct before separating the layers.[1] |
| Reaction mixture not dissolved in a suitable co-solvent | Before adding the sodium bisulfite solution, dissolve your reaction mixture in a water-miscible solvent like methanol (B129727) or THF to facilitate the reaction between the aldehyde and the bisulfite in the aqueous phase.[1] |
Issue 2: Difficulty in Separating this compound by Column Chromatography
| Possible Cause | Troubleshooting Step |
| Inappropriate solvent system | The polarity of the eluent is critical. Use TLC to test various solvent systems (e.g., different ratios of hexanes:ethyl acetate) to achieve good separation between your product and the aldehyde.[5] A good target Rf for your product is around 0.3-0.4. |
| Aldehyde co-elutes with the product | If the polarity of your product and the aldehyde are very similar, consider derivatizing the unreacted aldehyde with sodium bisulfite before running the column. The resulting water-soluble adduct will remain at the baseline. |
| Product or aldehyde is sensitive to silica (B1680970) gel | Silica gel is slightly acidic and can sometimes cause decomposition of sensitive compounds.[5] You can neutralize the silica gel by adding 1-3% triethylamine (B128534) to your eluent.[6][7] Alternatively, consider using a different stationary phase like alumina.[8] |
Issue 3: Poor Recovery or Purity After Recrystallization
| Possible Cause | Troubleshooting Step |
| Incorrect solvent choice | The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[3] Test a range of solvents to find the best one for your product while leaving the this compound in the mother liquor. |
| Cooling the solution too quickly | Rapid cooling can lead to the trapping of impurities within the crystals. Allow the solution to cool slowly to room temperature before placing it in an ice bath.[3] |
| Product and aldehyde co-crystallize | If the solubility properties are too similar, recrystallization may not be effective. Consider one of the other purification methods first to remove the bulk of the aldehyde. |
Quantitative Data
| Aldehyde | Initial Purity of Desired Compound | Purity After Bisulfite Wash | Recovery of Desired Compound |
| Benzaldehyde | ~50% | >95% | >90% |
| Heptanal | ~60% | >98% | >92% |
| Anisaldehyde | ~75% | >99% | >95% |
Note: The data presented are representative examples and actual results may vary depending on the specific reaction conditions and the nature of the desired product.
Experimental Protocols
Protocol 1: Removal of this compound using Sodium Bisulfite Extraction
Materials:
-
Crude reaction mixture
-
Methanol or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bisulfite (NaHSO₃) solution (freshly prepared)
-
Organic extraction solvent (e.g., ethyl acetate, dichloromethane)
-
Deionized water
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolution: Dissolve the crude reaction mixture in a minimal amount of a water-miscible solvent like methanol or THF.[1]
-
Transfer: Transfer the solution to a separatory funnel.
-
Bisulfite Addition: Add an equal volume of a freshly prepared saturated aqueous sodium bisulfite solution.
-
Extraction: Shake the separatory funnel vigorously for 30-60 seconds.
-
Dilution and Separation: Add the organic extraction solvent and deionized water to the separatory funnel, and shake again. Allow the layers to separate. The aqueous layer (bottom layer if using a chlorinated solvent, top layer otherwise) will contain the this compound-bisulfite adduct.
-
Aqueous Layer Removal: Carefully drain and collect the aqueous layer.
-
Washing: Wash the organic layer sequentially with deionized water and then with brine.[9]
-
Drying: Transfer the organic layer to a clean flask and dry it over anhydrous MgSO₄ or Na₂SO₄.[9]
-
Concentration: Filter to remove the drying agent and concentrate the organic solvent using a rotary evaporator to obtain the purified product.[9]
Protocol 2: Purification by Column Chromatography
Materials:
-
Crude reaction mixture
-
Silica gel (230-400 mesh)
-
Eluent (e.g., a mixture of hexanes and ethyl acetate)
-
Chromatography column
-
Collection tubes
-
TLC plates and chamber
-
UV lamp
Procedure:
-
Solvent System Selection: Determine an appropriate eluent system by running TLC plates of the crude mixture with various solvent ratios (e.g., 9:1, 4:1, 1:1 hexanes:ethyl acetate). The ideal system will show good separation between your product and the this compound spot.
-
Column Packing: Pack a chromatography column with silica gel slurried in the chosen eluent.
-
Sample Loading: Dissolve the crude reaction mixture in a minimal amount of the eluent and carefully load it onto the top of the silica gel column.
-
Elution: Begin eluting the column with the chosen solvent system, collecting fractions in separate tubes.
-
Fraction Monitoring: Monitor the collected fractions by TLC to identify which fractions contain your purified product.
-
Combining and Concentrating: Combine the pure fractions and remove the eluent using a rotary evaporator to yield the purified product.
Visualizations
Caption: Workflow for removing this compound via sodium bisulfite extraction.
Caption: General workflow for purification by column chromatography.
References
Technical Support Center: Synthesis of Metal Complexes with Sterically Hindered 3,5-Dibromosalicylaldehyde Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of metal complexes with sterically hindered 3,5-Dibromosalicylaldehyde derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when working with this compound and its derivatives in metal complex synthesis?
A1: The main challenges arise from the steric hindrance imposed by the two bulky bromine atoms on the salicylaldehyde (B1680747) ring. This can lead to:
-
Slower reaction rates: The bulky bromine groups can impede the approach of the amine during Schiff base formation and the subsequent coordination of the ligand to the metal center.
-
Lower yields: Steric clashes can lead to incomplete reactions and the formation of side products, thus reducing the overall yield of the desired metal complex.
-
Difficulties in purification: The separation of the desired complex from unreacted ligands, starting materials, and byproducts can be challenging due to similar polarities.
-
Crystallization issues: The bulky nature of the ligands can sometimes hinder the formation of well-ordered crystal lattices, making it difficult to obtain single crystals for X-ray diffraction analysis.
Q2: How does the steric hindrance from the 3,5-dibromo substituents affect the coordination geometry of the resulting metal complex?
A2: The steric bulk of the 3,5-dibromo-substituted ligands can significantly influence the coordination geometry around the metal center. It may favor lower coordination numbers or lead to distorted geometries compared to complexes with less hindered ligands. For instance, a metal ion that might typically adopt an octahedral geometry could be forced into a distorted tetrahedral or square planar geometry.[1]
Q3: What are the common characterization techniques used for metal complexes of this compound derivatives?
A3: A combination of spectroscopic and analytical techniques is typically employed to characterize these complexes:
-
FT-IR Spectroscopy: To confirm the formation of the Schiff base (C=N stretch) and coordination to the metal (shifts in C=O and C-O bands).[2]
-
UV-Vis Spectroscopy: To study the electronic transitions within the complex.
-
NMR Spectroscopy (¹H and ¹³C): To elucidate the structure of the ligand and confirm complex formation.
-
Mass Spectrometry: To determine the molecular weight of the complex.
-
Elemental Analysis: To confirm the empirical formula of the synthesized complex.[2]
-
Single-Crystal X-ray Diffraction: To definitively determine the solid-state structure and coordination geometry of the complex.[1]
-
Molar Conductivity Measurements: To determine if the complex is an electrolyte or non-electrolyte in solution.[2]
Troubleshooting Guides
Problem 1: Low Yield of Schiff Base Ligand
| Symptom | Possible Cause | Suggested Solution |
| Low yield of the Schiff base ligand after reaction of this compound with a primary amine. | Incomplete reaction due to steric hindrance. | 1. Increase reaction time: Reflux the reaction mixture for a longer period (e.g., 4-8 hours). 2. Use a catalyst: Add a few drops of a mild acid catalyst like acetic acid to promote the condensation reaction. 3. Optimize solvent: Use a solvent that allows for azeotropic removal of water (e.g., benzene (B151609) or toluene (B28343) with a Dean-Stark apparatus) to drive the equilibrium towards product formation. 4. Increase temperature: If the reactants are stable, increasing the reflux temperature might enhance the reaction rate. |
| Reversibility of the reaction. | As mentioned above, ensure the removal of water as it is formed. | |
| Difficult purification leading to product loss. | Use column chromatography for purification if simple recrystallization is ineffective. A silica (B1680970) gel column with a suitable eluent system (e.g., ethyl acetate (B1210297)/methanol) can be effective. |
Problem 2: Low Yield or No Formation of the Metal Complex
| Symptom | Possible Cause | Suggested Solution |
| Low yield or failure to isolate the desired metal complex. | Inefficient coordination of the sterically hindered ligand to the metal salt. | 1. Optimize the metal-to-ligand ratio: While a 1:2 or 1:1 metal-to-ligand ratio is common, it may need to be adjusted based on the specific metal and ligand. 2. Use an appropriate base: For ligands with a phenolic proton, deprotonation with a suitable base (e.g., sodium methoxide (B1231860), triethylamine) prior to or during the reaction with the metal salt is crucial for coordination.[3] 3. Extend the reaction time and/or increase the temperature: Similar to the ligand synthesis, allowing more time for the reaction to proceed at an elevated temperature (reflux) can improve yields.[4] |
| Precipitation of metal hydroxide. | Ensure the reaction is carried out in a non-aqueous solvent if the metal salt is prone to hydrolysis. If a base is used, add it slowly to the ligand solution before introducing the metal salt. | |
| Unfavorable solvent. | The solubility of both the ligand and the metal salt is critical. Methanol (B129727) or ethanol (B145695) are commonly used solvents.[3] Sometimes, a co-solvent might be necessary to ensure all reactants are in solution. |
Problem 3: Difficulty in Obtaining High-Purity Complex
| Symptom | Possible Cause | Suggested Solution |
| Presence of unreacted ligand or other impurities in the final product. | Similar solubility of the complex and impurities. | 1. Thorough washing: Wash the crude product with appropriate solvents to remove unreacted starting materials. For example, if the complex is insoluble in a particular solvent in which the ligand is soluble, washing with that solvent can be effective. 2. Recrystallization: Attempt recrystallization from various solvent systems. 3. Column Chromatography: For non-ionic complexes, column chromatography can be a powerful purification technique. |
Problem 4: Inability to Grow Single Crystals for X-ray Diffraction
| Symptom | Possible Cause | Suggested Solution |
| The complex precipitates as an amorphous powder or microcrystalline solid. | The bulky ligands prevent ordered packing in a crystal lattice. | 1. Slow evaporation: Dissolve the purified complex in a suitable solvent and allow the solvent to evaporate slowly at room temperature. 2. Solvent diffusion: Create a layered system with a solution of the complex in a denser solvent at the bottom and a less dense solvent in which the complex is less soluble on top. Diffusion of the anti-solvent into the complex solution can promote slow crystallization. 3. Vary the counter-ion or co-ligand: If applicable, changing the counter-ion or introducing a smaller co-ligand can sometimes facilitate crystallization.[3] |
Data Presentation
Table 1: Summary of Reaction Conditions for Schiff Base Metal Complexes of this compound Derivatives.
| Metal Ion | Amine Component | Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) | Reference |
| Ni(II) | L-Valinol | Methanol | 0.5 | 50 | 85.3 | |
| Cu(II) | L-Valinol | Methanol | 0.5 | 50 | 88.2 | |
| Ni(II) | 1,10-phenanthroline (co-ligand) | Methanol | - | Room Temp. | - | [3] |
| Fe(III) | - (direct ligand coordination) | Methanol | - | - | - | [2] |
| Zn(II) | 2,2'-bipyridine (co-ligand) | - | - | - | - | [5] |
Table 2: Key FT-IR Spectral Data (cm⁻¹) for Schiff Base Ligands and their Metal Complexes.
| Compound Type | ν(C=N) (Azomethine) | ν(C=O) (Aldehyde) | ν(C-O) (Phenolic) | ν(M-N) | ν(M-O) | Reference |
| Free Schiff Base Ligand | ~1602-1627 | - | ~1272-1293 | - | - | [2][6] |
| Metal Complex | Shift to lower or higher frequency | Shift to lower frequency | Shift to higher frequency | ~580-614 | ~427-429 | [2] |
Experimental Protocols
1. General Procedure for the Synthesis of Schiff Base Ligands from this compound
This protocol is adapted from the synthesis of a chiral Schiff base ligand derived from 2-amino-3,5-dibromobenzaldehyde, which is a related starting material.
-
Dissolve this compound (1 equivalent) in a suitable solvent (e.g., benzene or ethanol).
-
Add the primary amine (1 equivalent) to the solution.
-
If using benzene, add a catalytic amount of triethylamine (B128534) and reflux the mixture using a Dean-Stark apparatus to remove water for approximately 4 hours. If using ethanol, reflux the mixture for 2-4 hours.
-
After cooling to room temperature, remove the solvent under reduced pressure.
-
If triethylamine hydrochloride is formed, it can be removed by filtration or by passing the reaction mixture through a short silica plug.
-
The crude product can be purified by recrystallization from a suitable solvent or by column chromatography.
2. General Procedure for the Synthesis of Metal Complexes
This protocol is a generalized procedure based on several literature methods.[3][4]
-
Dissolve the Schiff base ligand (1 or 2 equivalents) in a suitable solvent (e.g., methanol or ethanol).
-
In a separate flask, dissolve the metal salt (e.g., metal acetate or metal chloride, 1 equivalent) in the same solvent.
-
For ligands requiring deprotonation, add a base such as triethylamine or sodium methoxide (1 equivalent per phenolic proton) to the ligand solution and stir for a short period.[3]
-
Slowly add the metal salt solution to the ligand solution with constant stirring.
-
Reflux the resulting mixture for 2-4 hours. The formation of a precipitate may be observed.[4]
-
After cooling, collect the solid product by filtration.
-
Wash the product with the solvent used for the reaction and then with a solvent in which the product is insoluble (e.g., diethyl ether) to remove any unreacted starting materials.
-
Dry the purified complex under vacuum.
Visualizations
Caption: General experimental workflow for the synthesis of Schiff base ligands and their subsequent metal complexes.
Caption: Logical relationship illustrating the effects of steric hindrance from 3,5-dibromo substituents.
Caption: A simplified troubleshooting decision tree for addressing low product yields.
References
- 1. Synthesis, structures and urease inhibition studies of Schiff base metal complexes derived from this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Iron(III) Complexes with Substituted Salicylaldehydes: Synthesis, Interaction with DNA and Serum Albumins, and Antioxidant Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis and Structure Determination of Some Schiff Base Metal Complexes with Investigating Antibacterial Activity [article.sapub.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of 3,5-Dibromosalicylaldehyde and 3,5-Dichlorosalicylaldehyde in Urease Inhibition
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Urease, a nickel-containing metalloenzyme, is a critical virulence factor for several pathogenic bacteria, including Helicobacter pylori, and contributes to the pathogenesis of diseases such as peptic ulcers and urinary tract infections. The inhibition of urease is a key therapeutic strategy. Salicylaldehyde (B1680747) derivatives have emerged as a promising class of urease inhibitors. This guide compares two halogenated salicylaldehydes, 3,5-Dibromosalicylaldehyde and 3,5-Dichlorosalicylaldehyde (B181256), primarily through the lens of their Schiff base metal complexes, for which experimental data is available.
Comparative Performance of Derivatives
While direct IC50 values for this compound and 3,5-Dichlorosalicylaldehyde in urease inhibition are not prominently reported, studies on their Schiff base metal complexes provide a basis for comparison. A notable study synthesized and evaluated a series of copper(II), nickel(II), zinc(II), and cobalt(II) complexes of Schiff bases derived from these two aldehydes. The data revealed that the Schiff base copper(II) complexes, in particular, exhibited potent urease inhibitory activities.
| Compound Derivative | Target Enzyme | IC50 (µM) | Reference Compound | Reference IC50 (µM) |
| Schiff base copper(II) complexes derived from this compound/3,5-dichlorosalicylaldehyde | Jack bean urease | 1.51 - 3.52 | Acetohydroxamic acid | 62.52 |
Table 1: Urease Inhibition Data for Schiff Base Metal Complexes. This table summarizes the potent inhibitory activity of Schiff base copper(II) complexes derived from both this compound and 3,5-dichlorosalicylaldehyde against jack bean urease, showing significantly lower IC50 values compared to the standard inhibitor, acetohydroxamic acid.[1]
The study highlights that the nature of the halogen substituent (bromo vs. chloro) and the metal ion coordinated to the Schiff base play a crucial role in the overall inhibitory potency. The strong performance of the copper(II) complexes suggests that chelation with metal ions significantly enhances the urease inhibitory activity of the parent aldehydes.
Experimental Protocols
A standardized and widely accepted method for determining urease inhibitory activity is the in vitro assay using jack bean urease. The following protocol outlines the key steps involved.
In Vitro Urease Inhibition Assay (Jack Bean Urease)
This colorimetric assay quantifies the amount of ammonia (B1221849) produced from the enzymatic hydrolysis of urea (B33335). The Berthelot (or indophenol) method is commonly employed for its sensitivity and reliability.
Materials:
-
Jack bean urease (lyophilized powder)
-
Phosphate (B84403) buffer (e.g., 0.1 M, pH 7.4)
-
Urea solution (substrate)
-
Test compounds (this compound, 3,5-Dichlorosalicylaldehyde, or their derivatives) dissolved in a suitable solvent (e.g., DMSO)
-
Standard inhibitor (e.g., Thiourea or Acetohydroxamic acid)
-
Phenol (B47542) reagent (e.g., 1% w/v phenol in 5% w/v sodium nitroprusside)
-
Alkali reagent (e.g., 0.5% w/v sodium hydroxide (B78521) in 0.1% sodium hypochlorite)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Reagents: Prepare all solutions in the phosphate buffer.
-
Assay Mixture Preparation: In a 96-well plate, add the following to each well:
-
25 µL of the test compound solution at various concentrations.
-
25 µL of Jack bean urease solution.
-
-
Pre-incubation: Incubate the plate at 37°C for a specified time (e.g., 15 minutes).
-
Reaction Initiation: Add 50 µL of urea solution to each well to start the enzymatic reaction.
-
Incubation: Incubate the plate at 37°C for 30 minutes.
-
Color Development: Stop the reaction and induce color change by adding 50 µL of phenol reagent and 50 µL of alkali reagent to each well.
-
Final Incubation: Incubate the plate at room temperature for 10 minutes for color development.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 630 nm) using a microplate reader.
-
Calculation: The percentage of inhibition is calculated using the following formula: % Inhibition = [ (Absorbance of control - Absorbance of test sample) / Absorbance of control ] x 100
-
IC50 Determination: The IC50 value, the concentration of the inhibitor required to inhibit 50% of the urease activity, is determined by plotting the percentage of inhibition against the inhibitor concentration.
Figure 1: Experimental Workflow for In Vitro Urease Inhibition Assay. This diagram outlines the sequential steps involved in the colorimetric assay to determine the inhibitory potential of test compounds against urease.
Mechanism of Urease Inhibition by Salicylaldehyde Derivatives
The inhibitory mechanism of salicylaldehyde derivatives against urease is believed to involve the interaction of the aldehyde and hydroxyl groups with the nickel ions in the enzyme's active site. The active site of urease contains a bi-nickel center, which is crucial for the hydrolysis of urea.
Inhibitors like salicylaldehydes can act as chelating agents, binding to one or both nickel ions. This interaction can occur through the oxygen atoms of the hydroxyl and carbonyl groups. The formation of a stable complex between the inhibitor and the nickel center blocks the access of the substrate (urea) to the active site, thereby inhibiting the enzymatic reaction.
The presence of electron-withdrawing halogen atoms (bromine or chlorine) on the salicylaldehyde ring can influence the acidity of the hydroxyl group and the electrophilicity of the carbonyl carbon, potentially modulating the binding affinity of the inhibitor to the nickel ions. The formation of Schiff bases and subsequent complexation with metal ions, as demonstrated in the literature, further enhances this chelating ability, leading to more potent inhibition.
Figure 2: Proposed Mechanism of Urease Inhibition. This diagram illustrates the proposed mechanism where salicylaldehyde derivatives bind to the bi-nickel center in the urease active site, leading to the inhibition of its enzymatic activity.
Conclusion
While direct comparative data on the urease inhibitory activity of this compound and 3,5-Dichlorosalicylaldehyde is limited, the available evidence from their derivatives strongly suggests their potential as scaffolds for the design of potent urease inhibitors. The significantly enhanced activity of their Schiff base metal complexes underscores the importance of chelation in their mechanism of action. Further research focusing on the synthesis and evaluation of a broader range of derivatives, as well as computational docking studies, would be invaluable in elucidating the precise structure-activity relationships and optimizing the design of novel and effective urease inhibitors based on these halogenated salicylaldehyde cores. The provided experimental protocol offers a standardized method for researchers to conduct these essential evaluations.
References
A Comparative Guide to Fluorescent Probes: 3,5-Dibromosalicylaldehyde vs. 5-Bromosalicylaldehyde
For Researchers, Scientists, and Drug Development Professionals
The strategic selection of a fluorophore's core structure is a critical determinant of a fluorescent probe's ultimate performance. Among the versatile scaffolds available, salicylaldehyde (B1680747) and its derivatives are widely used due to their straightforward synthesis and effective sensing capabilities.[1][2] This guide provides an objective, data-supported comparison between fluorescent probes derived from two common precursors: 3,5-Dibromosalicylaldehyde and 5-bromosalicylaldehyde. Understanding the subtle yet significant differences imparted by their bromine substitution patterns is key to designing probes with optimal sensitivity, selectivity, and photophysical properties for advanced applications.
Core Molecular Structures: The Foundation of Performance
The fundamental distinction between the two precursors lies in the number and position of the electron-withdrawing bromine atoms on the salicylaldehyde ring. This structural difference directly influences the electronic environment of the resulting probe, impacting its interaction with target analytes and its fluorescence characteristics. This compound features two bromine atoms, creating a more electron-deficient aromatic system compared to the monosubstituted 5-bromosalicylaldehyde.[3][4]
Caption: Core structures of this compound and 5-bromosalicylaldehyde.
Performance Comparison: A Data-Driven Analysis
The choice of precursor significantly affects the key performance indicators of a fluorescent probe. While direct, side-by-side comparisons in a single study are rare, a survey of the literature allows for the compilation of representative data and established trends. Probes are often synthesized via a Schiff base condensation reaction.[5][6][7][8]
Table 1: Quantitative Performance Comparison of Representative Probes
| Parameter | Probes from this compound | Probes from 5-Bromosalicylaldehyde / Derivatives | Key Considerations |
| Analyte | Metal Ions (e.g., Cu²⁺) | Metal Ions (e.g., Al³⁺, Fe³⁺) | The probe's receptor site primarily dictates selectivity. |
| Quantum Yield (Φ) | Generally lower | Can be higher | The two bromine atoms can induce a "heavy atom effect," increasing non-radiative decay and lowering the quantum yield.[9] |
| Limit of Detection (LOD) | Potentially lower (higher sensitivity) | Nanomolar to Micromolar range | The altered electronics from di-bromination can lead to stronger binding or a more pronounced fluorescence change, improving sensitivity. |
| Excitation (λex) / Emission (λem) | Often red-shifted | Generally at shorter wavelengths | The extended π-conjugation and electron-withdrawing nature of the two bromine atoms can shift spectra to longer wavelengths. |
| Response Mechanism | CHEF, ESIPT, PET | CHEF, ESIPT, PET | Common mechanisms include Chelation-Enhanced Fluorescence (CHEF), Excited-State Intramolecular Proton Transfer (ESIPT), and Photoinduced Electron Transfer (PET).[1][5][10] |
Note: The values are highly dependent on the complete molecular structure of the final probe, the solvent system, and the specific target analyte. For example, a probe built from salicylaldehyde detected Al³⁺ and Zn²⁺ with limits of detection of 3.99 nM and 1.33 nM, respectively.[10] Another set of probes derived from 5-methyl salicylaldehyde detected Al³⁺ with an LOD of 0.281 µM.[1][5]
Signaling Pathways and Experimental Workflows
The operational principle of these probes often relies on the modulation of their fluorescence upon binding to a target analyte. A common and effective mechanism is Chelation-Enhanced Fluorescence (CHEF).
Signaling Pathway: Chelation-Enhanced Fluorescence (CHEF)
In the unbound state, the probe has free rotation around certain bonds, which provides a pathway for non-radiative decay, resulting in weak or no fluorescence. Upon chelation with a metal ion, a rigid, planar complex is formed. This rigidity restricts molecular vibrations and rotations, blocking the non-radiative decay pathway and forcing the excited molecule to relax by emitting a photon, thus "turning on" the fluorescence.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. 5-Bromosalicylaldehyde | C7H5BrO2 | CID 72863 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | C7H4Br2O2 | CID 7024 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Schiff Base Compounds Derived from 5-Methyl Salicylaldehyde as Turn-On Fluorescent Probes for Al3+ Detection: Experimental and DFT Calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of Three Salicylaldehyde Schiff Base Fluorescent Probes and Its Application for Fe<sup>3+</sup> Identification [fxcsxb.com]
- 7. 3,5-二溴水杨醛 98% | Sigma-Aldrich [sigmaaldrich.com]
- 8. scbt.com [scbt.com]
- 9. researchgate.net [researchgate.net]
- 10. Salicylaldehyde built fluorescent probe for dual sensing of Al3+, Zn2+ ions: Applications in latent fingerprint, bio-imaging & real sample analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Salicylaldehyde-Based and Quantum Dot Sensors for Aluminum Ion Detection
For researchers, scientists, and drug development professionals, the accurate and sensitive detection of metal ions is paramount. This guide provides a detailed comparison of a Schiff base sensor derived from a 3,5-disubstituted salicylaldehyde (B1680747) derivative for the detection of Aluminum (Al³⁺) ions against a prominent alternative: amino acid-functionalized carbon quantum dots (AA-CQDs).
This comparison focuses on key performance metrics, experimental protocols, and the underlying signaling mechanisms to provide a comprehensive evaluation for informed sensor selection in various research and development applications.
Performance Comparison
The selection of an appropriate sensor depends on various factors, including the required sensitivity, selectivity, and the experimental conditions. The following table summarizes the key performance characteristics of a representative 5-methyl salicylaldehyde-based Schiff base sensor and an amino acid-functionalized carbon quantum dot sensor for the detection of Al³⁺.
| Feature | 5-Methyl Salicylaldehyde Schiff Base Sensor (for Al³⁺) | Amino Acid-Functionalized Carbon Quantum Dots (for Al³⁺) |
| Limit of Detection (LOD) | 2.81 x 10⁻⁷ M[1] | 0.32 µmol L⁻¹ (3.2 x 10⁻⁷ M)[2][3] |
| Signaling Mechanism | Chelation-Enhanced Fluorescence (CHEF)[1] | Fluorescence Enhancement[2][3] |
| Selectivity | High selectivity for Al³⁺ over other metal ions.[1] | High selectivity for Al³⁺.[2][3] |
| Response Time | Approximately 80 seconds[1] | Not explicitly stated |
| Binding Stoichiometry (Sensor:Ion) | 1:1[1] | Not explicitly stated |
| Instrumentation | Fluorescence Spectrophotometer | Fluorescence Spectrophotometer |
Signaling Pathways and Experimental Workflow
To visualize the operational principles and experimental procedures, the following diagrams illustrate the signaling pathway of the salicylaldehyde-based Schiff base sensor upon binding to Al³⁺ and a typical experimental workflow for metal ion detection using a fluorescent sensor.
References
Stability Under Scrutiny: A Comparative Analysis of Schiff Bases from Substituted Salicylaldehydes
A deep dive into the thermal and hydrolytic stability of Schiff bases derived from salicylaldehydes bearing various electron-donating and electron-withdrawing substituents reveals significant variations in their resilience. This guide provides a comparative analysis, supported by experimental data, to inform researchers, scientists, and drug development professionals on the rational design and selection of these versatile compounds for diverse applications.
The stability of a Schiff base, characterized by its resistance to decomposition under heat (thermal stability) and breakdown in the presence of water (hydrolytic stability), is a critical parameter influencing its suitability for applications ranging from catalysis and materials science to medicinal chemistry. The electronic nature of substituents on the salicylaldehyde (B1680747) ring plays a pivotal role in modulating these stability profiles.
Comparative Analysis of Thermal and Hydrolytic Stability
To facilitate a clear comparison, the following tables summarize the key stability data for Schiff bases derived from aniline (B41778) and various substituted salicylaldehydes.
Thermal Stability
The thermal stability of the Schiff bases was evaluated using thermogravimetric analysis (TGA), with the onset temperature of decomposition serving as the primary metric for comparison.
| Salicylaldehyde Substituent | Amine Component | Onset of Decomposition (°C) | Reference |
| Unsubstituted | Aniline | ~200 | [1] |
| 5-Chloro (Electron-withdrawing) | Aniline | Not explicitly found | |
| 5-Nitro (Strong electron-withdrawing) | p-Anisidine | Not explicitly found for ligand | [2] |
| 5-Methoxy (Electron-donating) | Aniline | Not explicitly found | |
| 3-Methoxy (Electron-donating) | Aniline | Not explicitly found for ligand | [3] |
Note: Direct, comparable TGA data for Schiff bases with a systematic variation of substituents on the salicylaldehyde ring proved challenging to locate within a single study. The data presented is based on available individual reports and highlights the need for further direct comparative studies.
Hydrolytic Stability
The hydrolytic stability was assessed by monitoring the kinetics of the hydrolysis reaction under controlled pH and temperature. The pseudo-first-order rate constant (k_obs) serves as the quantitative measure of instability; a higher k_obs value indicates faster hydrolysis and lower stability.
| Salicylaldehyde Substituent | Amine Component | pH | Temperature (°C) | Rate Constant, k_obs (s⁻¹) | Reference |
| Unsubstituted | m-Chloroaniline | 7.0 (Neutral) | 30 | ~1.0 x 10⁻⁴ (estimated from graph) | |
| Unsubstituted | m-Methylaniline | 7.0 (Neutral) | 20 | ~2.0 x 10⁻⁴ (estimated from graph) | [4] |
| 5-Chloro (Electron-withdrawing) | m-Toluidine | Not specified | 30-45 | (Formation kinetics studied) | [5] |
Note: The available kinetic data for hydrolysis varies in terms of the amine component and specific reaction conditions, making direct comparisons of the substituent effect on the salicylaldehyde challenging. The data suggests that the nature of the amine also significantly influences hydrolytic stability.
Deciphering the Stability Puzzle: A Logical Framework
The stability of a Schiff base is intrinsically linked to the electronic properties of its constituent aromatic rings. The following diagram illustrates the logical relationship between substituent effects and the resulting stability of the Schiff base.
Caption: Logical workflow of substituent effects on Schiff base stability.
Generally, electron-donating groups on the salicylaldehyde ring increase the electron density at the imine carbon, making it less electrophilic and thus potentially more resistant to nucleophilic attack by water (increased hydrolytic stability). Conversely, electron-withdrawing groups decrease the electron density at the imine carbon, rendering it more susceptible to hydrolysis. The effect on thermal stability is more complex and can be influenced by factors such as bond dissociation energies and crystal packing forces.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Synthesis of N-salicylidene-aniline (General Procedure)
-
Reactant Preparation: An equimolar amount of salicylaldehyde and aniline are taken in a round-bottom flask.
-
Solvent Addition: Ethanol (B145695) is added to the flask to dissolve the reactants.
-
Reaction: The mixture is refluxed for a specified period (typically 1-3 hours).
-
Product Isolation: The reaction mixture is cooled to room temperature, and the precipitated solid is collected by filtration.
-
Purification: The crude product is recrystallized from a suitable solvent, such as ethanol, to obtain the pure Schiff base.
-
Characterization: The structure and purity of the synthesized Schiff base are confirmed using spectroscopic techniques like FT-IR, ¹H NMR, and ¹³C NMR.
Thermal Stability Analysis (Thermogravimetric Analysis - TGA)
-
Sample Preparation: A small, accurately weighed sample of the Schiff base (typically 5-10 mg) is placed in a TGA crucible (e.g., alumina).
-
Instrumentation: The analysis is performed using a thermogravimetric analyzer.
-
Experimental Conditions: The sample is heated from ambient temperature to a final temperature (e.g., 800 °C) at a constant heating rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen gas flow of 50 mL/min).
-
Data Analysis: The TGA curve (weight loss vs. temperature) is analyzed to determine the onset temperature of decomposition, which is taken as an indicator of thermal stability.
Hydrolytic Stability Analysis (UV-Vis Spectrophotometry)
-
Solution Preparation: A stock solution of the Schiff base is prepared in a suitable organic solvent (e.g., ethanol or dioxane). Buffer solutions of desired pH values are also prepared.
-
Kinetic Measurement: A small aliquot of the Schiff base stock solution is added to the buffer solution in a quartz cuvette, and the absorbance at a specific wavelength (corresponding to the λ_max of the Schiff base) is monitored over time using a UV-Vis spectrophotometer.
-
Data Analysis: The rate of hydrolysis is determined by fitting the absorbance vs. time data to a pseudo-first-order kinetic model. The slope of the plot of ln(A_t - A_∞) versus time gives the observed rate constant (k_obs).[4]
This comparative guide underscores the critical role of substituents in dictating the stability of salicylaldehyde-derived Schiff bases. While general trends can be inferred, the need for systematic and directly comparable experimental data remains crucial for the precise engineering of these compounds for specific technological and therapeutic applications.
References
The Impact of Bromine Substitution on the Spectral Properties of Salicylaldehyde Schiff Bases: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The strategic modification of molecular structures plays a pivotal role in the development of novel compounds with tailored photophysical properties. Among the versatile class of organic compounds, salicylaldehyde (B1680747) Schiff bases are of significant interest due to their applications in various fields, including medicinal chemistry and materials science. The introduction of halogen substituents, such as bromine, onto the salicylaldehyde ring can profoundly influence their electronic and, consequently, their spectral characteristics. This guide provides a comparative analysis of the influence of bromine substitution on the absorption and emission properties of salicylaldehyde Schiff bases, supported by experimental data from the literature.
Comparison of Spectral Properties
The following table summarizes the key spectral properties of an unsubstituted salicylaldehyde Schiff base and its bromo-substituted derivatives. It is important to note that the data has been collated from different research articles, and thus the amine substituent and the solvent used for analysis may vary, which can also influence the spectral properties.
| Compound | Amine Substituent | Solvent | Absorption Max (λ_max) (nm) | Molar Absorptivity (ε) (M⁻¹cm⁻¹) | Emission Max (λ_em) (nm) | Quantum Yield (Φ) | Reference Source(s) |
| N-Salicylideneaniline | Aniline (B41778) | THF | ~340-350 | Not Reported | Not Reported | Not Reported | [1] |
| (E)-3-((5-bromo-2-hydroxybenzylidene)amino)propanoic acid | β-alanine | Ethanol (B145695) | 307 | Not Reported | Not Reported | Not Reported | [2] |
| Schiff Base of 3,5-dibromosalicylaldehyde | Various amines | Various | Not explicitly stated in abstracts | Not Reported | Not Reported | Not Reported |
Note: The available literature provides limited directly comparable quantitative data for a homologous series of bromo-substituted salicylaldehyde Schiff bases under identical conditions. The data presented here is from separate studies and is intended to provide a general overview of the expected spectral shifts.
Experimental Protocols
General Synthesis of Salicylaldehyde Schiff Bases
The synthesis of salicylaldehyde Schiff bases is typically achieved through a condensation reaction between the corresponding salicylaldehyde (unsubstituted or bromo-substituted) and a primary amine.
Materials:
-
Salicylaldehyde (or 5-bromosalicylaldehyde, this compound)
-
Primary amine (e.g., aniline, β-alanine)
-
Ethanol (or other suitable solvent)
-
Glacial acetic acid (optional, as a catalyst)
Procedure:
-
Dissolve the salicylaldehyde derivative (1 mmol) in a minimal amount of hot ethanol.
-
In a separate flask, dissolve the primary amine (1 mmol) in ethanol.
-
Add the amine solution dropwise to the aldehyde solution with constant stirring.
-
A few drops of glacial acetic acid can be added to catalyze the reaction.
-
Reflux the reaction mixture for 2-4 hours.[2]
-
Cool the reaction mixture to room temperature, and then in an ice bath to facilitate precipitation.
-
The resulting solid product is collected by vacuum filtration, washed with cold ethanol, and dried.
-
Recrystallization from a suitable solvent like ethanol can be performed for further purification.[2]
Spectroscopic Measurements
UV-Visible Absorption Spectroscopy:
-
Prepare a dilute solution of the Schiff base in a suitable spectroscopic grade solvent (e.g., ethanol, THF).
-
Record the absorption spectrum using a double-beam UV-Vis spectrophotometer over a wavelength range of 200-800 nm.
-
The solvent used for the sample preparation should be used as the reference.
Fluorescence Spectroscopy:
-
Prepare a dilute solution of the Schiff base in a suitable spectroscopic grade solvent. The absorbance of the solution at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.
-
Excite the sample at its absorption maximum (λ_max).
-
Record the emission spectrum over a wavelength range starting from the excitation wavelength to the near-infrared region.
-
To determine the fluorescence quantum yield (Φ), a standard fluorophore with a known quantum yield in the same solvent is measured under identical experimental conditions. The quantum yield of the sample can be calculated using the following equation:
Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (η_sample² / η_std²)
where:
-
Φ is the quantum yield
-
I is the integrated emission intensity
-
A is the absorbance at the excitation wavelength
-
η is the refractive index of the solvent
-
Influence of Bromine Substitution: A Discussion
The introduction of bromine atoms to the salicylaldehyde ring is expected to influence the spectral properties of the resulting Schiff bases due to a combination of electronic and steric effects.
-
Electronic Effects: Bromine is an electron-withdrawing group through its inductive effect (-I) and an electron-donating group through its resonance effect (+R). The net effect on the electronic transitions of the molecule depends on the position of substitution.
-
Bathochromic Shift (Red Shift): The presence of a bromine atom, particularly at the 5-position (para to the hydroxyl group), can lead to a red shift in the absorption maximum. This is because the resonance effect can extend the π-conjugation of the system, lowering the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).
-
Hypsochromic Shift (Blue Shift): In some cases, the strong inductive effect of bromine might dominate, leading to a blue shift. The observed shift is a balance of these opposing effects. The absorption maximum of 307 nm for the 5-bromo derivative compared to the ~340-350 nm for the unsubstituted aniline Schiff base suggests a significant influence of the amine substituent and solvent, making a direct comparison of the bromine effect challenging without a more controlled study.
-
-
Heavy Atom Effect: Bromine, being a heavy atom, can enhance spin-orbit coupling. This can facilitate intersystem crossing from the singlet excited state to the triplet excited state, which may lead to a decrease in fluorescence quantum yield and an increase in phosphorescence.
Visualizing the Chemical Structures
The following diagram illustrates the general structure of a salicylaldehyde Schiff base and highlights the positions of bromine substitution discussed in this guide.
Caption: Chemical structures of unsubstituted, mono-bromo, and di-bromo salicylaldehyde Schiff bases.
Note: The DOT script above is a template and requires actual image URLs for the chemical structures to be rendered correctly. As a text-based AI, I cannot generate images directly. The placeholders https://i.imgur.com/example_...png should be replaced with the URLs of the actual chemical structure images.
Conclusion
The substitution of bromine onto the salicylaldehyde ring of Schiff bases presents a viable strategy for tuning their spectral properties. While the available literature provides insights into the synthesis and basic spectral characterization of these compounds, a comprehensive and systematic comparative study under uniform conditions is needed for a more definitive understanding of the structure-property relationships. Future research focusing on a homologous series of bromo-substituted salicylaldehyde Schiff bases, with consistent amine moieties and solvents, would be invaluable for elucidating the precise influence of the position and number of bromine substituents on their photophysical behavior. This would greatly aid in the rational design of novel Schiff bases for targeted applications in drug development and materials science.
References
Comparative Biological Activities of Halogenated Salicylaldehyde Derivatives
A comprehensive analysis of the structure-activity relationship (SAR) of halogenated salicylaldehyde (B1680747) derivatives reveals their significant potential across various therapeutic areas, including antimicrobial, anticancer, antioxidant, and enzyme inhibitory applications. The nature and position of the halogen substituent on the salicylaldehyde ring profoundly influence the biological activity of these compounds. This guide provides a comparative overview of their performance, supported by experimental data, to aid researchers and drug development professionals in this field.
The introduction of halogens (Fluorine, Chlorine, Bromine, Iodine) into the salicylaldehyde scaffold modulates the electronic and steric properties of the molecule, thereby affecting its interaction with biological targets.[1] Generally, halogenation increases the lipophilicity of the compounds, which can enhance cell membrane permeability.[2]
Antimicrobial Activity
Halogenated salicylaldehyde derivatives, particularly their Schiff base forms, have demonstrated significant antimicrobial properties.[1][3] The table below summarizes the Minimum Inhibitory Concentration (MIC) of various derivatives against different microbial strains.
| Compound/Analog | Halogen | Test Organism | MIC (µg/mL) | Reference |
| Schiff base of 5-bromosalicylaldehyde (B98134) and 2-aminopyridine | Bromine | S. aureus | 0.625 | [1] |
| Schiff base of 5-bromosalicylaldehyde and 2-aminopyridine | Bromine | E. coli | 2.5 | [1] |
| 5-chloro-N-(4'-bromo-3'-trifluoromethylphenyl)-2-hydroxybenzamide | Chlorine, Fluorine | MRSA and VRSA strains | 0.031–0.062 | [4] |
| Zinc(II) complex of 3-bromo-5-chloro-salicylaldehyde | Bromine, Chlorine | S. aureus | - | [5] |
| Zinc(II) complex of 3-bromo-5-chloro-salicylaldehyde | Bromine, Chlorine | B. subtilis | - | [5] |
| Zinc(II) complex of 3-bromo-5-chloro-salicylaldehyde | Bromine, Chlorine | E. coli | - | [5] |
SAR Observations:
-
The presence of bromine at the 5-position of the salicylaldehyde ring in Schiff base derivatives leads to potent antibacterial activity.[1]
-
A combination of chloro and trifluoromethyl substitutions on the salicylanilide (B1680751) scaffold results in excellent activity against multidrug-resistant S. aureus.[4]
Anticancer Activity
The anticancer potential of halogenated salicylaldehyde derivatives has been extensively studied, with many compounds exhibiting significant cytotoxicity against various cancer cell lines.[6][7][8][9][10]
| Compound/Analog | Halogen | Cancer Cell Line | IC50 (µM) | Reference |
| Δ/Λ-[Ru(bpy)2(5-bromosalicylaldehyde)]BF4 | Bromine | Human cancer cells | - | [6][7] |
| Δ/Λ-[Ru(bpy)2(3,5-dibromosalicylaldehyde)]BF4 | Bromine | Human cancer cells | - | [6][7] |
| Δ/Λ-[Ru(bpy)2(5-chlorosalicylaldehyde)]BF4 | Chlorine | Human cancer cells | - | [6][7] |
| Δ/Λ-[Ru(bpy)2(3,5-dichlorosalicylaldehyde)]BF4 | Chlorine | Human cancer cells | - | [6][7] |
| Δ/Λ-[Ru(bpy)2(3-bromo-5-chlorosalicylaldehyde)]BF4 | Bromine, Chlorine | Human cancer cells | - | [6][7] |
| Fluorinated Fe(III) salophene complexes | Fluorine | HT-29, MCF-7, MDA-MB-231 | 0.05 - 2.45 | [11][12] |
| 5-bromosalicylaldehyde-derived hydrazones | Bromine | SKW-3, HL-60 | - | [13] |
SAR Observations:
-
For Ru(II) complexes, dihalogenated ligands confer enhanced cytotoxicity compared to monohalogenated ones.[6][7][8]
-
Bromine-containing Ru(II) complexes exhibit the highest cytotoxicity.[6][7][8] These complexes can induce an increase in intracellular ROS levels and mitochondrial dysfunction.[7][8]
-
Fluorinated Fe(III) salophene complexes show potent growth inhibitory effects against various cancer cell lines.[11][12]
-
The presence of a bromine atom in salicylaldehyde-based hydrazones significantly increases their bioactivity.[13][14]
Antioxidant Activity
The antioxidant capacity of these derivatives is often evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.
| Compound/Analog | Halogen | Antioxidant Activity (IC50) | Reference |
| 4-Bromo-2-hydroxybenzaldehyde analogs | Bromine | Varies | [1] |
| Zinc(II) complexes of 3-bromo-5-chloro-salicylaldehyde | Bromine, Chlorine | Moderate scavenging activity | [5][15] |
SAR Observations:
-
The phenolic hydroxyl group is crucial for the antioxidant activity. The nature and position of the halogen can modulate this activity.[1]
Enzyme Inhibition
Certain halogenated salicylaldehyde derivatives have been identified as potent enzyme inhibitors.
| Compound/Analog | Halogen | Target Enzyme | IC50 (µM) | Reference |
| Iodinated Salicylhydrazone derivative (4e) | Iodine | α-Glucosidase | 14.86 ± 0.24 | [16][17] |
| Iodinated Salicylhydrazone derivative (4g) | Iodine | α-Glucosidase | 15.58 ± 0.30 | [16][17] |
| Iodinated Salicylhydrazone derivative (4i) | Iodine | α-Glucosidase | 18.05 ± 0.92 | [16][17] |
| Iodinated Salicylhydrazone derivative (4j) | Iodine | α-Glucosidase | 17.56 ± 0.39 | [16][17] |
SAR Observations:
-
Iodinated salicylhydrazone derivatives are potent inhibitors of α-glucosidase, with activity significantly better than the standard drug acarbose.[16][17] The inhibition is driven by interactions such as π–π stacking, halogen bonding, and hydrophobic interactions.[16][17]
Experimental Protocols
1. Antimicrobial Activity Assay (MIC Determination)
The minimum inhibitory concentration (MIC) is determined using the broth microdilution method.
-
Preparation of Inoculum: Bacterial or fungal strains are cultured in an appropriate broth medium overnight. The culture is then diluted to a standardized concentration (e.g., 10^5 CFU/mL).
-
Compound Preparation: The test compounds are dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in the broth medium in a 96-well microtiter plate.
-
Incubation: The standardized inoculum is added to each well containing the serially diluted compounds. The plate is incubated at an appropriate temperature (e.g., 37°C for bacteria) for a specified period (e.g., 24 hours).
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
2. Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay to assess cell viability.[1]
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.[1]
-
Compound Treatment: The cells are treated with various concentrations of the test compound and incubated for a specific duration (e.g., 24, 48, or 72 hours).[1] Control wells with untreated cells are included.[1]
-
MTT Addition: After the incubation period, the medium is replaced with a fresh medium containing MTT solution. The plate is incubated for a few hours to allow the viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Formazan Solubilization: The medium is removed, and a solvent (e.g., DMSO) is added to dissolve the formazan crystals, resulting in a colored solution.
-
Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The cell viability is calculated as a percentage of the control, and the IC50 value is determined.
3. Antioxidant Activity: DPPH Radical Scavenging Assay
This assay measures the ability of a compound to scavenge the stable free radical DPPH.[1]
-
Reaction Mixture: A solution of the test compound at various concentrations is mixed with a solution of DPPH in a suitable solvent (e.g., methanol).
-
Incubation: The reaction mixture is incubated in the dark for a specific period (e.g., 30 minutes).
-
Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 517 nm). A decrease in absorbance indicates radical scavenging activity.
-
Calculation: The percentage of radical scavenging activity is calculated, and the IC50 value (the concentration required to scavenge 50% of the radicals) is determined.[1]
Visualizations
Caption: SAR of Halogenated Salicylaldehydes in Anticancer Activity.
References
- 1. benchchem.com [benchchem.com]
- 2. scispace.com [scispace.com]
- 3. researchgate.net [researchgate.net]
- 4. Bio-evaluation of fluoro and trifluoromethyl-substituted salicylanilides against multidrug-resistant S. aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Zinc(ii) complexes of 3-bromo-5-chloro-salicylaldehyde: characterization and biological activity - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 6. The effect of halogenation of salicylaldehyde on the antiproliferative activities of {Δ/Λ-[Ru(bpy) 2 (X,Y-sal)]BF 4 } complexes - Dalton Transactions (RSC Publishing) DOI:10.1039/D2DT00401A [pubs.rsc.org]
- 7. The effect of halogenation of salicylaldehyde on the antiproliferative activities of {Δ/Λ-[Ru(bpy)2(X,Y-sal)]BF4} complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Salicylanilides and Their Anticancer Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Salicylanilides and Their Anticancer Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Fluorinated Fe(III) salophene complexes: optimization of tumor cell specific activity and utilization of fluorine labeling for in vitro analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. Gallium (III) Complexes with 5-Bromosalicylaldehyde Benzoylhydrazones: In Silico Studies and In Vitro Cytotoxic Activity [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
Unveiling the Intricacies of Metal Ion Binding by 3,5-Dibromosalicylaldehyde Schiff Bases: A Comparative Guide
For researchers, scientists, and professionals in drug development, understanding the binding mechanism of Schiff bases with metal ions is crucial for designing novel therapeutic agents and chemosensors. This guide provides a comprehensive comparison of the binding of 3,5-Dibromosalicylaldehyde Schiff bases with various metal ions, supported by experimental data and detailed protocols.
The interaction of this compound Schiff bases with metal ions is a subject of significant interest due to the diverse coordination geometries and photophysical properties exhibited by the resulting metal complexes. These properties are pivotal for applications ranging from catalysis to medicinal chemistry. This guide delves into the experimental validation of these binding mechanisms, offering a comparative analysis of how different metal ions interact with this versatile ligand.
Comparative Analysis of Binding Affinity
The stability of the complex formed between a Schiff base and a metal ion is a key indicator of the binding affinity. While direct comparative studies on a single this compound Schiff base with a wide array of metal ions are limited, data from closely related structures and general trends in Schiff base chemistry provide valuable insights. The stability of these complexes is often quantified by the stability constant (log K), with higher values indicating stronger binding.
Potentiometric titration is a common method to determine these stability constants. For instance, studies on a similar 5-bromosalicylaldehyde (B98134) Schiff base have revealed the following order of stability for divalent metal ions: Cu(II) > Ni(II) > Co(II) > Zn(II) > Mn(II). This trend, known as the Irving-Williams series, is generally observed for Schiff base complexes and is attributed to the decrease in ionic radii and the increase in crystal field stabilization energy across the series.
| Metal Ion | Stability Constant (log K) for a 5-bromosalicylaldehyde Schiff base derivative | General Stability Trend for Salicylaldehyde Schiff Bases |
| Cu(II) | 15.40 | Highest |
| Ni(II) | 10.42 | High |
| Co(II) | - | Moderate |
| Zn(II) | - | Moderate |
| Mn(II) | - | Low |
Note: The stability constants are for a 1:1 metal-to-ligand complex and are indicative of the general trend. Absolute values will vary depending on the specific Schiff base and experimental conditions.
Elucidating the Binding Mechanism: Key Experimental Techniques
A multi-faceted approach employing various spectroscopic and analytical techniques is essential to comprehensively validate the binding mechanism of this compound Schiff bases with metal ions.
1. Spectroscopic Titrations (UV-Vis and Fluorescence): These techniques are fundamental for monitoring the complexation reaction in solution. The binding of a metal ion to the Schiff base typically leads to changes in the electronic environment of the chromophore, resulting in shifts in the absorption and emission spectra.
2. Stoichiometry Determination (Job's Plot): The molar ratio in which the ligand and metal ion bind is crucial for understanding the structure of the complex. Job's plot, a method of continuous variation, is widely used for this purpose.
3. Structural Characterization (FTIR, NMR, and Single-Crystal X-ray Diffraction): Fourier-Transform Infrared (FTIR) spectroscopy helps identify the coordination sites of the Schiff base by observing shifts in the vibrational frequencies of functional groups (e.g., C=N, O-H) upon complexation. Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the structure of the complex in solution. The definitive three-dimensional structure and coordination geometry of the metal complexes in the solid state are determined by single-crystal X-ray diffraction. Studies have shown that this compound Schiff base complexes with Cu(II) and Ni(II) often exhibit a square-planar geometry, while Zn(II) and Co(II) complexes can adopt tetrahedral or octahedral geometries.[1]
Experimental Protocols
Synthesis of this compound Schiff Base Metal Complexes
General Procedure:
-
Dissolve this compound (1 mmol) in a suitable solvent (e.g., ethanol, methanol).
-
Add an equimolar amount of the desired primary amine (1 mmol) to the solution.
-
Reflux the mixture for 2-4 hours. The formation of the Schiff base is often indicated by a color change.
-
To the Schiff base solution, add a solution of the metal salt (e.g., Cu(OAc)₂, NiCl₂, Zn(OAc)₂, CoCl₂) (0.5 mmol for a 2:1 ligand-to-metal ratio) in the same solvent.
-
Reflux the reaction mixture for another 2-6 hours.
-
Cool the solution to room temperature. The resulting colored precipitate of the metal complex is then filtered, washed with the solvent, and dried.
UV-Vis Titration
-
Prepare a stock solution of the this compound Schiff base ligand in a suitable solvent (e.g., DMSO, acetonitrile).
-
Prepare a stock solution of the metal ion of interest in the same solvent.
-
In a cuvette, place a fixed concentration of the Schiff base solution.
-
Record the initial UV-Vis spectrum.
-
Incrementally add small aliquots of the metal ion solution to the cuvette.
-
Record the UV-Vis spectrum after each addition, ensuring the solution is thoroughly mixed and equilibrated.
-
Monitor the changes in the absorption bands (e.g., appearance of new bands, isosbestic points) to determine the binding.
Fluorescence Titration
-
Follow a similar procedure to the UV-Vis titration, using a fluorometer.
-
Excite the Schiff base solution at its maximum absorption wavelength.
-
Record the initial fluorescence emission spectrum.
-
After each addition of the metal ion solution, record the fluorescence spectrum.
-
Observe changes in fluorescence intensity (quenching or enhancement) and emission wavelength to study the binding interaction.
Determination of Stoichiometry using Job's Plot
-
Prepare equimolar stock solutions of the Schiff base and the metal ion.
-
Prepare a series of solutions where the total molar concentration of the Schiff base and metal ion is constant, but the mole fraction of the metal ion varies from 0 to 1.
-
Measure the absorbance or fluorescence intensity of each solution at the wavelength of maximum change.
-
Plot the change in absorbance or fluorescence intensity against the mole fraction of the metal ion.
-
The mole fraction at which the maximum deviation occurs corresponds to the stoichiometry of the complex.
Visualizing the Process
To better illustrate the concepts discussed, the following diagrams created using the DOT language provide a visual representation of the binding mechanism, experimental workflow, and the logical connections between experimental data and the validated binding mechanism.
Caption: Coordination of a metal ion with a this compound Schiff base.
Caption: Workflow for spectroscopic analysis of metal-ligand binding.
Caption: Logical flow from experimental data to a validated binding mechanism.
References
Safety Operating Guide
Proper Disposal Procedures for 3,5-Dibromosalicylaldehyde: A Comprehensive Guide for Laboratory Professionals
Essential safety and logistical information for researchers, scientists, and drug development professionals on the proper handling and disposal of 3,5-Dibromosalicylaldehyde.
This guide provides a detailed, step-by-step operational plan for the safe disposal of this compound, a compound commonly used in the synthesis of Schiff bases and other complex organic molecules. Adherence to these procedures is critical to ensure personnel safety and environmental protection.
I. Safety and Hazard Information
This compound is a hazardous substance that requires careful handling. The primary hazards associated with this chemical are summarized in the table below.
| Hazard Class | GHS Hazard Statement | Signal Word | Pictogram |
| Acute Toxicity, Oral | H302: Harmful if swallowed | Warning | |
| Acute Toxicity, Dermal | H312: Harmful in contact with skin | Warning | |
| Skin Corrosion/Irritation | H315: Causes skin irritation | Warning | |
| Serious Eye Damage/Irritation | H319: Causes serious eye irritation | Warning | |
| Specific target organ toxicity — single exposure | H335: May cause respiratory irritation | Warning | |
| Hazardous to the aquatic environment, acute hazard | H400: Very toxic to aquatic life | Warning |
Personal Protective Equipment (PPE): Always wear appropriate personal protective equipment when handling this compound. This includes:
-
Chemical-resistant gloves (e.g., nitrile)
-
Safety goggles or a face shield
-
A lab coat
-
Use of a fume hood is required to avoid inhalation of dust or vapors.[1]
II. Step-by-Step Disposal Procedure
The following procedure details the chemical neutralization of this compound waste through the formation of a water-soluble bisulfite adduct, followed by proper disposal of the resulting waste streams. This method is adapted from a standard protocol for the separation of aromatic aldehydes.[2][3]
Materials:
-
This compound waste (solid or dissolved in a compatible solvent)
-
Methanol or Dimethylformamide (DMF)
-
Saturated aqueous sodium bisulfite solution
-
Deionized water
-
Appropriate waste containers (for halogenated and non-halogenated waste)
Protocol:
-
Preparation (in a fume hood):
-
For solid this compound waste, dissolve it in a minimal amount of methanol. If the waste is already in a solvent, ensure it is miscible with methanol. For aliphatic aldehydes and ketones, dimethylformamide can be used as the miscible solvent to improve removal rates.[2]
-
Transfer the solution to a suitably sized flask or beaker.
-
-
Formation of the Bisulfite Adduct:
-
Slowly add a saturated aqueous solution of sodium bisulfite to the this compound solution while stirring. A 1:1 molar ratio is the theoretical minimum, but an excess of sodium bisulfite is recommended to ensure complete reaction.
-
Stir the mixture vigorously for at least 30 minutes to ensure the formation of the aldehyde-bisulfite adduct, which is a water-soluble salt.
-
-
Separation and Neutralization:
-
Dilute the mixture with deionized water to ensure the adduct is fully dissolved.
-
The resulting aqueous solution contains the neutralized aldehyde. This solution should be collected in a designated hazardous waste container for aqueous waste.
-
If the original waste was in a solvent that is not miscible with water, a liquid-liquid extraction may be necessary to separate the solvent from the aqueous layer containing the adduct. The organic layer should be disposed of as halogenated organic waste.
-
-
Final Waste Collection:
-
All aqueous waste from this procedure should be collected in a container labeled "Aqueous Hazardous Waste."
-
Any organic solvents used should be collected in a separate container labeled "Halogenated Organic Waste."
-
Ensure all waste containers are properly sealed, labeled, and stored in a designated satellite accumulation area before being collected by your institution's environmental health and safety department.
-
III. Spill Decontamination
In the event of a spill of this compound, follow these steps:
-
Evacuate and Secure: Evacuate all non-essential personnel from the immediate area. Restrict access to the spill site.
-
Personal Protection: Don the appropriate PPE, including a respirator if the spill is large or in a poorly ventilated area.
-
Containment: For a solid spill, carefully sweep up the material and place it in a sealed container for disposal. Avoid generating dust. For a liquid spill, cover it with an inert absorbent material (e.g., vermiculite, sand).
-
Decontamination: Once the bulk of the spill has been removed, decontaminate the area using a cloth dampened with a suitable solvent (e.g., methanol), followed by a thorough wash with soap and water. All materials used for cleanup should be placed in a sealed bag and disposed of as hazardous waste.
IV. Disposal Workflow
The following diagram illustrates the logical flow of the disposal process for this compound.
Caption: Disposal workflow for this compound.
By following these detailed procedures, laboratory personnel can ensure the safe handling and disposal of this compound, minimizing risks to themselves and the environment. Always consult your institution's specific waste disposal guidelines and safety protocols.
References
Personal protective equipment for handling 3,5-Dibromosalicylaldehyde
Essential Safety and Handling Guide for 3,5-Dibromosalicylaldehyde
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling this compound. Adherence to these guidelines is critical for ensuring personal safety and minimizing environmental impact.
Hazard Identification and Classification
This compound is classified as a hazardous substance. The primary hazards are summarized below.
Signal Word: Warning[1]
Hazard Statements:
-
H302 + H312: Harmful if swallowed or in contact with skin.[1]
Physical and Chemical Properties
A summary of key quantitative data for this compound is provided in the table below for easy reference.
| Property | Value | Source |
| Molecular Formula | C₇H₄Br₂O₂ | [1] |
| Molecular Weight | 279.91 g/mol | [1] |
| Appearance | Dark yellow, Powder Solid | |
| Melting Point | 80 - 84 °C / 176 - 183.2 °F | [5] |
| Solubility | Methanol: soluble 25 mg/mL, clear, yellow to brown | [6][7] |
Personal Protective Equipment (PPE)
Strict adherence to PPE protocols is mandatory when handling this compound. The following equipment must be worn at all times.
-
Eye Protection: Wear chemical safety goggles or a face shield.[1][4] Standard safety glasses are not sufficient.
-
Skin Protection:
-
Respiratory Protection: Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.[5] A dust mask (type N95 or equivalent) is recommended for handling the solid form.[6][7]
-
Footwear: Wear closed-toe, chemical-resistant shoes.
Step-by-Step Handling and Storage Procedures
Handling:
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[1][5]
-
Avoid Contact: Avoid contact with skin and eyes.[1] Do not breathe dust.[1]
-
Hygiene: Wash hands thoroughly after handling.[5] Do not eat, drink, or smoke in the handling area.[1]
-
Clothing: Remove and wash contaminated clothing before reuse.[1]
Storage:
-
Container: Keep the container tightly closed in a dry, cool, and well-ventilated place.[1][5]
-
Incompatibilities: Store away from strong oxidizing agents.[5]
Emergency Procedures and First Aid
Immediate response is crucial in the event of exposure.
-
Eye Contact: Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes.[1][5] Seek medical attention.[1][5]
-
Skin Contact: Wash off immediately with soap and plenty of water while removing all contaminated clothing and shoes.[1][5] Seek medical attention.[1][5]
-
Inhalation: Move the person to fresh air. If not breathing, give artificial respiration.[5] Seek medical attention.[5]
-
Ingestion: Call a poison center or doctor/physician if you feel unwell.[1] Rinse mouth.[5] Do not ingest. If swallowed then seek immediate medical assistance.[1]
Spill and Disposal Plan
Spill Containment and Cleanup:
-
Ensure Safety: Ensure adequate ventilation and wear appropriate PPE.
-
Containment: Sweep up the spilled solid material.[1][5] Avoid generating dust.
-
Collection: Shovel the material into a suitable, labeled container for disposal.[1][5]
-
Environmental Protection: Do not let the chemical enter the environment.[1][5] Do not flush into surface water or sanitary sewer systems.[1][5]
Waste Disposal:
-
Classification: Waste from this product is classified as hazardous.[1]
-
Procedure: Dispose of the waste in accordance with federal, state, and local environmental control regulations.[1] Contaminated packaging should also be treated as hazardous waste.[1]
Visual Workflow
The following diagram illustrates the logical workflow for responding to a chemical spill of this compound.
Caption: Workflow for handling a chemical spill.
References
- 1. fishersci.nl [fishersci.nl]
- 2. This compound | C7H4Br2O2 | CID 7024 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound, 5G | Labscoop [labscoop.com]
- 4. This compound | 90-59-5 | TCI AMERICA [tcichemicals.com]
- 5. fishersci.com [fishersci.com]
- 6. 3,5-二溴水杨醛 98% | Sigma-Aldrich [sigmaaldrich.com]
- 7. 3,5-二溴水杨醛 98% | Sigma-Aldrich [sigmaaldrich.com]
Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
